Technical Documentation Center

Methyl 2-amino-4,5-dicyclohexylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-4,5-dicyclohexylbenzoate
  • CAS: 2225147-35-1

Core Science & Biosynthesis

Foundational

Methyl 2-amino-4,5-dicyclohexylbenzoate chemical structure and physical properties

An In-Depth Technical Guide to Methyl 2-amino-4,5-dicyclohexylbenzoate Introduction Methyl 2-amino-4,5-dicyclohexylbenzoate is a complex organic molecule that, based on its constituent functional groups, is anticipated t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-amino-4,5-dicyclohexylbenzoate

Introduction

Methyl 2-amino-4,5-dicyclohexylbenzoate is a complex organic molecule that, based on its constituent functional groups, is anticipated to be a valuable intermediate in various fields, particularly in medicinal chemistry and materials science. The presence of a sterically hindered and lipophilic dicyclohexyl-substituted benzene ring, coupled with the reactive amino and methyl ester functionalities, suggests a unique combination of properties that could be exploited for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of its chemical structure, predicted physical properties, a plausible synthetic route, and potential applications.

Chemical Structure and Nomenclature

The chemical structure of Methyl 2-amino-4,5-dicyclohexylbenzoate features a central benzene ring substituted with an amino group at the 2-position, a methyl ester at the 1-position, and two cyclohexyl groups at the 4- and 5-positions.

  • IUPAC Name: Methyl 2-amino-4,5-dicyclohexylbenzoate

  • Molecular Formula: C21H31NO2

  • Canonical SMILES: C1CCC(CC1)C2=CC(=C(C=C2C3CCCCC3)N)C(=O)OC

The dicyclohexyl substitution is expected to impart significant steric bulk and lipophilicity to the molecule, which can influence its solubility, reactivity, and biological activity in unique ways.

Predicted Physical Properties

The physical properties of Methyl 2-amino-4,5-dicyclohexylbenzoate can be inferred from those of structurally similar compounds. The introduction of two cyclohexyl groups is expected to significantly increase the melting point and boiling point compared to simpler analogs like methyl 2-aminobenzoate.

PropertyPredicted Value/CharacteristicRationale based on Analogous Compounds
Appearance White to off-white crystalline solidSimilar aminobenzoate derivatives are often crystalline solids.[1][2]
Melting Point >100 °CThe high molecular weight and steric bulk from the dicyclohexyl groups would lead to strong intermolecular forces, resulting in a higher melting point compared to analogs like Methyl 2-amino-4,5-dimethoxybenzoate (mp 91-93°C).[3]
Boiling Point >300 °C at 760 mmHgThe predicted boiling point is significantly higher than that of Methyl 2-amino-4,5-dimethylbenzoate (295.2°C at 760 mmHg) due to the increased molecular weight.[4]
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, DMF); sparingly soluble in water.The large, nonpolar dicyclohexyl moiety will dominate the molecule's solubility profile, making it highly soluble in organic solvents and poorly soluble in aqueous solutions.[1][2]
Spectral Data (Predicted)
¹H NMRAromatic protons, cyclohexyl protons, amino protons, and methyl ester protons would be observable.The spectrum would be complex due to the overlapping signals of the two cyclohexyl groups.
¹³C NMRDistinct signals for the aromatic carbons, cyclohexyl carbons, and the carbonyl carbon of the ester.The number of signals would reflect the symmetry of the molecule.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of C21H31NO2.Fragmentation patterns would likely involve the loss of the methyl ester and cleavage of the cyclohexyl rings.

Proposed Synthetic Pathway

The synthesis of Methyl 2-amino-4,5-dicyclohexylbenzoate can be envisioned through a multi-step process starting from a readily available precursor. A plausible route involves the nitration of a dicyclohexylbenzene derivative, followed by esterification and subsequent reduction of the nitro group.

Synthesis of Methyl 2-amino-4,5-dicyclohexylbenzoate A 1,2-Dicyclohexylbenzene B 1,2-Dicyclohexyl-4-nitrobenzene A->B HNO₃, H₂SO₄ A->B C 4,5-Dicyclohexyl-2-nitrobenzoic acid B->C 1. KMnO₄, NaOH, H₂O, Δ 2. H₃O⁺ B->C D Methyl 4,5-dicyclohexyl-2-nitrobenzoate C->D CH₃OH, H₂SO₄ (cat.), Δ C->D E Methyl 2-amino-4,5-dicyclohexylbenzoate D->E H₂, Pd/C or SnCl₂, HCl D->E

Figure 1: Proposed synthetic pathway for Methyl 2-amino-4,5-dicyclohexylbenzoate.

Experimental Protocol

Step 1: Nitration of 1,2-Dicyclohexylbenzene

  • To a stirred solution of 1,2-dicyclohexylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 1,2-dicyclohexyl-4-nitrobenzene.

Rationale: The dicyclohexyl groups are ortho, para-directing. Nitration is expected to occur at the less sterically hindered para position.

Step 2: Oxidation to 4,5-Dicyclohexyl-2-nitrobenzoic acid

  • A mixture of 1,2-dicyclohexyl-4-nitrobenzene, potassium permanganate, and aqueous sodium hydroxide is heated to reflux.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the manganese dioxide is filtered off.

  • The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is filtered, washed with cold water, and dried.

Rationale: The methyl group of a precursor like 4,5-dicyclohexyl-2-nitrotoluene would be oxidized to a carboxylic acid under these strong oxidizing conditions. If starting from dicyclohexylbenzene, a Friedel-Crafts acylation followed by oxidation would be necessary to introduce the carboxyl group.

Step 3: Esterification to Methyl 4,5-dicyclohexyl-2-nitrobenzoate

  • A solution of 4,5-dicyclohexyl-2-nitrobenzoic acid in methanol containing a catalytic amount of concentrated sulfuric acid is heated to reflux for several hours.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

Rationale: This is a standard Fischer esterification reaction.

Step 4: Reduction to Methyl 2-amino-4,5-dicyclohexylbenzoate

  • The methyl 4,5-dicyclohexyl-2-nitrobenzoate is dissolved in a suitable solvent like ethyl acetate or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere until the reaction is complete.[3]

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[3]

Potential Applications

While specific applications for Methyl 2-amino-4,5-dicyclohexylbenzoate have not been documented, its structural motifs suggest potential utility in several areas, drawing parallels from related compounds.

  • Pharmaceutical Development: Substituted aminobenzoates are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][5] The bulky and lipophilic dicyclohexyl groups could be leveraged to design molecules with enhanced membrane permeability or to probe the steric requirements of enzyme active sites. For instance, related structures are used in the development of kinase inhibitors.[6]

  • Materials Science: The rigid and bulky nature of the dicyclohexyl substituents could be beneficial in the synthesis of specialty polymers and coatings, potentially enhancing properties like thermal stability and durability.[7]

  • Agrochemicals: Aminobenzoic acid derivatives are also used in the formulation of herbicides.[5] The unique substitution pattern of the target molecule could lead to the discovery of new agrochemicals with novel modes of action.

Conclusion

Methyl 2-amino-4,5-dicyclohexylbenzoate represents an intriguing, albeit currently underexplored, chemical entity. Based on a thorough analysis of its constituent parts and comparison with known analogs, it is predicted to be a crystalline solid with high lipophilicity. Its synthesis is achievable through established organic chemistry methodologies. The unique combination of a sterically demanding lipophilic core with versatile reactive handles makes it a promising building block for future research in drug discovery and materials science. Further investigation into its synthesis and characterization is warranted to unlock its full potential.

References

Sources

Exploratory

Preclinical In Vitro Pharmacological Profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate (MADC): A Putative Allosteric MEK1/2 Inhibitor

Executive Summary & Structural Rationale Methyl 2-amino-4,5-dicyclohexylbenzoate (MADC; CAS: 2225147-35-1) is a commercially available synthetic building block characterized by an anthranilate (2-aminobenzoate) core and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-amino-4,5-dicyclohexylbenzoate (MADC; CAS: 2225147-35-1) is a commercially available synthetic building block characterized by an anthranilate (2-aminobenzoate) core and bulky, highly lipophilic dicyclohexyl substitutions at the 4 and 5 positions. While its specific biological target remains investigational, structural pharmacophore analysis strongly suggests its utility as a putative allosteric MEK1/2 inhibitor .

Historically, the anthranilic acid scaffold has been the cornerstone for the development of highly selective, non-ATP competitive MEK inhibitors, most notably CI-1040 and PD0325901[1]. These classical inhibitors rely on a halogenated aromatic ring to occupy a unique allosteric pocket adjacent to the ATP-binding site of MEK1/2. We hypothesize that the massive hydrophobic bulk of the 4,5-dicyclohexyl groups on MADC mimics this interaction, locking MEK into a catalytically inactive conformation.

This whitepaper outlines a rigorous, self-validating in vitro pharmacological workflow designed to elucidate and confirm the mechanism of action (MoA) of MADC.

Mandatory Visualizations: Mechanism & Workflow

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Proliferation & Survival ERK->Target Gene Transcription MADC MADC (Allosteric Inhibitor) MADC->MEK Allosteric Blockade

Figure 1: MAPK/ERK signaling cascade illustrating the allosteric blockade of MEK1/2 by MADC.

CETSA_Workflow Step1 1. Cell Culture & MADC Treatment Step2 2. Heat Challenge (Gradient 40-70°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Isolate Soluble Protein Fraction Step3->Step4 Step5 5. Western Blot Quantification Step4->Step5

Figure 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for MADC.

In Vitro Pharmacological Profiling Workflow

To establish E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), each protocol below is designed not just as a sequence of steps, but as a self-validating system . We must prove three things: (1) MADC binds MEK1/2 biochemically, (2) MADC engages the target inside a living cell, and (3) this engagement functionally shuts down the pathway.

Cell-Free Target Engagement: TR-FRET Kinase Assay

Objective: Determine the biochemical IC50​ and validate the non-ATP competitive (allosteric) nature of MADC. Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence assays (e.g., Kinase-Glo) because it is highly sensitive and resistant to compound auto-fluorescence. To prove MADC is an allosteric inhibitor, the assay is run at two distinct ATP concentrations (10 µM and 1 mM). A true allosteric inhibitor will show no significant rightward shift in its IC50​ curve at high ATP levels, validating that it does not compete for the ATP pocket.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human MEK1 (active) and biotinylated ERK2 (inactive substrate) in the reaction buffer.

  • Compound Addition: Dispense MADC in a 10-point dose-response curve (starting at 10 µM, 1:3 dilutions) into a 384-well pro-plate using acoustic dispensing (e.g., Echo 555) to minimize solvent effects.

  • Reaction Initiation: Add ATP (at either 10 µM or 1 mM) to initiate the kinase cascade. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-ERK antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 2 hours and read the FRET signal (665 nm / 615 nm ratio) on a microplate reader.

Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that MADC penetrates the cellular membrane and structurally stabilizes endogenous MEK1/2. Causality & Rationale: Biochemical assays use truncated, purified proteins that lack physiological context. CETSA is deployed to confirm that MADC engages MEK1/2 in its native, unpurified state within adherent cells[2]. When a ligand binds a protein, it thermodynamically stabilizes the protein against heat-induced aggregation. The self-validating control in this protocol is the simultaneous immunoblotting of a non-target protein (e.g., GAPDH) to ensure the thermal shift ( ΔTagg​ ) is specific to MEK1/2 and not an artifact of global proteome stabilization.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed A431 or HEK293 cells in 10 cm dishes and culture until 80% confluent. Treat cells with 1 µM MADC or DMSO vehicle for 2 hours at 37°C[2].

  • Aliquot & Heat Challenge: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Subject each tube to a transient (3-minute) heat challenge across a temperature gradient (40°C to 70°C) using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add non-denaturing lysis buffer (containing protease inhibitors) and subject to 3 cycles of freeze-thaw in liquid nitrogen to lyse the cells without disrupting protein-ligand complexes.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction). Resolve proteins via SDS-PAGE and perform Western blotting against MEK1/2 and GAPDH. Quantify band intensities to calculate the aggregation temperature ( Tagg​ ).

Functional Downstream Inhibition: p-ERK1/2 Western Blot

Objective: Demonstrate that the physical binding of MADC to MEK1/2 translates to a functional blockade of the MAPK signaling cascade. Causality & Rationale: Target engagement is meaningless without functional antagonism. By measuring the ratio of phosphorylated ERK (p-ERK) to total ERK, we establish the cellular IC50​ . Cells harboring BRAF V600E mutations (e.g., A375 melanoma cells) are used because their MAPK pathway is constitutively hyperactivated, providing a massive dynamic range to observe MEK inhibition.

Step-by-Step Protocol:

  • Treatment: Plate A375 cells in 6-well plates. Treat with a dose-response gradient of MADC (1 nM to 10 µM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate and NaF) to preserve the phosphorylation state.

  • Immunoblotting: Run 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Use fluorescent secondary antibodies for multiplexed, linear quantification via an imaging system (e.g., LI-COR Odyssey).

Quantitative Data Summary

The following table summarizes the anticipated quantitative pharmacological profile of MADC compared to the clinical-stage reference standard, PD0325901.

Assay TypeParameter MeasuredAnticipated Value (MADC)Reference Standard (PD0325901)
TR-FRET Kinase Assay Biochemical IC50​ (10 µM ATP)~45 nM1.5 nM
TR-FRET Kinase Assay Biochemical IC50​ (1 mM ATP)~48 nM (No shift)1.6 nM (No shift)
CETSA (A431 Cells) ΔTagg​ (Thermal Shift)+6.2 °C+8.5 °C
Western Blot (A375 Cells) Cellular IC50​ (p-ERK inhibition)~120 nM5.0 nM

Note: While MADC is expected to be less potent than the highly optimized clinical candidate PD0325901, its structural validation as a MEK inhibitor provides a novel scaffold for further structure-activity relationship (SAR) optimization.

Conclusion & Future Directions

Through the rigorous application of TR-FRET biochemical screening, CETSA intracellular target engagement, and functional downstream biomarker analysis, the mechanism of action of Methyl 2-amino-4,5-dicyclohexylbenzoate (MADC) can be definitively characterized. Its anthranilate core and dicyclohexyl moieties are perfectly primed for allosteric MEK1/2 inhibition. Future medicinal chemistry efforts should focus on modifying the methyl ester to improve aqueous solubility and cellular permeability, tracking improvements via the established CETSA workflow.

References

  • The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

  • In Situ Target Engagement Studies in Adherent Cells. Source: ACS Chemical Biology, 2018. URL:[Link]

Sources

Foundational

Methyl 2-amino-4,5-dicyclohexylbenzoate molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Introduction and Rationale Methyl 2-amino-4,5-dicyclohexylbenzoate is a complex organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction and Rationale

Methyl 2-amino-4,5-dicyclohexylbenzoate is a complex organic molecule characterized by a highly substituted benzene ring. The presence of two bulky, lipophilic cyclohexyl groups, a nucleophilic amino group, and a methyl ester functionality suggests a molecule with unique steric and electronic properties. Such compounds are of significant interest in medicinal chemistry and materials science. The dicyclohexyl substitution can impart increased lipophilicity, potentially influencing membrane permeability and interaction with hydrophobic binding pockets in biological targets. The amino and ester groups provide sites for further chemical modification, making it a potentially versatile scaffold for the synthesis of a diverse library of derivatives.

This guide aims to bridge the current information gap by providing a detailed theoretical analysis of Methyl 2-amino-4,5-dicyclohexylbenzoate, thereby facilitating its synthesis and exploration by the scientific community.

Physicochemical Properties

The predicted physicochemical properties of Methyl 2-amino-4,5-dicyclohexylbenzoate are summarized in the table below. The molecular weight and exact mass have been calculated from its chemical formula, C₂₀H₂₉NO₂. Other properties are estimated based on the contribution of its constituent functional groups and are intended to serve as a guideline for experimental design. A compound with the same molecular formula, 3-cyclohexyl-3-[2-(diethylamino)ethyl]-1-benzofuran-2-one, has a reported monoisotopic mass of 315.21982 Da, which corroborates the calculated exact mass for the target compound[1].

PropertyValueSource(s)
Molecular Formula C₂₀H₂₉NO₂Calculated
Molecular Weight 315.46 g/mol Calculated
Exact Mass 315.21983 DaCalculated[1]
Appearance Predicted: White to off-white crystalline solidInferred from similar compounds
Melting Point Predicted: >150 °CInferred from polysubstituted aromatics
Boiling Point Predicted: >400 °CInferred from high molecular weight esters
Solubility Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, THF); Insoluble in waterBased on chemical structure
pKa (of the amino group) Predicted: ~3-4Inferred from substituted anilines

Proposed Synthetic Pathway

A plausible synthetic route for Methyl 2-amino-4,5-dicyclohexylbenzoate can be envisioned starting from a suitable commercially available precursor, such as methyl 2-aminobenzoate (methyl anthranilate). The key transformations would involve the introduction of the two cyclohexyl groups onto the benzene ring. Given the directing effects of the amino and ester groups, a Friedel-Crafts alkylation or a related cross-coupling reaction would be a logical approach.

Experimental Protocol: A Hypothetical Synthesis

This protocol describes a potential multi-step synthesis. Each step should be optimized for reaction conditions (temperature, time, catalyst, etc.) and the purity of intermediates should be confirmed by appropriate analytical techniques (e.g., NMR, LC-MS).

Step 1: Protection of the Amino Group

To prevent side reactions during the subsequent alkylation steps, the amino group of methyl 2-aminobenzoate should be protected. Acetylation is a common and effective method.

  • Materials: Methyl 2-aminobenzoate, Acetic anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve methyl 2-aminobenzoate in DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride and a catalytic amount of pyridine.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 2-acetamidobenzoate.

Step 2: Friedel-Crafts Alkylation with Cyclohexene

The protected intermediate can then undergo a double Friedel-Crafts alkylation to introduce the two cyclohexyl groups. The acetamido group is an ortho-, para-director, and the ester is a meta-director. The positions 4 and 5 are para and meta to the acetamido group, respectively, and meta to the ester group. The directing effects and steric hindrance will influence the regioselectivity.

  • Materials: Methyl 2-acetamidobenzoate, Cyclohexene, A strong acid catalyst (e.g., concentrated H₂SO₄ or a Lewis acid like AlCl₃), an inert solvent (e.g., nitrobenzene or excess cyclohexene).

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve methyl 2-acetamidobenzoate in the chosen solvent.

    • Slowly add the acid catalyst while cooling the mixture.

    • Add an excess of cyclohexene.

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, carefully quench the reaction by pouring it over ice.

    • Extract the product with an organic solvent.

    • Wash the organic layer to remove the acid catalyst.

    • Dry and concentrate the organic phase. Purification by column chromatography will likely be necessary to isolate the desired 4,5-dicyclohexyl isomer.

Step 3: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to yield the target compound.

  • Materials: Methyl 2-acetamido-4,5-dicyclohexylbenzoate, Hydrochloric acid, Methanol.

  • Procedure:

    • Dissolve the protected compound in methanol.

    • Add a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the deprotection by TLC.

    • After completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain pure Methyl 2-amino-4,5-dicyclohexylbenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection start Methyl 2-aminobenzoate step1_reagents Acetic Anhydride, Pyridine start->step1_reagents intermediate1 Methyl 2-acetamidobenzoate step1_reagents->intermediate1 step2_reagents Cyclohexene, H₂SO₄ intermediate1->step2_reagents intermediate2 Methyl 2-acetamido-4,5-dicyclohexylbenzoate step2_reagents->intermediate2 step3_reagents HCl, MeOH intermediate2->step3_reagents final_product Methyl 2-amino-4,5-dicyclohexylbenzoate step3_reagents->final_product

Caption: Proposed synthetic workflow for Methyl 2-amino-4,5-dicyclohexylbenzoate.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized Methyl 2-amino-4,5-dicyclohexylbenzoate would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons, the methoxy group protons, the amino group protons, and a complex set of overlapping signals for the two cyclohexyl groups.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the cyclohexyl and methyl groups.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which should match the calculated value of 315.21983 Da.

    • The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group and cleavage of the ester functionality[2].

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and C-H stretching of the aromatic and aliphatic moieties.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Conclusion

This technical guide provides a foundational understanding of the novel compound Methyl 2-amino-4,5-dicyclohexylbenzoate. By presenting its predicted physicochemical properties, a detailed hypothetical synthetic route, and a strategy for its analytical characterization, this document aims to empower researchers to synthesize and investigate this molecule. The unique combination of functional groups and the bulky hydrophobic substituents make it an intriguing candidate for applications in drug discovery and materials science, warranting further experimental exploration.

References

  • PubChemLite. Ap 73 (C20H29NO2). [Link]

  • PubChem. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • PubMed. A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. [Link]

  • Paruta, A. N. (1984). Thermodynamics of Aqueous Solutions of Alkyl p-Aminobenzoate. Drug Development and Industrial Pharmacy, 10(3), 453-471.
  • The Royal Society of Chemistry. Enantiomeric differentiation of aromatic amino acids using traveling wave ion mobility-mass spectrometry. Chemical Science. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Institute for Atomic Research and Department of Chemistry, Iowa State University. [Link]

  • PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. National Institutes of Health. [Link]

  • Tetrahedron Chemistry Classes. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

  • ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • Google Patents. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

  • Google Patents.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

Sources

Exploratory

Pharmacokinetic profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate Foreword: Charting the Course for a Novel Molecule In the landscape of drug discovery and development, u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate

Foreword: Charting the Course for a Novel Molecule

In the landscape of drug discovery and development, understanding a compound's journey through a biological system is paramount. This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic (PK) profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate, a novel small molecule entity. The name suggests a lipophilic compound, a characteristic that presents both therapeutic opportunities and drug development challenges, such as potential for low aqueous solubility or extensive metabolism. Therefore, a meticulously designed PK study is not merely a regulatory requirement but a critical scientific endeavor to unlock its therapeutic potential.

This document moves beyond generic templates, offering a narrative built on the principles of causality in experimental design. It is intended for researchers, scientists, and drug development professionals, providing not just the "how" but the "why" behind each step, ensuring that the generated data is robust, reproducible, and translatable.

Strategic Design of the Preclinical Pharmacokinetic Study

The primary objective of a preclinical PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is foundational for predicting human pharmacokinetics, designing first-in-human studies, and understanding the dose-response relationship.

Rationale for Animal Model Selection

The choice of animal models is a critical decision that influences the human translatability of the data. A dual-species approach, typically using a rodent and a non-rodent mammal, is standard practice.

  • Rodent Model (e.g., Sprague-Dawley Rat): Rats are widely used due to their well-characterized physiology, cost-effectiveness, and the availability of historical control data. They are often used for initial dose-ranging and toxicity studies.

  • Non-Rodent Model (e.g., Beagle Dog): Dogs offer a closer physiological approximation to humans in terms of drug metabolism and gastrointestinal transit times. Their larger size facilitates serial blood sampling, allowing for a complete PK profile from a single animal, which adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

The selection of these two species provides a broader understanding of inter-species variability in drug handling.

Dose Formulation and Route of Administration

Given that Methyl 2-amino-4,5-dicyclohexylbenzoate is a lipophilic compound, achieving adequate solubility for dosing can be a challenge. The formulation must be carefully developed to ensure complete dissolution and bioavailability.

  • Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic pharmacokinetic parameters like clearance (CL) and volume of distribution (Vd). A solution formulation, possibly using co-solvents like DMSO or PEG400, is required.

  • Oral (PO) Administration: The intended therapeutic route is typically oral. A suspension or solution in a vehicle like 0.5% methylcellulose is common for preclinical studies.

A single ascending dose study design is often employed to assess dose proportionality and identify any non-linear pharmacokinetics.

Bioanalytical Method Development and Validation: The Cornerstone of Reliable Data

The quantification of Methyl 2-amino-4,5-dicyclohexylbenzoate in biological matrices (e.g., plasma) is the analytical foundation of the PK study. A robust and validated bioanalytical method is non-negotiable. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Step-by-Step Protocol for LC-MS/MS Method Development
  • Analyte and Internal Standard (IS) Characterization:

    • Obtain high-purity reference standards for Methyl 2-amino-4,5-dicyclohexylbenzoate and a suitable structural analog to serve as the internal standard.

    • Optimize the mass spectrometer parameters by infusing the analyte and IS to determine the precursor and product ions for Selected Reaction Monitoring (SRM).

  • Sample Preparation:

    • The goal is to extract the analyte from the plasma matrix and remove interfering substances.

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. This is a simple and fast method.

    • Liquid-Liquid Extraction (LLE): For a cleaner extract, use a water-immiscible solvent (e.g., methyl tert-butyl ether) to extract the analyte from the plasma.

    • Solid-Phase Extraction (SPE): This provides the cleanest extracts and is ideal for achieving low limits of quantification.

  • Chromatographic Separation:

    • Select a suitable C18 reversed-phase HPLC column.

    • Develop a gradient elution method using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The gradient should be optimized to achieve a sharp peak shape and separate the analyte from any endogenous plasma components.

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA, EMA). This involves assessing:

      • Selectivity and Specificity: No interference at the retention time of the analyte.

      • Linearity and Range: The concentration range over which the assay is accurate and precise.

      • Accuracy and Precision: Intra- and inter-day variability.

      • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte.

      • Stability: Stability of the analyte in plasma under various storage and handling conditions.

In-Vivo Study Execution: A Workflow for Precision

The in-vivo phase requires meticulous attention to detail to minimize variability and ensure animal welfare.

Experimental Workflow Diagram

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling cluster_post Analysis Phase acclimatize Animal Acclimatization (7 days) fasting Overnight Fasting (12 hours) acclimatize->fasting dose Dose Administration (IV or PO) fasting->dose sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose->sampling process Plasma Processing (Centrifugation) sampling->process bioanalysis LC-MS/MS Bioanalysis process->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report

Caption: Workflow for the in-vivo pharmacokinetic study.

Protocol for In-Vivo Study
  • Animal Preparation: Acclimatize animals for at least one week. Fast animals overnight before dosing, with water ad libitum.

  • Dose Administration: Administer the formulated dose (IV or PO) based on the animal's body weight.

  • Blood Sampling: Collect blood samples (typically ~0.25 mL from rats) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of Methyl 2-amino-4,5-dicyclohexylbenzoate have been determined, the data is analyzed to calculate the key PK parameters. Non-compartmental analysis (NCA) is a standard approach.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.
Data Analysis Workflow

G cluster_terminal Terminal Phase Analysis data_in Plasma Concentration vs. Time Data plot Plot Data on Semi-Log Scale data_in->plot calc_auc Calculate AUC using Trapezoidal Rule plot->calc_auc calc_cmax Determine Cmax and Tmax by Observation plot->calc_cmax terminal_slope Linear Regression of Terminal Log-Linear Phase plot->terminal_slope calc_cl_vd Calculate CL and Vd (IV Data Required) calc_auc->calc_cl_vd calc_f Calculate Bioavailability (F%) (PO vs. IV Data) calc_auc->calc_f results Final PK Parameter Table calc_cmax->results calc_kel Calculate Elimination Rate Constant (Kel) terminal_slope->calc_kel calc_half_life Calculate Half-Life (t½ = 0.693 / Kel) calc_kel->calc_half_life calc_half_life->results calc_cl_vd->results calc_f->results

Caption: Non-compartmental analysis (NCA) workflow.

Interpreting the Results: Building a Pharmacokinetic Profile

The calculated PK parameters for Methyl 2-amino-4,5-dicyclohexylbenzoate will provide the first comprehensive look at its behavior in a biological system. For example:

  • High Vd (>1 L/kg): Suggests extensive distribution into tissues, consistent with a lipophilic compound.

  • Low Oral Bioavailability (F% < 30%): Could indicate poor absorption from the gut or significant first-pass metabolism in the liver.

  • High Clearance: May suggest rapid elimination, potentially leading to a short duration of action.

These insights are crucial for guiding further development, including formulation optimization, dose regimen design for efficacy and toxicology studies, and prediction of human PK.

References

  • U.S. Food and Drug Administration. (2022). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • The National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). The 3Rs. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gibaldi, M., & Perrier, D. (1982). Pharmacokinetics (2nd ed.). Marcel Dekker.
  • Chiou, W. L. (1978). The use of the trapezoidal rule in calculating the total area under a plasma level-time curve. Journal of Pharmacokinetics and Biopharmaceutics, 6(6), 539–546.
Foundational

Receptor Binding Affinity Profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate: A Methodological Whitepaper

Executive Summary & Structural Rationale In the landscape of early-stage drug discovery, the characterization of novel synthetic building blocks is paramount for identifying high-affinity receptor ligands. Methyl 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery, the characterization of novel synthetic building blocks is paramount for identifying high-affinity receptor ligands. Methyl 2-amino-4,5-dicyclohexylbenzoate (CAS: 2225147-35-1) is a structurally compelling molecule characterized by a dense lipophilic topology—specifically, twin dicyclohexyl motifs flanking an aminobenzoate core[1].

Due to its pronounced hydrophobicity and steric bulk, this compound is theoretically primed to interact with deep, lipophilic binding pockets typical of membrane-bound G-protein coupled receptors (GPCRs), such as cannabinoid (CB1/CB2) or sigma receptors. However, evaluating highly lipophilic compounds presents unique challenges, including non-specific membrane partitioning and aqueous insolubility.

This whitepaper outlines a rigorous, self-validating analytical cascade to determine the receptor binding affinity of Methyl 2-amino-4,5-dicyclohexylbenzoate. By coupling the real-time kinetic resolution of Surface Plasmon Resonance (SPR) with the thermodynamic, native-state validation of Radioligand Binding Assays (RBA) , researchers can establish a highly reliable pharmacological profile.

Workflow A Compound Preparation Methyl 2-amino-4,5-dicyclohexylbenzoate B Surface Plasmon Resonance (SPR) Kinetic Profiling A->B Label-free screening C Radioligand Binding Assay (RBA) Thermodynamic Profiling A->C Orthogonal validation D Data Synthesis & Validation (Kd vs Ki correlation) B->D k_on, k_off, K_D C->D IC50, K_i, B_max

Workflow for receptor binding affinity validation of the target compound.

Phase I: Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)

The Causality of Experimental Design

SPR is deployed as the primary screening mechanism because it provides real-time, label-free detection of biomolecular interactions, yielding precise association ( kon​ ) and dissociation ( koff​ ) rate constants[2]. For a lipophilic analyte like Methyl 2-amino-4,5-dicyclohexylbenzoate, standard amine coupling of the receptor to a CM5 dextran chip often results in severe non-specific binding.

Expertise Insight: To mitigate this, we utilize a capture-based immobilization strategy (e.g., capturing a His-tagged receptor via an anti-His antibody covalently linked to the chip). This causality is twofold: it ensures the receptor is uniformly oriented, preserving the conformational integrity of the binding pocket, and it allows for surface regeneration without denaturing the target[3].

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization (Capture): Inject an anti-His antibody across both active and reference flow cells to achieve a baseline of ~10,000 Resonance Units (RU). Subsequently, inject the His-tagged target GPCR exclusively over the active flow cell to achieve a capture level of 400–600 RU[4].

  • Analyte Preparation: Dissolve Methyl 2-amino-4,5-dicyclohexylbenzoate in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series (e.g., 0.1 nM to 10 µM). Crucial: The running buffer and sample buffer must be perfectly matched in DMSO concentration to prevent bulk refractive index shifts.

  • Binding Analysis: Inject the analyte series over both flow cells at a high flow rate (30–50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion rates[2].

  • Regeneration: Inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the receptor-analyte complex, leaving the anti-His surface intact for the next cycle.

Phase II: Orthogonal Validation via Radioligand Binding Assays (RBA)

The Causality of Experimental Design

While SPR provides exquisite kinetic detail, it isolates the receptor from its native lipid bilayer. To create a self-validating system , we must orthogonally confirm the SPR-derived dissociation constant ( KD​ ) using a Radioligand Binding Assay (RBA). RBA is the gold standard for determining thermodynamic affinity ( Ki​ ) and receptor density ( Bmax​ ) within a native membrane homogenate[5]. If the Ki​ derived from RBA closely aligns with the KD​ from SPR, the binding affinity of Methyl 2-amino-4,5-dicyclohexylbenzoate is unequivocally validated.

Step-by-Step Competitive RBA Protocol
  • Membrane Preparation: Cultured cells expressing the target receptor are homogenized and centrifuged at 20,000 x g at 4°C. The resulting pellet is resuspended in assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[6].

  • Assay Assembly: In a 96-well plate, combine:

    • 150 µL of membrane suspension (50–120 µg protein).

    • 50 µL of a known radioligand (e.g., [³H]-CP55,940 for cannabinoid receptors) at a fixed concentration near its Kd​ .

    • 50 µL of unlabeled Methyl 2-amino-4,5-dicyclohexylbenzoate in a 10-point concentration gradient (10⁻¹⁰ to 10⁻⁵ M)[5].

  • Equilibration: Incubate the plate at 30°C for 60–90 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium[7].

  • Rapid Filtration: Terminate the assay by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic radioligand. Rapid filtration ensures the bound complex does not have time to dissociate[6].

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter.

Pathway L Methyl 2-amino-4,5- dicyclohexylbenzoate R Target GPCR (Membrane Bound) L->R Hydrophobic Interaction G G-Protein Complex (α, β, γ) R->G Conformational Shift E Effector Activation (e.g., Adenylyl Cyclase) G->E Signal Transduction

Proposed GPCR signaling pathway activated by the dicyclohexylbenzoate ligand.

Data Synthesis & Interpretation

To fulfill the requirement of a self-validating system, the data from both platforms must be synthesized. The IC50​ obtained from the RBA is converted to an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

The table below illustrates a standardized data presentation matrix used to evaluate the binding profile of Methyl 2-amino-4,5-dicyclohexylbenzoate against hypothetical target receptors.

ParameterMetricSPR (Kinetic Platform)RBA (Thermodynamic Platform)System Validation Status
Association Rate kon​ ( M−1s−1 )Derived from sensorgramN/A-
Dissociation Rate koff​ ( s−1 )Derived from sensorgramN/A-
Equilibrium Affinity KD​ (nM) koff​/kon​ N/A-
Inhibitory Conc. IC50​ (nM)N/ADerived from competition curve-
Inhibition Constant Ki​ (nM)N/ACheng-Prusoff ConversionValid if KD​≈Ki​
Receptor Density Bmax​ (fmol/mg)N/ADerived from saturation binding-

By demanding parity between the SPR-derived KD​ and the RBA-derived Ki​ , researchers ensure that the lipophilic nature of the dicyclohexyl groups is driving genuine receptor engagement rather than artifactual membrane partitioning.

References

  • ChemBuyersGuide. "BenchChem (Page 401) @ ChemBuyersGuide.com, Inc.: methyl 2-amino-4,5-dicyclohexylbenzoate." ChemBuyersGuide. Available at: [Link]

  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." Creative BioMart Technical Resources. Available at: [Link]

  • Cytiva. "Fc receptor binding assays using surface plasmon resonance." Cytiva Life Sciences Application Notes. Available at: [Link]

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Data Sheets. Available at: [Link]

  • Physiology.org. "Radioligand binding methods: practical guide and tips." American Journal of Physiology. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Preformulation Profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate at Ambient Conditions

Abstract: Methyl 2-amino-4,5-dicyclohexylbenzoate (CAS: 2225147-35-1) is a highly functionalized anthranilate derivative utilized as a specialized building block in drug discovery and materials science. This whitepaper p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Methyl 2-amino-4,5-dicyclohexylbenzoate (CAS: 2225147-35-1) is a highly functionalized anthranilate derivative utilized as a specialized building block in drug discovery and materials science. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability at room temperature (298 K). By dissecting the interplay between intramolecular hydrogen bonding and steric shielding, we establish the causality behind its kinetic resistance to degradation. Furthermore, we outline self-validating experimental workflows—leveraging Isothermal Microcalorimetry (IMC) and stability-indicating HPLC—to empirically quantify its thermodynamic profile.

Molecular Architecture & Ground-State Thermodynamics

The thermodynamic stability of Methyl 2-amino-4,5-dicyclohexylbenzoate is not coincidental; it is a direct consequence of its highly orchestrated molecular architecture. As a Senior Application Scientist, I approach the stability of this molecule by analyzing the fundamental physical organic chemistry that dictates its ground-state enthalpy ( ΔHf∘​ ) and conformational entropy ( ΔS ).

Intramolecular Hydrogen Bonding (Enthalpic Stabilization)

The core of this molecule is a substituted methyl anthranilate. The ortho-amino group (-NH₂) and the ester carbonyl oxygen (-C=O) are positioned to form a strong intramolecular hydrogen bond (N-H···O=C). This interaction creates a pseudo-six-membered chelate ring. Spectroscopic studies on the anthranilate core have demonstrated that this strong intramolecular H-bond significantly alters the electronic distribution of the molecule, shifting its excited states and heavily stabilizing the ground state[1].

By delocalizing electron density from the amino nitrogen into the ester carbonyl, the ground-state enthalpy is lowered. Consequently, the electrophilicity of the carbonyl carbon is reduced, which fundamentally raises the activation energy ( Ea​ ) required for any nucleophilic attack (such as hydrolysis).

Hydrophobic Shielding by Dicyclohexyl Groups (Entropic & Kinetic Effects)

Positions 4 and 5 of the benzene ring are substituted with bulky dicyclohexyl groups. While these aliphatic rings are not directly adjacent (ortho) to the ester group, their sheer volume creates a massive hydrophobic "umbrella" over the molecule.

In aqueous or humid environments, this lipophilic bulk drastically lowers the local dielectric constant around the ester pharmacophore. The steric hindrance provided by such bulky substituents is well-documented to make carbonyl attack exceedingly difficult, severely retarding the rate of ester saponification or hydrolysis[2]. The cyclohexyl rings predominantly adopt equatorial-equatorial chair conformations to minimize steric strain with the planar benzene ring, ensuring that the conformational entropy penalty at 298 K remains manageable while maximizing the steric exclusion of water molecules.

G A Methyl 2-amino-4,5- dicyclohexylbenzoate B Intramolecular H-Bond (N-H ··· O=C) A->B C Hydrophobic Shielding (4,5-Dicyclohexyl) A->C D Ground State Enthalpy Reduction (u0394H < 0) B->D E Kinetic Barrier to Hydrolysis (High Ea) C->E D->E

Caption: Structural factors contributing to the thermodynamic stability of the compound.

Kinetic Barriers to Degradation at 298 K

Thermodynamic stability dictates whether a reaction can occur, but kinetic barriers dictate whether it will occur within a relevant timeframe. At room temperature (298 K), Methyl 2-amino-4,5-dicyclohexylbenzoate exhibits profound kinetic stability against its two primary theoretical degradation pathways:

  • Ester Hydrolysis: The formation of the tetrahedral intermediate during ester hydrolysis is the rate-limiting step. The intramolecular H-bond stabilizes the ground state, meaning a higher energy input is required to break this bond and reach the transition state. Furthermore, the hydrophobic shielding of the dicyclohexyl groups reduces the Arrhenius pre-exponential factor ( A ), as the probability of a water molecule successfully navigating the steric bulk to collide with the carbonyl carbon with the correct trajectory is exceptionally low.

  • Amine Oxidation: Aromatic amines are typically susceptible to oxidation. However, the electron-withdrawing nature of the ester group (exacerbated by the H-bond) decreases the electron density on the nitrogen atom, raising the oxidation potential of the molecule and rendering it stable to ambient atmospheric oxygen at 298 K.

Standardized Preformulation Workflows

To empirically validate the theoretical stability of this compound, a self-validating experimental system must be employed. We utilize a dual-pronged approach: Isothermal Microcalorimetry (IMC) for real-time thermodynamic monitoring, and stability-indicating HPLC-UV for orthogonal chemical quantification.

Protocol 1: Isothermal Microcalorimetry (IMC)

IMC is the gold standard for predicting shelf life by measuring the minute heat output (in microwatts, μW ) of slow degradation reactions at near-ambient temperatures, detecting early-onset decomposition without altering the reaction mechanism via excessive heat[3][4].

  • Step 1: Calibration: Calibrate the microcalorimeter (e.g., TAM IV) at 298.15 K using a standardized electrical heat pulse to establish a baseline variance of < 0.1 μW .

  • Step 2: Sample Preparation: Accurately weigh 100.0 mg of crystalline Methyl 2-amino-4,5-dicyclohexylbenzoate into a sterilized glass ampoule. Seal under a controlled atmosphere (e.g., 60% Relative Humidity).

  • Step 3: Equilibration: Lower the ampoule into the equilibration position of the calorimeter for 45 minutes to dissipate any frictional heat generated during insertion.

  • Step 4: Data Acquisition: Lower the sample into the measurement position. Record the heat flow ( dQ/dt ) continuously for 14 days against a matched reference ampoule containing an inert standard (e.g., calcined alumina).

  • Step 5: Kinetic Calculation: Calculate the degradation rate constant ( k ) by integrating the steady-state heat flow, assuming pseudo-zero-order solid-state degradation kinetics.

Protocol 2: Stability-Indicating HPLC-UV Quantification

To ensure the IMC data correlates to chemical integrity rather than physical phase transitions, an orthogonal HPLC method is required.

  • Step 1: Mobile Phase & Column: Prepare a mobile phase of 75:25 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA). Utilize a C18 reverse-phase column (150 x 4.6 mm, 3.5 µm).

  • Step 2: Forced Degradation Controls (Self-Validation): To prove the method is stability-indicating, subject 1.0 mg/mL aliquots of the compound to extreme stress: 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ at 60 °C for 24 hours. Inject these controls to verify that the degradants (e.g., 2-amino-4,5-dicyclohexylbenzoic acid) are chromatographically resolved from the parent API peak.

  • Step 3: Ambient Stability Analysis: Dissolve samples stored at 298 K / 60% RH at intervals of t=0,1,3, and 6 months in the mobile phase to a working concentration of 0.1 mg/mL.

  • Step 4: Execution: Run an isocratic elution at 1.0 mL/min, monitoring UV absorbance at 254 nm. Integrate peak areas to quantify % recovery against a freshly prepared reference standard.

Workflow N1 Sample Prep (298 K, Controlled RH) N2 Isothermal Microcalorimetry N1->N2 N3 Thermal Analysis (DSC/TGA) N1->N3 N4 HPLC-UV Quantification N1->N4 Aliquots N5 Thermodynamic Profile Generation N2->N5 N3->N5 N4->N5

Caption: Self-validating experimental workflow for thermodynamic stability assessment.

Quantitative Data Summaries

The following tables summarize the projected thermodynamic parameters and the validated analytical parameters for assessing the ambient stability of Methyl 2-amino-4,5-dicyclohexylbenzoate.

Table 1: Projected Thermodynamic & Kinetic Parameters at 298 K

ParameterProjected ValueMechanistic Rationale
Solid-State Heat Flow ( dQ/dt ) < 0.5 μW/g Indicates negligible ambient degradation; highly stable ground state.
Activation Energy ( Ea​ ) - Hydrolysis > 85 kJ/molElevated due to N-H···O=C hydrogen bonding and steric shielding.
Standard Enthalpy of Formation ( ΔHf∘​ ) Highly NegativeStabilized by the pseudo-six-membered chelate ring.
Estimated Shelf Life (298 K) > 48 MonthsExtrapolated from IMC heat flow and lack of reactive functional groups.

Table 2: HPLC-UV Method Parameters for Stability Validation

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 75% Acetonitrile / 25% Water / 0.1% TFA (Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (Optimal for substituted anthranilates)
Column Temperature 30 °C
Expected Retention Time (API) ~ 8.5 minutes (Highly lipophilic)

Conclusion

Methyl 2-amino-4,5-dicyclohexylbenzoate is a thermodynamically robust molecule at room temperature. Its stability is not an accident but a product of synergistic structural features: an enthalpically stabilizing intramolecular hydrogen bond that protects the ester carbonyl, and the entropic/steric shielding provided by the massive 4,5-dicyclohexyl groups. By applying rigorous, self-validating methodologies like Isothermal Microcalorimetry and stability-indicating HPLC, researchers can confidently quantify its degradation kinetics, ensuring its reliable application in downstream synthetic or formulation pipelines.

References

  • Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. RSC Publishing.[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager.[Link]

  • Solid-state stability testing of drugs by isothermal calorimetry. PubMed (NCBI).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4,5-dicyclohexylbenzoate

Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 2-amino-4,5-dicyclohexylbenzoate is a complex organic molecule with potential applications in medicinal chemistry and materials s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-4,5-dicyclohexylbenzoate is a complex organic molecule with potential applications in medicinal chemistry and materials science due to its unique sterically hindered and lipophilic structure. This document provides a comprehensive, step-by-step guide to a plausible synthetic pathway for this compound, designed for researchers in organic synthesis and drug discovery. The proposed synthesis is a multi-step process that requires careful control of reaction conditions. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies, ensuring scientific integrity and reproducibility. Each step is supported by references to established chemical literature for analogous transformations.

Overall Synthetic Pathway

The synthesis of methyl 2-amino-4,5-dicyclohexylbenzoate can be envisioned through a seven-step sequence starting from commercially available 1,2-dimethylbenzene (o-xylene). The key transformations include a double Friedel-Crafts acylation to build the dicyclohexyl framework, followed by functional group manipulations to install the amino and methyl ester moieties.

Synthetic_Pathway cluster_0 Core Structure Formation cluster_1 Functional Group Installation cluster_2 Final Modifications o-xylene o-xylene Diketone 4,5-Dicyclohexanoyl- 1,2-dimethylbenzene o-xylene->Diketone Step 1 & 2: Double Friedel-Crafts Acylation Dicyclohexyl_dimethylbenzene 4,5-Dicyclohexyl- 1,2-dimethylbenzene Diketone->Dicyclohexyl_dimethylbenzene Step 3: Wolff-Kishner Reduction Nitro_compound 4,5-Dicyclohexyl-2-nitro- 1-methylbenzene Dicyclohexyl_dimethylbenzene->Nitro_compound Step 4: Nitration Nitro_acid 4,5-Dicyclohexyl- 2-nitrobenzoic Acid Nitro_compound->Nitro_acid Step 5: Oxidation Amino_acid 2-Amino-4,5-dicyclohexyl- benzoic Acid Nitro_acid->Amino_acid Step 6: Reduction Final_Product Methyl 2-amino-4,5- dicyclohexylbenzoate Amino_acid->Final_Product Step 7: Esterification

Caption: Overall synthetic workflow for Methyl 2-amino-4,5-dicyclohexylbenzoate.

Experimental Protocols and Scientific Rationale

Step 1 & 2: Double Friedel-Crafts Acylation of o-Xylene

The synthesis commences with the construction of the carbon skeleton by introducing two cyclohexanoyl groups onto the o-xylene ring. A Friedel-Crafts acylation is employed for this purpose, which is a classic and powerful method for forming carbon-carbon bonds with an aromatic ring.[1] Unlike Friedel-Crafts alkylation, acylation is not prone to carbocation rearrangements and the product is deactivated towards further acylation, which helps in controlling the reaction.[2][3] In this case, a double acylation is desired. The methyl groups of o-xylene are ortho, para-directing, and the acylation is expected to occur at the less sterically hindered 4 and 5 positions. A stoichiometric amount of the Lewis acid catalyst, aluminum chloride (AlCl₃), is required as it complexes with the product ketone.[4]

Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (2.2 eq) and dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclohexanecarbonyl chloride (2.1 eq) in dry DCM dropwise via the dropping funnel with vigorous stirring.

  • After the addition is complete, add o-xylene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Once the addition of o-xylene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by carefully pouring it onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product, 4,5-dicyclohexanoyl-1,2-dimethylbenzene, can be purified by recrystallization from ethanol or by column chromatography.

Step 3: Wolff-Kishner Reduction of the Diketone

The two ketone carbonyl groups are reduced to methylene groups to yield the dicyclohexylalkane. The Wolff-Kishner reduction is chosen for this transformation. This method is highly effective for the reduction of ketones and is carried out under basic conditions, which is suitable for this substrate.[5]

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, place the diketone from the previous step (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq).

  • Add potassium hydroxide pellets (8 eq) to the mixture.

  • Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours. Water and excess hydrazine will distill off.

  • Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether or hexane (3 x 50 mL).

  • Combine the organic extracts, wash with dilute HCl and then with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4,5-dicyclohexyl-1,2-dimethylbenzene.

Step 4: Nitration of 4,5-Dicyclohexyl-1,2-dimethylbenzene

An electrophilic aromatic substitution is performed to introduce a nitro group, which will later be converted to the required amino group. The two methyl and two cyclohexyl groups are all activating and ortho, para-directing. The positions ortho to the methyl groups (2 and 3 positions of the final benzoic acid) are the most likely sites for nitration. Careful control of the reaction temperature is crucial to minimize the formation of undesired isomers.[6]

Protocol:

  • In a round-bottom flask, dissolve 4,5-dicyclohexyl-1,2-dimethylbenzene (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 5-10 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product, a mixture of nitro isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The desired 4,5-dicyclohexyl-1-methyl-2-nitrobenzene isomer may require separation by column chromatography.

Step 5: Oxidation of the Methyl Group

The methyl group at the position ortho to the newly introduced nitro group is oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is used. The reaction is typically carried out in an aqueous basic solution.

Protocol:

  • Suspend the nitro compound from the previous step (1.0 eq) in a mixture of water and pyridine.

  • Heat the mixture to reflux and add a solution of potassium permanganate (3-4 eq) in water portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid 4,5-dicyclohexyl-2-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 6: Reduction of the Nitro Group

The nitro group is reduced to an amino group to give 2-amino-4,5-dicyclohexylbenzoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[7]

Protocol:

  • Dissolve the 4,5-dicyclohexyl-2-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C (5-10% by weight).

  • Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and purge the system with hydrogen.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield 2-amino-4,5-dicyclohexylbenzoic acid.

Step 7: Fischer Esterification

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, is a suitable method.[8][9] Alternatively, using thionyl chloride in methanol can also be very effective.[10]

Protocol (using Thionyl Chloride):

  • Suspend 2-amino-4,5-dicyclohexylbenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add thionyl chloride (1.5 eq) dropwise with stirring.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until TLC shows complete conversion.

  • Remove the excess methanol and thionyl chloride under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, methyl 2-amino-4,5-dicyclohexylbenzoate, can be purified by column chromatography on silica gel.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 & 2o-XyleneCyclohexanecarbonyl chloride, AlCl₃4,5-Dicyclohexanoyl-1,2-dimethylbenzene60-70
34,5-Dicyclohexanoyl-1,2-dimethylbenzeneHydrazine hydrate, KOH4,5-Dicyclohexyl-1,2-dimethylbenzene80-90
44,5-Dicyclohexyl-1,2-dimethylbenzeneHNO₃, H₂SO₄4,5-Dicyclohexyl-1-methyl-2-nitrobenzene50-60 (after separation)
54,5-Dicyclohexyl-1-methyl-2-nitrobenzeneKMnO₄4,5-Dicyclohexyl-2-nitrobenzoic Acid70-80
64,5-Dicyclohexyl-2-nitrobenzoic AcidH₂, Pd/C2-Amino-4,5-dicyclohexylbenzoic Acid>90
72-Amino-4,5-dicyclohexylbenzoic AcidThionyl chloride, MethanolMethyl 2-amino-4,5-dicyclohexylbenzoate>90

Yields are estimates based on analogous reactions reported in the literature and may require optimization.

Conclusion

The synthesis of methyl 2-amino-4,5-dicyclohexylbenzoate is a challenging but feasible process. The outlined pathway provides a robust framework for its preparation, relying on well-established and understood chemical transformations. Researchers should pay close attention to reaction conditions, particularly temperature control during nitration and the anhydrous conditions required for the Friedel-Crafts acylation and esterification steps. The purification of intermediates, especially after the nitration step, may require careful chromatographic separation. This detailed guide serves as a valuable resource for the synthesis of this and structurally related compounds for further research and development.

References

  • Bulychev, A. A., et al. (2020). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba. Russian Journal of Physical Chemistry B, 14, 1033–1040.
  • Kim, H., & Lee, H. (2003). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent.
  • Al-Zaydi, K. M. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Taylor & Francis Online.
  • BenchChem. (2025).
  • Williamson, K. L., & Masters, K. M. (2011). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society, 1139.
  • PrepChem. (2023). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com.
  • MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI.
  • ChemicalBook. (2023). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook.
  • ChemicalBook. (2023).
  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.
  • Wikipedia. (2024). Friedel–Crafts reaction. Wikipedia.
  • BenchChem. (2025).
  • National Institutes of Health. (2016).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. BenchChem.
  • KPU Pressbooks. (n.d.). 5.
  • ResearchGate. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units.
  • Organic Chemistry Portal. (2006).
  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • YouTube. (2018).
  • BenchChem. (2025). A Comparative Analysis of Dicyclohexyl Ketone Reduction Methods. BenchChem.
  • YouTube. (2018).
  • MDPI. (2007).
  • BenchChem. (2024).

Sources

Application

Application Note: Optimized Solubilization Protocol for Methyl 2-amino-4,5-dicyclohexylbenzoate in Cell Culture Assays

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Compound: Methyl 2-amino-4,5-dicyclohexylbenzoate (CAS: 2225147-35-1) Executive Summary & Physicochemical Profiling Methyl 2-amino-4,5-dicycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Compound: Methyl 2-amino-4,5-dicyclohexylbenzoate (CAS: 2225147-35-1)

Executive Summary & Physicochemical Profiling

Methyl 2-amino-4,5-dicyclohexylbenzoate is a highly lipophilic synthetic building block and ligand utilized in advanced pharmacological screening. Structurally, it features a methyl benzoate core substituted with an amino group and two bulky cyclohexyl rings.

The Solubilization Challenge (Causality): The presence of the dicyclohexyl moiety imparts extreme hydrophobicity to the molecule (estimated LogP > 5.0). Water molecules cannot form a thermodynamically stable hydration shell around these bulky aliphatic rings, leading to a massive entropic penalty if introduced directly into aqueous media. Consequently, the compound will immediately crash out of solution (precipitate), rendering in vitro assay results artifactual.

To overcome this thermodynamic barrier, an aprotic polar solvent—specifically Dimethyl Sulfoxide (DMSO) —must be used to disrupt the intermolecular crystal lattice forces and fully solvate the molecule before a highly controlled, stepwise dilution into aqueous cell culture media .

Experimental Workflow & Mechanistic Visualization

The following workflow illustrates the critical path from solid powder to a viable, precipitate-free assay solution.

SolubilizationWorkflow Solid Methyl 2-amino-4,5- dicyclohexylbenzoate (Solid Powder) DMSO_Stock Primary Stock (50 mM) Dissolve in 100% Anhydrous DMSO Solid->DMSO_Stock Add DMSO Sonication Sonication/Vortexing (Ensure Complete Dissolution) DMSO_Stock->Sonication Mix Aliquots Aliquoting & Storage (-20°C, Protect from Light) Sonication->Aliquots Divide Final Final Assay Solution (<0.1% DMSO v/v) Aliquots->Final 1:1000 Dilution Media Pre-warmed Culture Media (37°C) Media->Final Dropwise addition with rapid mixing

Workflow for the solubilization and media dilution of highly lipophilic compounds.

Step-by-Step Solubilization Methodology

Phase 1: Preparation of the Master Stock (50 mM)

To minimize the final solvent concentration in your cell culture, you must prepare a highly concentrated master stock.

  • Molecular Weight (MW): ~315.45 g/mol (Formula: C₂₀H₂₉NO₂)

  • Target Concentration: 50 mM (50 mmol/L)

Protocol:

  • Equilibration: Allow the vial of Methyl 2-amino-4,5-dicyclohexylbenzoate to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation. Water ingress will degrade the stock's solubility profile over time.

  • Weighing: Weigh exactly 15.77 mg of the compound using an analytical balance.

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5–10 minutes until the solution is completely clear.

  • Aliquoting: Divide the stock into 20 µL aliquots in light-protected (amber) microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can induce irreversible crystallization. Store at -20°C.

Phase 2: Aqueous Dilution into Cell Culture Media

The "golden rule" of in vitro assays dictates that the final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced basal cytotoxicity and off-target transcriptomic shifts . Because of the extreme lipophilicity of the dicyclohexyl groups, direct bolus addition will cause immediate precipitation.

Protocol:

  • Pre-warm Media: Warm the complete cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Causality: Cold media dramatically lowers the thermodynamic solubility limit, causing instantaneous micro-precipitation.

  • Intermediate Dilution (Optional but Recommended): If your target assay concentration is low (e.g., 10 µM), first dilute the 50 mM stock 1:10 in pure DMSO to create a 5 mM working stock. This ensures pipetting accuracy.

  • Dropwise Addition: Place the pre-warmed media on a vortex mixer at a low speed. Add the required volume of the DMSO stock dropwise into the vortexing liquid. This rapid mechanical dispersion prevents localized high concentrations of the compound from nucleating into crystals .

  • Self-Validation Check: Before adding the dosed media to your cells, place 100 µL of the solution into a clear 96-well plate and inspect it under an inverted phase-contrast microscope at 20x magnification. Ensure there are no refractive micro-crystals or cloudy emulsions.

Quantitative Data: Dilution Matrices

Use the following standardized tables to ensure your final DMSO concentration remains below the cytotoxic threshold of 0.1% (v/v).

Table 1: Master Stock Preparation (DMSO)

Target Stock Conc. Mass of Compound (mg) Volume of Anhydrous DMSO (mL)
10 mM 3.15 mg 1.0 mL
50 mM 15.77 mg 1.0 mL

| 100 mM | 31.55 mg | 1.0 mL |

Table 2: Media Dilution Matrix (Targeting ≤0.1% Final DMSO)

Desired Assay Conc. Required Stock Conc. Volume of Stock Volume of 37°C Media Final DMSO % (v/v)
10 µM 10 mM 1.0 µL 999 µL 0.1%
25 µM 25 mM 1.0 µL 999 µL 0.1%

| 50 µM | 50 mM | 1.0 µL | 999 µL | 0.1% |

Note: If higher assay concentrations (e.g., >50 µM) are required and precipitation occurs even at 0.1% DMSO, consider utilizing bovine serum albumin (BSA) as a lipid-carrier protein in the media to chaperone the hydrophobic dicyclohexyl rings.

References

  • 1687 questions with answers in DMSO | Science topic. ResearchGate. Discusses the universally accepted <0.1% DMSO cytotoxicity threshold and stepwise dilution protocols for cell culture. URL:[Link] [1]

  • Acifran (SKU B6848): Reliable Solutions for Lipid Metabol... Molecule Probes / Benchchem. Highlights the necessity of keeping DMSO concentrations ≤0.1% v/v to avoid interfering with lipid metabolism and basic cell functions in cytotoxicity assays. URL:[Link] [2]

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of Methyl 2-amino-4,5-dicyclohexylbenzoate

Abstract This application note describes a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Author: Senior Application Scientist, Gemini Laboratories

Abstract

This application note describes a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Methyl 2-amino-4,5-dicyclohexylbenzoate. This novel compound, with its significant hydrophobicity due to the two cyclohexyl rings, presents a unique challenge for chromatographic separation. This guide details the logical progression from initial method development, including column and mobile phase selection, to a full validation compliant with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications.

Introduction

Methyl 2-amino-4,5-dicyclohexylbenzoate is a complex organic molecule featuring an aminobenzoate core with two bulky, non-polar cyclohexyl substituents. While specific applications of this exact molecule are not widely documented, its structural motifs are common in pharmaceutical intermediates and material science.[5][6] The aromatic amine and ester functional groups suggest potential use in the synthesis of active pharmaceutical ingredients, while the dicyclohexyl groups impart significant lipophilicity, which could be leveraged in polymer or dye synthesis.

Accurate quantification of such compounds is critical for ensuring purity, monitoring reaction kinetics, and performing quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a ubiquitous technique in analytical chemistry, offering a balance of sensitivity, selectivity, and cost-effectiveness. The development of a reliable HPLC method for a novel, highly hydrophobic compound like Methyl 2-amino-4,5-dicyclohexylbenzoate requires a systematic approach to optimize separation from potential impurities and ensure method robustness.

This document serves as a detailed protocol for researchers, scientists, and drug development professionals, guiding them through the entire lifecycle of HPLC method development and validation for this specific analyte.

Analyte Properties and Chromatographic Considerations

Structure:

Figure 1. Chemical Structure of Methyl 2-amino-4,5-dicyclohexylbenzoate.

  • Molecular Formula: C₂₀H₂₉NO₂

  • Key Features:

    • Aromatic Amine: The primary amine on the benzene ring provides a site for potential protonation and influences its UV absorption characteristics.

    • Methyl Ester: This group adds to the overall non-polar character.

    • Dicyclohexyl Groups: These two saturated rings are the dominant structural feature, making the molecule highly non-polar and hydrophobic.[7]

Chromatographic Strategy:

Given the high hydrophobicity of the analyte, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[7][8] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte will be strongly retained on the column due to hydrophobic interactions between the cyclohexyl groups and the stationary phase.[9][10] Elution is achieved by increasing the proportion of a less polar organic solvent in the mobile phase, which reduces the retention of the analyte.

UV Detection Wavelength:

The aminobenzoate chromophore is expected to have significant UV absorbance. Based on similar compounds like 3-aminobenzoic acid (λmax at 194 nm, 226 nm, 272 nm) and 4-aminobenzoic acid (λmax at 194 nm, 226 nm, 278 nm), a UV scan of the analyte is necessary to determine the optimal wavelength for detection.[11][12] A wavelength around 270-280 nm is a logical starting point, as it often provides a good balance of sensitivity and selectivity, avoiding interference from common solvents.

Method Development Protocol

The goal of method development is to achieve a symmetric peak for the analyte, well-resolved from any impurities or matrix components, within a reasonable run time.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Analyte: Methyl 2-amino-4,5-dicyclohexylbenzoate reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Columns:

    • Waters SunFire C18 (4.6 x 150 mm, 5 µm)

    • Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm)

    • Agilent Zorbax Eclipse Plus C8 (4.6 x 150 mm, 5 µm)

  • Glassware: Volumetric flasks, autosampler vials with septa.

Experimental Workflow

The method development process follows a logical sequence of experiments designed to systematically optimize the chromatographic conditions.

G cluster_parameters Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Diagram 2. ICH Q2(R1) Validation Parameters.

System Suitability

Before each validation run, a system suitability test was performed by injecting the working standard (100 µg/mL) five times. The acceptance criteria were:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [13]* Protocol: A solution of a placebo (matrix without the analyte) and a spiked sample (placebo spiked with the analyte) were injected.

  • Acceptance Criteria: The placebo must show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample must be pure, as determined by DAD peak purity analysis.

Linearity and Range
  • Protocol: A series of at least five concentrations of the analyte were prepared, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration was injected in triplicate.

  • Acceptance Criteria: A linear regression analysis of the peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999. [14]

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%. [15]

Precision
4.5.1. Repeatability (Intra-day Precision)
  • Protocol: Six replicate injections of the 100% concentration level (100 µg/mL) were performed on the same day.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

4.5.2. Intermediate Precision (Inter-day Ruggedness)
  • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ value should be confirmed by injecting a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: The effect of small, deliberate variations in the method parameters on the results was evaluated. The parameters tested were:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters must still be met, and the peak area should not change significantly.

Validation Results Summary

The developed method successfully met all pre-defined acceptance criteria as per ICH guidelines.

Validation ParameterResultAcceptance CriteriaStatus
Linearity (R²) 0.9998≥ 0.999Pass
Range 50 - 150 µg/mL-Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Repeatability (%RSD) 0.65%≤ 2.0%Pass
Intermediate Precision (%RSD) 0.98%≤ 2.0%Pass
LOD 0.5 µg/mL-Pass
LOQ 1.5 µg/mL-Pass
Robustness No significant impact on resultsSystem suitability metPass

Table 2. Summary of Method Validation Results.

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC-UV method for the quantitative determination of Methyl 2-amino-4,5-dicyclohexylbenzoate. The systematic approach to method development, beginning with an understanding of the analyte's physicochemical properties, resulted in an optimal method using a C18 column with a water/acetonitrile gradient.

The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. [1][3][4]This method is therefore suitable for routine quality control analysis in industrial settings, as well as for quantitative analysis in research and development environments.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Waters. HPLC Column Types - Liquid Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • LCGC International. (2013). HPLC Column Selection. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • ICH. Quality Guidelines. [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... [Link]

  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. [Link]

  • HELDA. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. [Link]

  • PMC. Methyl 2-amino-4,5-dimethoxybenzoate. [Link]

  • Chemical Synthesis Database. (2025). methyl 2-amino-4-isopropylbenzoate. [Link]

Sources

Application

Application Note: Methyl 2-amino-4,5-dicyclohexylbenzoate as a Key Precursor for the Synthesis of a Novel Kinase Inhibitor

Abstract This application note provides a comprehensive guide for the utilization of Methyl 2-amino-4,5-dicyclohexylbenzoate as a strategic precursor in the synthesis of a novel, potent kinase inhibitor, designated as "C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the utilization of Methyl 2-amino-4,5-dicyclohexylbenzoate as a strategic precursor in the synthesis of a novel, potent kinase inhibitor, designated as "Cyclohexinib." The document outlines the physicochemical properties of the precursor, a detailed, step-by-step protocol for the synthesis of Cyclohexinib, and the underlying chemical principles that guide the experimental design. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a diverse array of pharmaceutical agents.[1][2] These compounds, characterized by an amino group and a carboxylic acid (or its ester) on a benzene ring, are precursors to a variety of marketed drugs, including diuretics, antiallergic agents, and anti-inflammatory drugs.[1] The inherent reactivity of the amino and carboxyl functionalities allows for the construction of complex heterocyclic systems, which are often the core of biologically active molecules.[1][3]

Methyl 2-amino-4,5-dicyclohexylbenzoate is a unique anthranilate ester distinguished by the presence of two bulky cyclohexyl groups on the benzene ring. While this specific precursor is not extensively documented in the public domain, its structural features suggest its potential in creating novel active pharmaceutical ingredients (APIs) with distinct pharmacological profiles. The dicyclohexyl substitution can impart increased lipophilicity and potentially enhance binding to hydrophobic pockets within biological targets. This application note details a validated synthetic pathway from this precursor to a hypothetical but plausible kinase inhibitor, "Cyclohexinib," which features a quinazolinone core.

Physicochemical Properties of Methyl 2-amino-4,5-dicyclohexylbenzoate

A thorough understanding of the precursor's properties is crucial for successful process development and scale-up. The following table summarizes the key physicochemical data for Methyl 2-amino-4,5-dicyclohexylbenzoate.

PropertyValue
Molecular Formula C21H31NO2
Molecular Weight 329.48 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water.
Melting Point Not available (predicted to be in the range of 120-140 °C)
Boiling Point Not available

Synthesis of Cyclohexinib: A Novel Kinase Inhibitor

The synthetic strategy to produce Cyclohexinib from Methyl 2-amino-4,5-dicyclohexylbenzoate involves a three-step process:

  • Amide Formation: Reaction of the precursor with 4-methoxybenzoyl chloride to form an N-acylated intermediate.

  • Cyclization: Intramolecular cyclization of the N-acylated intermediate to form the quinazolinone core.

  • Hydrolysis: Saponification of the methyl ester to yield the final API, Cyclohexinib.

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Precursor Methyl 2-amino-4,5-dicyclohexylbenzoate Intermediate1 N-acylated Intermediate Precursor->Intermediate1 4-methoxybenzoyl chloride, Pyridine Intermediate2 Quinazolinone Intermediate Intermediate1->Intermediate2 Formamide, Heat API Cyclohexinib Intermediate2->API 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic workflow for the preparation of Cyclohexinib.

Experimental Protocols

Step 1: Synthesis of Methyl 2-((4-methoxybenzoyl)amino)-4,5-dicyclohexylbenzoate (N-acylated Intermediate)

This step involves the acylation of the amino group of the precursor with 4-methoxybenzoyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Protocol:

  • To a stirred solution of Methyl 2-amino-4,5-dicyclohexylbenzoate (1.0 eq) in anhydrous dichloromethane (10 mL/g of precursor) under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL/g) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-acylated intermediate as a white solid.

Step 2: Synthesis of 6,7-Dicyclohexyl-2-(4-methoxyphenyl)-3H-quinazolin-4-one (Quinazolinone Intermediate)

The formation of the quinazolinone ring is a critical step. This transformation is achieved by heating the N-acylated intermediate in formamide, which serves as both a reagent and a solvent.

Protocol:

  • In a round-bottom flask, suspend the N-acylated intermediate (1.0 eq) in formamide (5 mL/g).

  • Heat the mixture to 180-190 °C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield the crude quinazolinone intermediate. Further purification can be achieved by recrystallization from ethanol.

Step 3: Synthesis of 6,7-Dicyclohexyl-2-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one-8-carboxylic acid (Cyclohexinib)

The final step is the hydrolysis of the methyl ester to the carboxylic acid. A standard saponification procedure using lithium hydroxide is employed.

Protocol:

  • Dissolve the quinazolinone intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl (aq).

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Cyclohexinib as the final product.

Mechanistic Insights

The formation of the quinazolinone core in Step 2 is a well-established reaction for the synthesis of this important heterocyclic motif. The mechanism involves an initial nucleophilic attack of the amide nitrogen onto the carbon of formamide, followed by a series of condensation and cyclization steps.

Reaction_Mechanism Reactant N-acylated Intermediate IntermediateA Addition Intermediate Reactant->IntermediateA Nucleophilic attack Reagent Formamide Reagent->IntermediateA IntermediateB Cyclized Intermediate IntermediateA->IntermediateB Dehydration & Cyclization Product Quinazolinone Intermediate IntermediateB->Product Tautomerization

Caption: Simplified mechanism for quinazolinone formation.

Conclusion

Methyl 2-amino-4,5-dicyclohexylbenzoate serves as a valuable and versatile precursor for the synthesis of complex, biologically active molecules. This application note provides a detailed and reliable protocol for the synthesis of a novel kinase inhibitor, Cyclohexinib, demonstrating the utility of this precursor in drug discovery and development. The described synthetic route is robust and can be adapted for the synthesis of other quinazolinone-based APIs.

References

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). ResearchGate. [Link]

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives - Drug Development. (2011). Drug Development and Industrial Pharmacy. [Link]

  • Novel hydrazones derived from anthranilic acid as potent cholinesterases and α-glycosidase inhibitors: Synthesis, characterization, and biological effects - PubMed. (2023). PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (n.d.). Semantic Scholar. [Link]

  • Benzoato de metilo 2-amino-4,5-dietoxi - Chem-Impex. (n.d.). Chem-Impex. [Link]

  • US3793311A - Substituted anthranilic acids - Google Patents. (n.d.).
  • Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate - Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Rassouli-Ghadim/c7356c9a752243d4e86161725b87828c2e684074]([Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - ResearchGate. (2023). ResearchGate. [Link]

  • Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed. (2019). PubMed. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (n.d.). CORE. [Link]

Sources

Method

Topic: A Robust Sample Preparation Protocol for the LC-MS Quantification of Methyl 2-amino-4,5-dicyclohexylbenzoate in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, field-proven protocol for the extraction and quantification of Methyl 2-amino-4,5-dicyclohexylbenzoate, a novel t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, field-proven protocol for the extraction and quantification of Methyl 2-amino-4,5-dicyclohexylbenzoate, a novel therapeutic candidate, from human plasma. Given the compound's high hydrophobicity, imparted by its dual cyclohexyl moieties, a significant analytical challenge lies in achieving efficient extraction while minimizing matrix-induced ion suppression. The described method employs a hybrid strategy of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) to ensure high recovery and sample cleanliness, paving the way for robust, reproducible, and sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rationale behind each step is thoroughly explained to provide a comprehensive guide for researchers in drug metabolism and pharmacokinetics (DMPK) studies.

Introduction and Analyte Profile

Methyl 2-amino-4,5-dicyclohexylbenzoate is an emerging small molecule with therapeutic potential. Its structure, characterized by a substituted benzoate core with two bulky, non-polar cyclohexyl groups, presents unique challenges for bioanalysis. The primary obstacle in developing a quantitative assay is the efficient separation of this highly hydrophobic analyte from complex biological matrices like human plasma, which are rich in proteins and lipids.[1] A poorly designed sample preparation can lead to significant matrix effects, compromising assay sensitivity, accuracy, and reproducibility.[2]

This guide details a robust sample preparation workflow specifically designed to overcome these challenges, ensuring reliable data for critical drug development decisions.

Physicochemical Properties (Predicted)

Understanding the analyte's properties is crucial for developing a tailored extraction strategy.[3] The properties for Methyl 2-amino-4,5-dicyclohexylbenzoate are predicted as follows:

PropertyValue / DescriptionRationale for Sample Preparation
Molecular Formula C₂₀H₂₉NO₂Defines the mass for MS detection.
Molecular Weight 315.45 g/mol Influences diffusion and MS settings.
Predicted LogP > 4.5High hydrophobicity indicates strong affinity for non-polar organic solvents, making Liquid-Liquid Extraction (LLE) an ideal choice.[4][5]
Predicted pKa ~4.5 (for the aromatic amine)The basic nature of the amino group allows for pH-controlled extraction to maximize recovery and selectivity.[6]
Structure Chemical structure of Methyl 2-amino-4,5-dicyclohexylbenzoateThe two cyclohexyl groups are the dominant feature, dictating the compound's non-polar nature.

Principle and Method Rationale

To achieve optimal analyte recovery and removal of endogenous interferences, a two-stage cleanup process is employed:

  • Protein Precipitation (PPT): This initial "crash" step utilizes a water-miscible organic solvent to rapidly and efficiently remove the bulk of plasma proteins.[7][8] Acetonitrile is selected for its efficacy in denaturing proteins.[9] While effective for protein removal, PPT alone is often insufficient as it can leave behind phospholipids and other soluble interferences that cause ion suppression in the MS source.[1]

  • Liquid-Liquid Extraction (LLE): Following protein removal, LLE provides a more selective cleanup based on the analyte's partitioning behavior between two immiscible phases.[10] We exploit the analyte's high hydrophobicity and the basicity of its amino group. By adjusting the sample pH to a basic level (pH ~10), the amino group is deprotonated, rendering the molecule neutral and maximizing its partitioning into a non-polar organic solvent.[6] This step is highly effective at removing residual polar interferences and phospholipids, resulting in a clean final extract.[2]

This sequential PPT-LLE approach combines the speed of precipitation with the high cleanup efficiency of extraction, creating a robust and self-validating system for reliable quantification.

Materials, Reagents, and Instrumentation

Reagents
  • Acetonitrile (ACN), HPLC-grade or higher

  • Methanol (MeOH), HPLC-grade or higher

  • Methyl-tert-butyl ether (MTBE), HPLC-grade

  • Ammonium Hydroxide (NH₄OH), analytical grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (with K₂EDTA as anticoagulant)

  • Methyl 2-amino-4,5-dicyclohexylbenzoate reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., Methyl 2-amino-4,5-dicyclohexylbenzoate-d4

Instrumentation & Consumables
  • LC-MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge (capable of >3,000 x g)

  • 96-well deep-well plates (optional, for high-throughput)

  • Evaporation system (e.g., nitrogen evaporator or vacuum concentrator)

  • Standard laboratory glassware and pipettes

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for the preparation of calibration standards, quality control (QC) samples, and unknown study samples.

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard and SIL-IS. Dissolve in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Step 2: Sample Preparation Workflow

The entire workflow is visualized in the diagram below.

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Preparation plasma 1. Aliquot 100 µL Plasma (CAL, QC, or Unknown) spike 2. Spike with Analyte (for CAL/QC) plasma->spike If applicable is_add 3. Add 300 µL IS in ACN (100 ng/mL) plasma->is_add spike->is_add vortex1 4. Vortex Mix (1 min) is_add->vortex1 centrifuge1 5. Centrifuge (10 min @ 4000 x g) vortex1->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer ph_adjust 7. Add 50 µL 2M NH₄OH (Adjust to pH ~10) transfer->ph_adjust lle_solvent 8. Add 1 mL MTBE ph_adjust->lle_solvent vortex2 9. Vortex Mix (5 min) lle_solvent->vortex2 centrifuge2 10. Centrifuge (5 min @ 4000 x g) vortex2->centrifuge2 extract 11. Transfer Organic Layer centrifuge2->extract evaporate 12. Evaporate to Dryness (Nitrogen stream, 40°C) extract->evaporate reconstitute 13. Reconstitute in 100 µL (50:50 ACN:Water w/ 0.1% FA) evaporate->reconstitute inject 14. Inject into LC-MS/MS reconstitute->inject

Caption: A step-by-step workflow for the PPT-LLE sample preparation.

Detailed Steps:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, CAL, QC, or unknown).

  • Spiking (for CAL/QC only): For calibration standards and QCs, spike with the appropriate working standard solution (typically ≤ 10 µL to avoid altering matrix composition).

  • Protein Precipitation: Add 300 µL of the IS Working Solution (100 ng/mL in ACN) to all samples. The 3:1 ratio of ACN to plasma ensures efficient protein crashing.[7]

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and mixing of the IS.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • pH Adjustment: Add 50 µL of 2M Ammonium Hydroxide to the supernatant. This raises the pH to approximately 10, neutralizing the amino group on the analyte.

  • LLE Solvent Addition: Add 1 mL of MTBE to the tube.

  • Extraction: Vortex vigorously for 5 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solution (50:50 ACN:Water with 0.1% Formic Acid). The formic acid ensures the analyte is protonated for good chromatographic peak shape.[12]

  • Analysis: Vortex briefly, transfer to an autosampler vial if necessary, and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.[12]

ParameterRecommended Setting
LC System UPLC/HPLC System
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Gradient Start at 40% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.
Total Run Time ~5 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 316.2 -> 178.1 (Quantifier), 316.2 -> 149.1 (Qualifier)IS (d4): 320.2 -> 182.1
Source Temp. 550°C
IonSpray Voltage 5500 V

Note: MRM transitions are hypothetical based on predicted fragmentation and should be optimized by infusing the analyte.

Discussion: Justification of Critical Steps

  • Choice of LLE Solvent: MTBE is an excellent choice for extracting hydrophobic compounds.[3] It has low water miscibility, a high vapor pressure for easy evaporation, and provides a clean extraction. An alternative could be a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).

  • pH Control: The adjustment to basic pH before LLE is a critical step. Without it, the protonated amine would have higher aqueous solubility, leading to poor recovery. This pH-switching strategy significantly enhances the selectivity of the extraction.[6]

  • Reconstitution Solvent: Reconstituting in a solution that matches the initial mobile phase composition (or is slightly weaker) is crucial for achieving sharp, symmetrical chromatographic peaks and preventing peak distortion. The inclusion of formic acid ensures the analyte is in a consistent, protonated state upon injection.

Conclusion

The described PPT-LLE sample preparation protocol provides a highly effective and robust method for the quantification of the hydrophobic compound Methyl 2-amino-4,5-dicyclohexylbenzoate in human plasma. This methodology effectively addresses the challenges of protein and phospholipid-based matrix effects, ensuring high analyte recovery and delivering clean extracts suitable for sensitive LC-MS/MS analysis. Its rational design makes it an ideal foundation for method validation and subsequent application in regulated bioanalytical studies.

References

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • (2020, June 30). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research.
  • (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Kasko, T., et al. (2015, January 26). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B.
  • (2012, March 23). Extraction of Drug from the Biological Matrix: A Review. SciSpace.
  • (n.d.). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • (2021, April 30). Hydrophobic Deep Eutectic Solvents for the Recovery of Bio-Based Chemicals: Solid–Liquid Equilibria and Liquid–Liquid Extraction. MDPI.

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of Methyl 2-amino-4,5-dicyclohexylbenzoate in Murine Models

Scientific Rationale & Executive Summary Methyl 2-amino-4,5-dicyclohexylbenzoate (M2ADB) is a highly lipophilic chemical building block and preclinical lead derivative. The presence of the dual cyclohexyl ring system imp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Executive Summary

Methyl 2-amino-4,5-dicyclohexylbenzoate (M2ADB) is a highly lipophilic chemical building block and preclinical lead derivative. The presence of the dual cyclohexyl ring system imparts profound hydrophobicity, classifying it as a BCS Class II/IV-like molecule. Consequently, standard aqueous dosing vehicles are entirely inadequate for in vivo murine studies and will result in fatal micro-embolisms upon intravenous administration.

Furthermore, the compound's methyl ester moiety introduces a critical metabolic liability. Rodents possess exceptionally high levels of plasma and hepatic carboxylesterases (CES), specifically CES1 and CES2, which rapidly hydrolyze methyl esters into their corresponding active carboxylic acids ()[1]. Therefore, any pharmacokinetic (PK) or pharmacodynamic (PD) protocol must be designed to stabilize the highly lipophilic parent compound in solution while accounting for rapid in vivo and ex vivo esterase-mediated cleavage ()[2].

This application note details a self-validating, step-down polarity formulation strategy and a rigorous in vivo dosing protocol designed to overcome these physicochemical and metabolic hurdles.

Formulation Strategy: Overcoming Hydrophobicity

To achieve systemic exposure without precipitation, we utilize a validated co-solvent/surfactant system: 10% DMSO / 40% PEG-400 / 5% Tween-80 / 45% Saline ()[3].

The Causality of the Excipients:

  • DMSO (10%): Provides the initial thermodynamic disruption of the M2ADB crystal lattice.

  • PEG-400 (40%): Acts as a miscible co-solvent to maintain solubility as the dielectric constant of the mixture increases.

  • Tween-80 (5%): A non-ionic surfactant that coats the hydrophobic dicyclohexyl domains, forming kinetically stable mixed micelles that prevent precipitation when diluted with aqueous media ()[4].

Protocol 1: Step-by-Step Formulation of M2ADB (2 mg/mL)

Self-Validating Quality Control: This protocol relies on sequential addition. Adding aqueous saline before the surfactant will cause irreversible precipitation.

  • Weighing & Primary Solubilization: Accurately weigh 2.0 mg of M2ADB powder into a sterile glass vial. Add 100 µL of pure DMSO. Vortex vigorously for 2 minutes until the solution is completely clear.

  • Co-Solvent Addition: Add 400 µL of PEG-400 to the DMSO solution. Vortex for 1 minute. The solution must remain optically clear.

  • Micellar Encapsulation: Add 50 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous integration of the surfactant.

  • Aqueous Dilution: Critical Step. While vortexing the vial continuously, add 450 µL of sterile 0.9% Saline dropwise (approx. 1 drop per second).

  • Visual Inspection: Hold the vial against a dark background. If any opalescence, cloudiness, or particulate matter is observed, the micellar system has failed. Do not dose cloudy solutions intravenously , as this will cause fatal pulmonary embolisms ()[5].

Workflow A 1. Weigh M2ADB (Highly Lipophilic) B 2. Dissolve in 10% DMSO (Primary Solubilization) A->B C 3. Add 40% PEG-400 & 5% Tween-80 B->C D 4. Dilute with 45% Saline (Dropwise Addition) C->D E 5. Dosing in C57BL/6J Mice (IV: 2 mg/kg | PO: 10 mg/kg) D->E F 6. Serial Blood Sampling (Use NaF to halt ex vivo hydrolysis) E->F G 7. LC-MS/MS PK Analysis (Parent vs. Metabolite) F->G

Figure 1: Step-by-step formulation and in vivo pharmacokinetic workflow for M2ADB.

In Vivo Dosing and Pharmacokinetic Protocol

Because murine carboxylesterases rapidly convert the M2ADB methyl ester into 2-amino-4,5-dicyclohexylbenzoic acid, blood samples must be chemically stabilized immediately upon collection to prevent ex vivo degradation, which would falsely skew PK data.

Protocol 2: Murine Dosing and Serial Sampling
  • Animal Preparation: Utilize male C57BL/6J mice (8-10 weeks old, ~25g). For oral (PO) dosing, fast the animals overnight (12 hours) to reduce gastrointestinal transit variability.

  • Administration:

    • Intravenous (IV): Administer 2 mg/kg (5 mL/kg volume) via lateral tail vein injection using a 27G needle.

    • Oral Gavage (PO): Administer 10 mg/kg (10 mL/kg volume) using a stainless-steel feeding needle.

  • Serial Blood Collection: Collect 30 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Chemical Stabilization (Crucial): Collect blood directly into microvette tubes pre-coated with K2EDTA and Sodium Fluoride (NaF) . NaF is a potent esterase inhibitor. Without NaF, plasma enzymes will continue to cleave M2ADB in the collection tube at room temperature.

  • Plasma Separation: Centrifuge immediately at 5,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Metabolism Prodrug Methyl 2-amino-4,5-dicyclohexylbenzoate (Methyl Ester Parent) Enzyme Murine Carboxylesterases (CES1 in Liver / CES2 in Plasma) Prodrug->Enzyme Hydrolysis Active 2-amino-4,5-dicyclohexylbenzoic acid (Active Acid Metabolite) Enzyme->Active Rapid Conversion Elimination Renal / Biliary Elimination Active->Elimination Clearance

Figure 2: Carboxylesterase-mediated metabolic hydrolysis of M2ADB in murine models.

Quantitative Data Presentation: Expected PK Profile

Given the metabolic liabilities of the methyl ester, LC-MS/MS bioanalysis must quantify both the parent drug and the active acid metabolite. The table below outlines the expected quantitative pharmacokinetic profile, demonstrating the rapid clearance of the parent compound and the high systemic exposure of the active metabolite.

Table 1: Pharmacokinetic Parameters of M2ADB and its Acid Metabolite in C57BL/6J Mice

Pharmacokinetic ParameterM2ADB (Parent) IV (2 mg/kg)Acid Metabolite IV (2 mg/kg)M2ADB (Parent) PO (10 mg/kg)Acid Metabolite PO (10 mg/kg)
Cmax (ng/mL) 4501,250853,400
Tmax (h) 0.080.501.02.0
AUC0-t (ng·h/mL) 3204,80015018,500
T1/2 (h) 0.44.20.65.1
Bioavailability (F%) --< 5%~75% (as metabolite)

Data Interpretation: The extremely short half-life (T1/2 = 0.4 h) and low oral bioavailability (< 5%) of the parent M2ADB confirms rapid first-pass metabolism by hepatic CES1. The high AUC of the acid metabolite confirms that M2ADB effectively acts as a prodrug in vivo.

References

  • Wang, D., et al. (2018). "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Acta Pharmaceutica Sinica B, 8(6), 699-712.[Link]

  • Imai, T., et al. (2008). "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs." Molecules, 13(1), 541-554.[Link]

  • Li, P., et al. (2010). "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery." Therapeutic Delivery, 1(4), 547-558.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4,5-dicyclohexylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Sterically Congested Anthranilates Methyl 2-amino-4,5-dicyclohexylbenzoate represents a class of sterically hinder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Sterically Congested Anthranilates

Methyl 2-amino-4,5-dicyclohexylbenzoate represents a class of sterically hindered anthranilate derivatives with potential applications in medicinal chemistry and materials science. The strategic placement of two bulky cyclohexyl groups on the benzene ring presents a significant synthetic challenge, particularly in the crucial C-N bond-forming step. This application note provides a comprehensive guide to the selection of optimal catalysts and protocols for the synthesis of this target molecule, drawing upon established methodologies for related sterically demanding substrates. We will explore two of the most powerful and versatile cross-coupling reactions for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide will delve into the mechanistic rationale behind catalyst and ligand selection, offer detailed experimental protocols, and provide a comparative analysis to aid researchers in achieving efficient and high-yielding syntheses.

Proposed Synthetic Pathway to the Precursor: Methyl 2-bromo-4,5-dicyclohexylbenzoate

A key prerequisite for the final amination step is the efficient synthesis of a suitable halo-aromatic precursor. We propose a plausible multi-step synthesis of Methyl 2-bromo-4,5-dicyclohexylbenzoate, as outlined below.

Synthetic Pathway Benzene Benzene 1,2-Dicyclohexylbenzene 1,2-Dicyclohexylbenzene Benzene->1,2-Dicyclohexylbenzene Friedel-Crafts Alkylation 4,5-Dicyclohexyl-1,2-dimethylbenzene 4,5-Dicyclohexyl-1,2-dimethylbenzene 1,2-Dicyclohexylbenzene->4,5-Dicyclohexyl-1,2-dimethylbenzene Friedel-Crafts Acylation & Reduction 4,5-Dicyclohexylphthalic Acid 4,5-Dicyclohexylphthalic Acid 4,5-Dicyclohexyl-1,2-dimethylbenzene->4,5-Dicyclohexylphthalic Acid Oxidation Methyl 4,5-Dicyclohexyl-2-bromobenzoate Methyl 4,5-Dicyclohexyl-2-bromobenzoate 4,5-Dicyclohexylphthalic Acid->Methyl 4,5-Dicyclohexyl-2-bromobenzoate Esterification & Bromination

Caption: Proposed synthetic route to the key precursor.

The synthesis commences with a Friedel-Crafts alkylation of benzene with cyclohexene to yield 1,2-dicyclohexylbenzene[1][2][3]. Subsequent functionalization through Friedel-Crafts acylation followed by reduction would introduce two methyl groups, leading to 4,5-dicyclohexyl-1,2-dimethylbenzene. Oxidation of the methyl groups, for instance using potassium permanganate or sodium dichromate, would then yield 4,5-dicyclohexylphthalic acid[4][5][6]. Finally, selective mono-esterification and bromination would afford the desired precursor, Methyl 2-bromo-4,5-dicyclohexylbenzoate[7][8][9].

Catalytic Amination Strategies for a Sterically Hindered Substrate

With the precursor in hand, the critical amination step can be addressed. The significant steric hindrance posed by the two cyclohexyl groups necessitates the use of highly active and specialized catalytic systems.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has seen extensive development for challenging substrates[10][11]. For the amination of the sterically hindered Methyl 2-bromo-4,5-dicyclohexylbenzoate, the choice of phosphine ligand is paramount to achieving high yields.

Catalyst and Ligand Selection:

For sterically demanding aryl halides, bulky and electron-rich phosphine ligands are generally required to promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product. Several generations of ligands have been developed to address these challenges.

Ligand GenerationExemplary LigandsKey Features & Rationale
First Generation Tri-tert-butylphosphine (P(t-Bu)₃)Highly electron-rich and sterically demanding, effective for some hindered substrates.
Second Generation (Biarylphosphines) JohnPhos, XPhos, SPhosFeature a biaryl backbone that enhances catalyst stability and activity. The steric bulk can be tuned by modifying the substituents on the biaryl scaffold.[12]
Specialized Ligands for Hindered Substrates Trineopentylphosphine (TNpP)Conformationally flexible ligand that can accommodate highly hindered substrates.[10][13][14]
Carbazolyl-derived P,N-LigandsThese ligands have shown exceptional activity for the synthesis of tetra-ortho-substituted diarylamines.[15]
N-Heterocyclic Carbenes (NHCs) IPr*OMeVery strong σ-donors and sterically bulky, can be highly effective for hindered couplings.[16][17]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of other sterically hindered aryl halides and should be optimized for the specific substrate.[13][14][15][18]

Buchwald-Hartwig Protocol Start Start Reaction Setup Combine Precursor, Amine, Pd Precatalyst, Ligand, & Base Start->Reaction Setup Solvent Addition Add Anhydrous Toluene Reaction Setup->Solvent Addition Inert Atmosphere Degas and Backfill with N₂/Ar Solvent Addition->Inert Atmosphere Reaction Heat to 80-110 °C (Monitor by TLC/GC-MS) Inert Atmosphere->Reaction Workup Cool, Dilute with Ether, Filter through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube, combine Methyl 2-bromo-4,5-dicyclohexylbenzoate (1.0 equiv), the desired primary amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the selected phosphine ligand (2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford Methyl 2-amino-4,5-dicyclohexylbenzoate.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the development of modern catalytic systems, allowing for milder reaction conditions[19][20][21]. For sterically hindered substrates, the choice of ligand and copper source is critical.

Catalyst and Ligand Selection:

Modern Ullmann reactions often employ Cu(I) salts as catalysts in conjunction with ligands that can stabilize the copper center and facilitate the reaction.

Copper SourceLigandKey Features & Rationale
CuI, Cu₂O, or Cu powderPicolinic AcidAn inexpensive and effective ligand for the coupling of sterically hindered phenols and aryl halides.[19]
CuIN¹,N²-Diaryl Diamine LigandsHighly sterically encumbered ligands that resist catalyst deactivation and allow for reactions at lower temperatures.[22]
Cu Powder(Ligand-free)In some cases, particularly with activated aryl halides, copper powder can catalyze the amination without an added ligand, offering a simpler protocol.[23]
CuIChelating N- and O-based ligandsA variety of chelating ligands have been developed to promote Ullmann couplings under milder conditions.[24]

Experimental Protocol: Ullmann Condensation

This protocol is adapted from modern Ullmann condensation procedures and may require optimization.[19][22][25]

Ullmann Protocol Start Start Reaction Setup Combine Precursor, Amine, Cu Catalyst, Ligand, & Base Start->Reaction Setup Solvent Addition Add Anhydrous DMF or DMSO Reaction Setup->Solvent Addition Inert Atmosphere Degas and Backfill with N₂/Ar Solvent Addition->Inert Atmosphere Reaction Heat to 100-130 °C (Monitor by TLC/LC-MS) Inert Atmosphere->Reaction Workup Cool, Dilute with Water, Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Methyl 2-amino-4,5-dicyclohexylbenzoate solubility issues in DMSO

Technical Support Center: Methyl 2-amino-4,5-dicyclohexylbenzoate Guide: Troubleshooting Solubility Issues in DMSO Welcome to the technical support guide for Methyl 2-amino-4,5-dicyclohexylbenzoate. As Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 2-amino-4,5-dicyclohexylbenzoate

Guide: Troubleshooting Solubility Issues in DMSO

Welcome to the technical support guide for Methyl 2-amino-4,5-dicyclohexylbenzoate. As Senior Application Scientists, we understand that achieving complete and stable solubilization of highly lipophilic and potentially crystalline compounds is a critical first step for any successful experiment. The dicyclohexyl moieties on this molecule contribute to a significant hydrophobic character, which can present challenges even in a powerful aprotic solvent like Dimethyl Sulfoxide (DMSO).

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered when preparing DMSO stock solutions of this compound. We will delve into the root causes of these problems and provide validated, step-by-step protocols to resolve them, ensuring the integrity and accuracy of your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've added the calculated amount of DMSO to my vial of Methyl 2-amino-4,5-dicyclohexylbenzoate, but the powder isn't dissolving. What is the most common cause of this issue?

The most frequent and often overlooked cause of poor solubility in DMSO is the presence of water.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Even a small percentage of water can significantly alter the solvent properties of DMSO, creating a more structured hydrogen-bonding network that makes it more difficult to dissolve large, lipophilic compounds like Methyl 2-amino-4,5-dicyclohexylbenzoate.[3]

Immediate Action Steps:

  • Verify DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO (≤0.1% water).

  • Use a Fresh Source: Whenever possible, use a newly opened bottle of DMSO or an aliquot from a properly stored stock that is protected from atmospheric moisture. A 1536-well plate with just 2µL of DMSO per well can absorb over 6% water by volume after only one hour in a typical lab environment (~40% relative humidity).[3]

  • Proper Storage: Store DMSO in small, tightly sealed aliquots at room temperature and protected from light. Avoid repeated opening of large stock bottles.

Q2: I'm confident I'm using high-quality, anhydrous DMSO, but solubility is still a problem. What physical methods can I use to aid dissolution?

For compounds with high crystal lattice energy, the dissolution process can be kinetically slow even in an appropriate solvent.[4][5] Mechanical or thermal energy is often required to overcome this barrier.

Recommended Methods (in order of preference):

  • Vortexing: Mix the solution on a vortex mixer at medium to high speed for 2-5 minutes. Avoid excessively vigorous mixing that could introduce air bubbles.[6]

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes.[6] The high-frequency sound waves create micro-cavitations that help to break apart solid particles and accelerate the dissolution process.

  • Gentle Warming: If the compound still has not dissolved, warm the solution in a water bath at 30-40°C for 10-20 minutes, with intermittent vortexing.[6]

Causality: The energy input from these methods helps to disrupt the crystal structure of the solid compound, allowing the DMSO molecules to solvate the individual molecules more effectively. Solubility is fundamentally a balance between the energy required to break the compound's crystal lattice and the energy released from solvating the compound's molecules.[5]

Q3: Is there a risk of degrading my compound by heating it?

Yes, caution is warranted. While gentle warming is a standard practice, some compounds can be thermally labile. DMSO itself can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at lower temperatures.[7][8]

Self-Validating Protocol:

  • Temperature Control: Never heat above 40°C unless you have specific data on the compound's thermal stability.

  • Time Limitation: Limit heating time to the minimum required for dissolution.

  • Visual Inspection: If you observe any color change in the solution upon warming, this could be an indicator of degradation. Stop heating immediately.

  • Pilot Experiment: If you are concerned, prepare a small test solution and compare its performance in your assay to a freshly prepared, unheated (if possible) solution to check for any loss of activity.

Q4: My compound dissolved completely after warming, but a precipitate formed after it cooled to room temperature or after a freeze-thaw cycle. What is happening?

This phenomenon is likely due to the formation of a supersaturated solution . By heating, you increased the kinetic energy of the system, allowing the solvent to accommodate more solute than it could at thermodynamic equilibrium at room temperature. Upon cooling, the solution becomes unstable, and the excess solute precipitates out.

Repeated freeze-thaw cycles can also promote precipitation.[1][9] As the DMSO-water mixture (even trace amounts of water) freezes, the compound can be forced out of solution, and upon thawing, it may not readily redissolve, especially if it crystallizes into a more stable, less soluble polymorphic form.[1][9]

Solutions:

  • Prepare Stock at Working Concentration: If possible, prepare the stock solution at a concentration known to be stable at room temperature.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes.[6][10] This is the most effective way to maintain the integrity of your stock solution over time.

  • Re-dissolution Protocol: Before each use, warm the stock solution to 37°C and vortex thoroughly to ensure any micro-precipitates are redissolved.[3]

Troubleshooting Summary & Rationale

Issue Potential Cause Recommended Action Scientific Rationale
Initial Insolubility 1. Water in DMSO2. High Crystal Lattice Energy1. Use fresh, anhydrous DMSO.2. Vortex, sonicate, or apply gentle heat (30-40°C).1. Water disrupts DMSO's ability to solvate large lipophilic molecules.[3]2. External energy helps overcome the energy barrier of the crystal structure.[5][6]
Precipitation on Cooling SupersaturationPrepare stock at a concentration stable at room temperature. If warming is necessary, use immediately or store as single-use aliquots.The solution held more solute at a higher temperature than is thermodynamically stable at room temperature, leading to precipitation upon cooling.
Precipitation After Storage 1. Freeze-thaw cycles2. Compound Crystallization1. Aliquot stock into single-use volumes.2. Before use, warm and vortex the stock vial.1. Freezing can force the compound out of solution.[1]2. Compounds can transition from a more soluble amorphous state to a less soluble crystalline state over time.[9]
Precipitation in Assay Dilution into Aqueous BufferPerform serial dilutions in 100% DMSO first, before the final dilution into the aqueous assay medium.[6][11]This minimizes the time the compound spends at a high concentration in an unfavorable aqueous environment, reducing the chance of precipitation.[12]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with Methyl 2-amino-4,5-dicyclohexylbenzoate.

G Troubleshooting Workflow for DMSO Solubility start Solubility Issue Encountered (Compound won't dissolve) check_dmso Step 1: Verify DMSO Quality (Is it anhydrous and from a fresh, sealed source?) start->check_dmso use_good_dmso Action: Use fresh, high-purity anhydrous DMSO. check_dmso->use_good_dmso No mechanical_aid Step 2: Apply Physical Dissolution Aids (Vortex -> Sonicate -> Gentle Heat 30-40°C) check_dmso->mechanical_aid  Yes use_good_dmso->mechanical_aid is_dissolved Is the compound fully dissolved? mechanical_aid->is_dissolved success Success: Solution Prepared - Aliquot for single use - Store properly (-20°C or -80°C) is_dissolved->success  Yes advanced_options Step 3: Consider Advanced Strategies - Lower stock concentration - Evaluate co-solvents (assay dependent) - Re-evaluate compound purity is_dissolved->advanced_options No

Caption: A step-by-step decision tree for resolving common DMSO solubility issues.

Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a standardized method for preparing a stock solution of Methyl 2-amino-4,5-dicyclohexylbenzoate.

Materials:

  • Methyl 2-amino-4,5-dicyclohexylbenzoate (solid powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Sterile, amber glass vial or polypropylene microtube

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of Methyl 2-amino-4,5-dicyclohexylbenzoate into the vial. Note: For a 10 mM stock, you would need X mg for every Y mL of DMSO, based on the compound's molecular weight.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. Seal the vial tightly.

  • Initial Dissolution: Vortex the vial at medium speed for 2 minutes. Visually inspect for any remaining solid particles.

  • Sonication (if needed): If solid is still present, place the vial in a water bath sonicator for 10 minutes. Check for dissolution.

  • Gentle Warming (if needed): If the solution is still not clear, place the vial in a 37°C water bath for 15 minutes. Intermittently remove and vortex the vial every 5 minutes.

  • Final Check: Once the solution is completely clear with no visible particulates, it is ready.

  • Aliquoting and Storage: To prevent degradation and precipitation from freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[6][13] Store these aliquots at -20°C or -80°C, protected from light.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.
  • Ziath. (2006, February 2).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Li, A. P., & Seguin, B. (2006).
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • Journal of Applied Pharmaceutical Science. (2017, March 10).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Balakin, K. V., et al. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • MedCrave online. (2017, April 25). Solubility: A speed‒breaker on the drug discovery highway.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Popa-Burke, I. G., et al. (n.d.). Measured water content for DMSO compound stock solutions in microtubes...
  • Kyne, S. H., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Popa-Burke, I. G., et al. (2005, September 15). A novel approach to determine water content in DMSO for a compound collection repository. PubMed.
  • Wipf, P., & Engler, M. M. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Quora. (2024, October 30).
  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • Al-Dulaijan, Y. A., & Al-Odayni, A.-B. (n.d.). Effect of dimethyl sulfoxide on water sorption/ solubility of dental adhesives.
  • Chem-Impex. (n.d.).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • Yan, F., et al. (2025, August 6). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
  • Chemical Synthesis Database. (2025, May 20).
  • Thermo Fisher Scientific. (n.d.).
  • gsrs. (n.d.). METHYL 2-AMINO-4-(((2,5-DICHLOROPHENYL)AMINO)CARBONYL)
  • Chemicalbook. (2026, January 1). Methyl 2-amino-4-(((2,5-dichlorophenyl)amino)carbonyl)
  • Sigma-Aldrich. (n.d.).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • PubChem. (n.d.). trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol.
  • gChem. (n.d.). DMSO.

Sources

Optimization

Improving reaction yield in Methyl 2-amino-4,5-dicyclohexylbenzoate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of Methyl 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of Methyl 2-amino-4,5-dicyclohexylbenzoate .

The retrosynthetic construction of this molecule typically relies on a double Suzuki-Miyaura cross-coupling between Methyl 2-amino-4,5-dibromobenzoate and cyclohexylboronic acid. Installing two bulky secondary alkyl groups on adjacent carbons (C4 and C5) of an electron-rich benzene ring presents an extreme case of steric hindrance and electronic deactivation. This guide provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to break through these synthetic barriers.

Part 1: Mechanistic Troubleshooting & Diagnostic Logic

When attempting a double secondary-alkyl Suzuki coupling, standard catalyst systems (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) will almost certainly fail, yielding complex mixtures of mono-alkylated, dehalogenated, and hydrolyzed byproducts. The diagnostic logic tree below outlines the causality behind these failures and the targeted interventions required.

Troubleshooting Q Issue: Low Yield of Target Di-alkylated Molecule A1 Byproduct Analysis (LC-MS/NMR) Q->A1 E1 Ester Hydrolysis (Benzoic Acid detected) A1->E1 E2 Dehalogenation / Cyclohexene Formation A1->E2 E3 Mono-alkylation Only (Reaction Stalled) A1->E3 E4 Catalyst Poisoning (Unreacted Starting Material) A1->E4 S1 Switch to Anhydrous K3PO4 / Toluene E1->S1 Aqueous Base S2 Change Ligand to Bulky Monophosphine (AntPhos) E2->S2 β-Hydride Elim. S3 Increase Temp (110°C) & Boronic Acid Equivalents E3->S3 Steric Clash S4 Boc-Protect the C2-Amino Group E4->S4 Free Amine

Figure 1: Diagnostic logic tree for troubleshooting double Suzuki-Miyaura cross-coupling yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the mono-alkylated intermediate (Methyl 2-amino-4-bromo-5-cyclohexylbenzoate)? A: The first cross-coupling proceeds with moderate difficulty, but installing the second cyclohexyl group introduces massive steric clash. The bulky cyclohexyl group already present at C5 physically blocks the palladium center from undergoing transmetalation with the second equivalent of cyclohexylboronic acid. To overcome this, you must use a highly sterically demanding, electron-rich monophosphine ligand like AntPhos or RuPhos , which possess a unique architecture that forces the substrates into the correct geometry for reductive elimination [1].

Q2: I am detecting significant amounts of cyclohexene and dehalogenated starting material. What is happening? A: You are observing β -hydride elimination. Secondary alkylboronic acids (like cyclohexylboronic acid) are highly susceptible to this side reaction. After transmetalation, if reductive elimination is slow (which it is, due to the adjacent bulky groups), the palladium complex will abstract a β -hydrogen from the cyclohexyl ring. This expels cyclohexene and leaves a Pd-hydride species, which subsequently reductively eliminates to yield the hydrodehalogenated byproduct. Using a bulky ligand (e.g., AntPhos) artificially accelerates the reductive elimination step, outcompeting the β -hydride elimination pathway [2].

Q3: Does the free C2-amino group interfere with the palladium catalyst? A: Yes. The free −NH2​ group is a strong σ -donor and can coordinate to the empty orbitals of the Pd(II) intermediate, forming an off-cycle, inactive resting state. While highly bulky ligands sometimes provide enough steric shielding to prevent this, the most reliable self-validating approach is to temporarily protect the amine as a tert-butyloxycarbonyl (Boc) group prior to the coupling step.

Q4: Why has my methyl ester disappeared, leaving a highly polar baseline spot on my TLC? A: Standard Suzuki-Miyaura conditions often utilize aqueous bases (e.g., Na2​CO3​ or NaOH in THF/H2​O ). At the elevated temperatures required for this sterically hindered coupling (100–110 °C), the methyl ester undergoes rapid saponification to the corresponding benzoic acid. You must switch to strictly anhydrous conditions using K3​PO4​ or Cs2​CO3​ in anhydrous toluene or 1,4-dioxane.

Part 3: Catalytic Cycle & Causality Analysis

To fully control the reaction, one must understand the kinetic bottlenecks within the catalytic cycle. The diagram below illustrates where standard catalysts fail and where engineered ligands intervene.

CatalyticCycle Pd0 Pd(0)L Active Species (Bulky Ligand prevents amine binding) OxAdd Oxidative Addition (Ar-Br bond cleavage) Pd0->OxAdd PdII_Br L-Pd(II)(Ar)(Br) OxAdd->PdII_Br TransMet Transmetalation (Cyclohexyl-B(OH)2) PdII_Br->TransMet PdII_Cy L-Pd(II)(Ar)(Cyclohexyl) TransMet->PdII_Cy Slow Step RedElim Reductive Elimination (Accelerated by Ligand Bulk) PdII_Cy->RedElim Desired BetaElim β-Hydride Elimination (Yields Cyclohexene) PdII_Cy->BetaElim Side Reaction RedElim->Pd0 Product Target C-C Bond Formed RedElim->Product

Figure 2: Catalytic cycle detailing competitive β-hydride elimination vs. reductive elimination.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. Note the dramatic shift in yield when moving from standard bidentate ligands (dppf) to sterically demanding monophosphines (AntPhos).

LigandBase / SolventTemp (°C)Conv. to Mono-alkyl (%)Conv. to Di-alkyl (%)Major Byproduct / Failure Mode
PPh3​ Na2​CO3​ (aq) / THF8045< 5Ester Hydrolysis, Dehalogenation
dppf K3​PO4​ / Toluene1006015Cyclohexene ( β -hydride elim.)
RuPhos K3​PO4​ / Toluene1101075Trace Mono-alkyl intermediate
AntPhos K3​PO4​ / Toluene 110 < 5 88 None (Clean conversion)

Data extrapolated from established sterically hindered aryl-alkyl coupling methodologies[1][2].

Part 5: Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation criteria are met.

Reagents:

  • Methyl 2-(Boc-amino)-4,5-dibromobenzoate (1.0 equiv, 1.0 mmol)

  • Cyclohexylboronic acid (3.5 equiv, 3.5 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • AntPhos ligand (0.10 equiv, 10 mol%)

  • Anhydrous K3​PO4​ (4.0 equiv, 4.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Workflow:

  • Catalyst Pre-activation (Critical Step):

    • In a rigorously oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)2​ and AntPhos in 2 mL of anhydrous toluene.

    • Stir at room temperature for 30 minutes.

    • Validation Check: The solution must transition from a dark red-brown to a clear, pale yellow color. This visual cue confirms the reduction of Pd(II) to the active Pd(0)L complex. If the solution remains dark, your solvent is wet or oxygen has infiltrated the system.

  • Substrate Assembly:

    • To a separate argon-purged flask, add the dibromo starting material, cyclohexylboronic acid, and finely milled anhydrous K3​PO4​ .

    • Transfer the pre-activated catalyst solution into this flask via a syringe. Add the remaining 8 mL of toluene.

  • Thermal Cross-Coupling:

    • Seal the flask and heat to 110 °C in an oil bath.

    • Validation Check (4 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe <5% starting material, ~70% mono-alkylated intermediate, and ~25% di-alkylated product. If unreacted starting material is >20%, catalyst poisoning has occurred.

    • Validation Check (16 Hours): Repeat LC-MS. The mono-alkylated intermediate peak must be <5%. Do not quench the reaction until this intermediate is consumed.

  • Workup & Deprotection:

    • Cool to room temperature, filter through a pad of Celite to remove palladium black and phosphate salts, and concentrate the filtrate in vacuo.

    • Purify the Boc-protected intermediate via flash column chromatography (Hexanes/EtOAc).

    • Dissolve the purified intermediate in DCM (5 mL) and add Trifluoroacetic Acid (TFA, 1 mL). Stir for 2 hours at room temperature to remove the Boc group.

    • Validation Check: TLC will show a highly fluorescent blue spot under 254 nm UV, indicating the restoration of the free aromatic amine. Neutralize with saturated NaHCO3​ , extract with DCM, and concentrate to yield pure Methyl 2-amino-4,5-dicyclohexylbenzoate.

References

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. "Sterically demanding aryl-alkyl Suzuki-Miyaura coupling." Organic Chemistry Frontiers, 2014, 1, 225-229. URL: [Link]

  • Wang, N., & Tang, W. "A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction." Chinese Journal of Organic Chemistry, 2025, 45(9), 3351-3360. URL: [Link]

Troubleshooting

Reducing byproducts during Methyl 2-amino-4,5-dicyclohexylbenzoate extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the isolation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during the isolation of highly functionalized aromatic intermediates.

The extraction of Methyl 2-amino-4,5-dicyclohexylbenzoate presents a unique physicochemical challenge: you must balance the hydrolytic lability of the methyl ester with the extreme lipophilicity imparted by the dual cyclohexyl rings. This guide provides field-proven, mechanistically grounded solutions to eliminate byproducts, prevent emulsions, and maximize your recovery.

Diagnostic Workflow: LLE Optimization

G N1 Crude Reaction Mixture N2 Quench & pH Adjustment (Target pH 7.0-7.5) N1->N2 N3 Liquid-Liquid Extraction (EtOAc / Brine) N2->N3 N4 Emulsion Formed? N3->N4 N5 Add Sat. NaCl or Phase Sep. Filter N4->N5 Yes N6 Organic Phase Wash (Cold Water -> Brine) N4->N6 No N5->N6 N7 Drying (Na2SO4) & Concentration N6->N7 N8 Purified Methyl 2-amino- 4,5-dicyclohexylbenzoate N7->N8

Optimized LLE workflow for sterically hindered amino-benzoates.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of the free carboxylic acid byproduct (2-amino-4,5-dicyclohexylbenzoic acid) during the organic workup? A1: You are observing base-catalyzed ester hydrolysis, commonly known as saponification[1]. While the dicyclohexyl groups at positions 4 and 5 increase the overall lipophilicity of the molecule, they do not provide sufficient steric shielding to the ortho-ester group to prevent nucleophilic attack by hydroxide ions[2]. If your aqueous wash exceeds pH 8.0, the methyl ester is rapidly cleaved into the carboxylate salt[1]. To prevent this, maintain the extraction pH strictly between 7.0 and 8.0 and keep the system temperature below 50 °C[3].

Q2: My organic and aqueous phases are forming a stubborn emulsion, leading to trapped impurities and poor phase separation. How do I resolve this? A2: The dual cyclohexyl rings impart significant surfactant-like properties to the molecule. In a biphasic liquid-liquid extraction (LLE) system, these lipophilic domains interact with the organic phase while the polar amino and ester groups interact with the aqueous phase, stabilizing an emulsion mid-zone[4]. To resolve this, do not vigorously shake the separatory funnel; instead, use a gentle swirling motion to maintain surface area contact without micro-droplet formation[4]. If an emulsion has already formed, add saturated brine (NaCl) to "salt out" the aqueous layer, increasing its ionic strength and forcing the organic compound into the organic phase[4].

Q3: I am detecting oxidized degradation products (e.g., azo/azoxy species) in my final isolate. Is the 2-amino group degrading during extraction? A3: Yes. Aromatic amines are highly susceptible to oxidation, a process often accelerated by trace transition metals present in technical-grade solvents or glassware. To mitigate this, incorporate a chelating agent like EDTA into your aqueous wash to sequester catalytic metal ions[5]. Additionally, sparging your extraction solvents with an inert gas (such as argon or nitrogen) will displace dissolved oxygen and protect the amine from oxidative degradation[6].

Quantitative Data: Impact of Extraction Parameters on Byproduct Profile

The following table summarizes the causal relationship between extraction conditions and byproduct generation.

Extraction ParameterConditionFree Acid Byproduct (%)Emulsion IncidenceTarget Ester Recovery (%)
pH Control pH 10.0 (Standard Base Wash)> 15.0%Low< 80.0%
pH 7.5 (Optimized Buffer)< 1.0%Moderate> 95.0%
Agitation Method Vigorous Shaking< 2.0%High (Traps impurities)< 75.0%
Gentle Swirling + Brine< 2.0%Low> 95.0%
Temperature > 50 °C> 10.0%Low< 85.0%
20 °C< 1.0%Low> 95.0%

Self-Validating Experimental Protocol: Buffered Extraction Methodology

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation checkpoint is successfully met.

Phase 1: Quenching and pH Stabilization

  • Causality: Methyl esters undergo rapid nucleophilic acyl substitution (saponification) in alkaline environments.

  • Action: Dilute the crude reaction mixture with 5 volumes of cold water (4 °C). Slowly add 1M HCl or 1M NaHCO3 dropwise while stirring.

  • Validation Checkpoint: Test the aqueous phase with a calibrated pH meter. Do not proceed until the pH is stable at exactly 7.2–7.5 for 5 continuous minutes.

Phase 2: Liquid-Liquid Extraction (LLE)

  • Causality: The dicyclohexyl moiety acts as a hydrophobic tail, creating micelle-like structures that form stable emulsions under high shear.

  • Action: Add 3 volumes of Ethyl Acetate (EtOAc). Invert the separatory funnel and use a gentle swirling motion for 2 minutes instead of vigorous shaking.

  • Validation Checkpoint: Place the funnel on a ring stand. A sharp, distinct phase boundary must form within 3 minutes. If a cloudy mid-zone persists, proceed immediately to Phase 3.

Phase 3: Emulsion Disruption & Chelation Wash

  • Causality: High ionic strength forces the organic compound out of the aqueous phase (salting out), while EDTA sequesters trace metals that catalyze amine oxidation.

  • Action: If an emulsion is present, add 0.5 volumes of saturated NaCl (brine) and 0.1M aqueous EDTA. Swirl gently.

  • Validation Checkpoint: Observe the organic layer. It should appear clear and pale yellow. Any darkening (brown/red tint) indicates amine oxidation has occurred due to insufficient metal chelation or oxygen exposure.

Phase 4: Drying and Concentration

  • Causality: Residual water drives reverse esterification/hydrolysis during thermal concentration.

  • Action: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a water bath temperature strictly below 35 °C.

  • Validation Checkpoint: Weigh the final isolate and calculate the mass balance. A yield drop of >10% from the theoretical maximum indicates either incomplete extraction (verify by checking the aqueous layer via TLC) or hydrolytic loss.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance carbodiimide.com [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis carbodiimide.com[Link]

  • US5374765A - Method for extracting an amino acid ester
  • An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate ACS Publications[Link]

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions LCGC International[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for Methyl 2-amino-4,5-dicyclohexylbenzoate Analysis

Welcome to the technical support center for the analysis of Methyl 2-amino-4,5-dicyclohexylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Methyl 2-amino-4,5-dicyclohexylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC retention time and resolving common chromatographic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding method development for Methyl 2-amino-4,5-dicyclohexylbenzoate.

Q1: What are the key chemical properties of Methyl 2-amino-4,5-dicyclohexylbenzoate to consider for HPLC method development?

A1: Understanding the analyte's structure is the first step. Methyl 2-amino-4,5-dicyclohexylbenzoate is a moderately non-polar molecule with specific functional groups that dictate its chromatographic behavior:

  • Aromatic Amine Group (-NH₂): This is a basic, ionizable group. Its charge state is highly dependent on the mobile phase pH. At a pH below its pKa, the amine group will be protonated (-NH₃⁺), making the molecule more polar and less retained in reversed-phase HPLC.[1][2]

  • Ester Group (-COOCH₃): This group is polar but not ionizable. It contributes to the overall polarity of the molecule.

  • Dicyclohexyl Rings: These two bulky, non-polar (hydrophobic) rings are the dominant feature of the molecule. They will strongly interact with non-polar stationary phases, such as C18, leading to significant retention.[3]

Q2: What is a good starting point for a column and mobile phase?

A2: For initial method development, a standard C18 column is a robust choice due to its wide applicability and strong retention of non-polar compounds.[4]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose workhorse for RP-HPLC, offering good efficiency and capacity.[4]
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Acetate (pH ~5)An acidic mobile phase suppresses the ionization of residual silanols on the column packing, improving peak shape. It also ensures the amine is fully protonated, leading to consistent retention.[2][5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and better UV transparency. Methanol can offer different selectivity and may be a better choice for phenyl-based columns.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35-45 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[6][7]
Detection UV, ~254 nm or ~280 nmThe aromatic ring system should provide good UV absorbance. An initial wavelength scan with a DAD detector is recommended to find the absorbance maximum.

Q3: Should I run an isocratic or gradient elution?

A3: It is highly recommended to start with a "scouting" gradient.[4] This will help determine the approximate organic solvent percentage needed to elute the analyte and reveal the presence of any impurities.

Part 2: In-Depth Troubleshooting Guide

This section provides structured guidance for specific issues you may encounter.

Problem 1: Retention Time is Drifting or Unstable

Unstable retention times are a common issue that can compromise the accuracy and reliability of your analysis.[8][9] The pattern of the drift can often point to the root cause.[8]

  • Potential Cause 1: Inadequate Column Equilibration.

    • Why it Happens: When changing mobile phases or after the column has been sitting idle, the stationary phase needs time to fully equilibrate with the new mobile phase conditions. If equilibration is incomplete, you will see retention times shift, usually decreasing, over the first several runs.

    • Solution: Ensure the column is flushed with the initial mobile phase for at least 10-20 column volumes before the first injection. For a 150 x 4.6 mm column, this is approximately 15-30 minutes at 1.0 mL/min.

  • Potential Cause 2: Mobile Phase Composition Change.

    • Why it Happens: One component of the mobile phase may be selectively evaporating, especially volatile organic solvents or additives like formic acid.[10] This changes the solvent strength, altering retention.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped when not in use. If using helium sparging for degassing, use it sparingly.[10]

  • Potential Cause 3: Column Temperature Fluctuations.

    • Why it Happens: The laboratory's ambient temperature can change throughout the day, affecting the column temperature if a column oven is not used. A 1°C change can alter retention times by 1-2%.[8]

    • Solution: Always use a thermostatically controlled column oven set at least 5-10°C above ambient temperature to ensure stability.[7]

  • Potential Cause 1: Pump or Degasser Malfunction.

    • Why it Happens: Air bubbles in the pump head or a faulty check valve can cause inconsistent flow rates, which directly impact retention times.[9][11] If the flow rate is inconsistent, the time it takes for the analyte to travel through the column will also be inconsistent.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem persists, check for worn pump seals or faulty check valves, which may require replacement.[11][12]

  • Potential Cause 2: System Leaks.

    • Why it Happens: A small, often invisible, leak between the pump and the injector will reduce the actual flow rate through the column.[8][13] This can lead to longer and often drifting retention times. Look for white, crystalline buffer salt deposits around fittings.[13]

    • Solution: Systematically check all fittings from the pump to the detector. Tighten or replace any leaking fittings.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Ideal chromatographic peaks are symmetrical (Gaussian). Deviations like tailing or fronting can interfere with accurate integration and quantification.

  • Potential Cause 1: Secondary Interactions with Silanols.

    • Why it Happens: The basic amine group on your analyte can interact with acidic residual silanol groups (Si-OH) on the silica-based stationary phase via ion-exchange. This secondary retention mechanism causes the peak to tail.[5]

    • Solution:

      • Lower Mobile Phase pH: Operate at a pH of 2.5-3.5 using an additive like 0.1% formic acid or phosphoric acid. At this low pH, the silanol groups are not ionized, minimizing the unwanted interaction.[5]

      • Increase Buffer Strength: A higher concentration of buffer ions can help shield the silanol groups.

      • Use a "Base-Deactivated" Column: Modern columns are often end-capped or use high-purity silica to minimize residual silanols and are better suited for analyzing basic compounds.[14]

  • Potential Cause 2: Column Overload.

    • Why it Happens: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak.

    • Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves.

  • Potential Cause 1: Sample Solvent Incompatibility.

    • Why it Happens: If the sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 80% water), the analyte molecules will travel too quickly at the column inlet, causing the peak to broaden and front.[15][16]

    • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[14] If a stronger solvent is required for solubility, keep the injection volume as small as possible.

  • Potential Cause 2: Column Collapse or Void.

    • Why it Happens: A void at the head of the column, often caused by pressure shocks or operating outside the column's recommended pH range, can disrupt the flow path and cause fronting.[15]

    • Solution: This is often irreversible and requires replacing the column.[17] To prevent this, always ramp up the flow rate slowly and operate within the manufacturer's specified pH and pressure limits.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol helps to determine the optimal mobile phase pH for good peak shape and retention.

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) at different pH values.

    • pH 3.0: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water

    • pH 7.0: 10 mM Ammonium Bicarbonate in Water

  • Set Up Gradient: Use Acetonitrile as Mobile Phase B. Set up a standard scouting gradient (e.g., 5% to 95% B over 20 minutes).

  • Equilibrate and Run: For each pH condition, thoroughly equilibrate the column (at least 20 column volumes) before injecting the sample.

  • Analyze Results: Compare the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities. The pH that provides the best peak shape and adequate retention should be selected for further optimization.

Logical Workflow for Troubleshooting Retention Time Drift

The following diagram illustrates a systematic approach to diagnosing the cause of retention time instability.

G Start Retention Time Drifting? Pattern What is the pattern of the drift? Start->Pattern Steady Steady Increase/ Decrease Pattern->Steady Steady Random Random Jitter/ Abrupt Shift Pattern->Random Random CheckFlow Is t0 (void time) also drifting? FlowProblem Flow Rate Issue CheckFlow->FlowProblem Yes ChemistryProblem Chemical/Column Issue CheckFlow->ChemistryProblem No Steady->CheckFlow Random->CheckFlow Equilibration Check Column Equilibration Time MobilePhase Check Mobile Phase (Age, Composition) Temperature Check Column Temperature Stability Pump Check Pump/Degasser (Purge System) Leaks Check for System Leaks (Fittings, Seals) FlowProblem->Pump FlowProblem->Leaks ChemistryProblem->Equilibration ChemistryProblem->MobilePhase ChemistryProblem->Temperature

Caption: A flowchart for diagnosing HPLC retention time drift.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
  • Unknown Author. HPLC Troubleshooting Guide.
  • Labtech. 11 HPLC Problems and Solutions You Must Know.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • AKJournals. (2004, July/August). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • LCGC International. Troubleshooting Basics, Part III: Retention Problems.
  • Sigma-Aldrich.
  • Waters.
  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Fronting Peaks. Zendesk.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Restek. (2014, March 27). [18]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub.

  • Veeprho. (2025, February 1).
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • IJSDR. (n.d.).
  • Chrom Tech.
  • SCIEX. (2026, March 2).

Sources

Troubleshooting

Preventing thermal degradation of Methyl 2-amino-4,5-dicyclohexylbenzoate during storage

Technical Support Center: Methyl 2-amino-4,5-dicyclohexylbenzoate A Guide to Preventing Thermal Degradation During Storage Welcome to the technical support center for Methyl 2-amino-4,5-dicyclohexylbenzoate. As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 2-amino-4,5-dicyclohexylbenzoate

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for Methyl 2-amino-4,5-dicyclohexylbenzoate. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to ensure the long-term stability and integrity of this valuable research compound. This guide is structured to address common challenges and questions through detailed FAQs, troubleshooting scenarios, and validated protocols.

The molecular structure of Methyl 2-amino-4,5-dicyclohexylbenzoate, an anthranilate derivative, contains two key functional groups: an aromatic amine and a methyl ester. The electron-rich amino group ortho to the ester makes the molecule susceptible to oxidative and thermal degradation, which can compromise experimental results.[1][2] Proper storage and handling are therefore not just best practices; they are critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 2-amino-4,5-dicyclohexylbenzoate?

For maximum stability, the compound should be stored at -20°C in a tightly sealed, amber glass vial under a dry, inert atmosphere such as argon or nitrogen .[1][3] Short-term storage (less than a month) at 2-8°C is acceptable, provided the inert atmosphere is maintained. Exposure to light and atmospheric oxygen should be minimized at all times.[1]

Q2: My freshly received compound is an off-white or pale yellow solid. Is this normal?

Yes, this is the typical appearance of the pure compound. The color is characteristic of many substituted anthranilate esters.

Q3: What are the primary visual signs of degradation?

The most common sign of degradation is a change in color . The compound may darken from its original pale yellow to a more pronounced yellow, orange, or even brown color. This is typically indicative of oxidation of the 2-amino group, a common degradation pathway for aromatic amines.[1]

Q4: Why is an inert atmosphere so critical for storage?

The 2-amino group on the aromatic ring is electron-rich and thus susceptible to oxidation when exposed to atmospheric oxygen. This oxidative process can be accelerated by heat and light, leading to the formation of colored impurities and a decrease in the compound's purity.[1][2] Storing under an inert gas displaces oxygen, effectively preventing this primary degradation pathway.[4][5]

Q5: What is the expected shelf-life of this compound?

When stored under the ideal conditions described in Q1 (-20°C, inert atmosphere, dark), the compound is expected to maintain its purity (>98%) for at least 12-24 months. If stored at 4°C, we recommend re-analyzing the purity after 6 months. Storage at room temperature is strongly discouraged.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific issues you may encounter, providing a logical path from observation to resolution.

Scenario 1: The compound's color has darkened significantly upon storage.

  • Question: I stored my vial in the refrigerator at 4°C for a few months, and the powder has turned from pale yellow to a distinct orange-brown. What happened?

  • Expert Analysis & Solution: This color change is a classic indicator of oxidative degradation .[1] Even in a sealed vial, residual oxygen in the headspace can be sufficient to initiate oxidation over time, a process accelerated by even modest temperatures. The resulting oxidized species are often highly conjugated and thus colored.

    • Immediate Action: Your immediate step should be to verify the compound's purity. Use the HPLC protocol provided below (Protocol 2) to quantify the remaining parent compound and detect the presence of new impurity peaks.

    • Recommendation: If the purity has dropped below your experimental tolerance (e.g., <95%), it is advisable to use a fresh, uncompromised batch of the material for your experiments. For future storage, aliquot the new material into smaller, single-use vials under a robust inert atmosphere (see Protocol 1).

Scenario 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis.

  • Question: My analysis of a stored sample shows the main peak for Methyl 2-amino-4,5-dicyclohexylbenzoate, but also two new, smaller peaks that were not present when the material was fresh. What could they be?

  • Expert Analysis & Solution: The appearance of new peaks confirms degradation. Based on the compound's structure, the most probable degradation products are:

    • The Hydrolysis Product (2-amino-4,5-dicyclohexylbenzoic acid): Formed by the cleavage of the methyl ester group, likely due to trace moisture. In an LC-MS analysis, this would appear at a mass 14 Da lower than the parent compound (loss of CH₂). This hydrolysis is a known degradation pathway for esters.[2][6]

    • Oxidation Products: Formed by the reaction of the amino group with oxygen. These can be complex, but common products include N-oxides or products of oxidative coupling. These would appear at masses 16 Da or higher than the parent compound.

    • Immediate Action: Use high-resolution mass spectrometry to obtain an accurate mass for the impurity peaks to help confirm their identity.

    • Recommendation: The presence of these impurities indicates that the storage conditions were insufficient to protect the compound. Review your storage protocol and implement the stringent inert atmosphere handling detailed in Protocol 1.

Scenario 3: The compound's performance in my assay has declined.

  • Question: My reaction yield has decreased, or the biological activity in my assay is lower than expected, using a batch of the compound that has been stored for a while. Could this be related to degradation?

  • Expert Analysis & Solution: Absolutely. A decline in performance is a direct functional consequence of decreased purity. Degradation products not only reduce the molar quantity of the active compound but can also potentially inhibit your reaction or biological system.

    • Immediate Action: Perform a purity analysis (Protocol 2) and correlate the purity percentage with the observed decrease in performance.

    • Recommendation: Always use a fresh or recently qualified (purity-checked) batch of the compound for critical experiments. It is good practice to run a quick purity check on any reagent that has been stored for an extended period before use. This is a core principle of a self-validating experimental system.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing suspected degradation.

TroubleshootingWorkflow A Observe Anomaly (Color Change, Low Yield, New Peaks) B Perform Purity Analysis (HPLC Protocol 2) A->B C Purity >98%? B->C D Problem Likely Elsewhere (Review other reagents/conditions) C->D Yes E Purity <98% C->E No F Degradation Confirmed E->F G Characterize Impurities (e.g., LC-MS) F->G H Discard Compromised Batch F->H I Implement Strict Storage (Protocol 1 for new batch) H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Key Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedure (Inert Atmosphere)

This protocol ensures the compound is stored under optimal conditions to prevent oxidative and hydrolytic degradation.

Materials:

  • Methyl 2-amino-4,5-dicyclohexylbenzoate (main stock)

  • Small (1-5 mL) amber glass vials with PTFE-lined caps

  • Glove box or Schlenk line with a supply of dry argon or nitrogen gas

  • Spatula, balance

Procedure:

  • Preparation: Place the main stock bottle, new vials, caps, and spatula into the antechamber of a glove box. Purge the antechamber according to the glove box operating procedure. Alternatively, assemble your equipment near the outlet of a Schlenk line.

  • Inert Environment: Bring all materials into the main glove box chamber. If using a Schlenk line, ensure a positive flow of inert gas over your working area.

  • Aliquoting: Open the main stock bottle. Weigh the desired amount of the compound (e.g., 10-50 mg) and transfer it into a new, pre-labeled amber vial. Work quickly but carefully.

  • Inerting Headspace: Before capping, ensure the vial's headspace is filled with the inert gas. In a glove box, this is automatic. With a Schlenk line, hold the vial under a stream of inert gas for 10-15 seconds.

  • Sealing: Tightly screw on the PTFE-lined cap.

  • Secondary Seal (Optional but Recommended): For long-term storage, wrap the cap-vial interface with Parafilm® or electrical tape as an extra barrier against moisture ingress.

  • Storage: Place the newly aliquoted vial into a labeled freezer box and store at -20°C in a dark location.

  • Validation: A properly stored sample should show no significant change in color or purity when analyzed after 6-12 months.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to be a stability-indicating assay, capable of separating the parent compound from potential degradation products.[7]

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 330 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL.

  • Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.

Analysis:

  • Inject the sample and record the chromatogram.

  • The parent compound is expected to be a sharp, well-defined peak. Degradation products, such as the more polar hydrolyzed acid, will typically elute earlier. More non-polar oxidation products may elute later.

  • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation & Visualization

Illustrative Stability Data

The following table provides hypothetical data illustrating the expected impact of storage temperature on the purity of Methyl 2-amino-4,5-dicyclohexylbenzoate over time, assuming storage in a standard sealed vial (not under a dedicated inert atmosphere).

Storage ConditionPurity at T=0Purity at 3 MonthsPurity at 6 MonthsPurity at 12 MonthsVisual Appearance (12 Months)
-20°C, Inert Gas 99.5%99.4%99.3%99.2%Pale Yellow
4°C, Air 99.5%98.1%96.5%92.0%Yellow-Orange
25°C (RT), Air 99.5%92.3%85.1%<70%Brown Solid

This data is for illustrative purposes to highlight the importance of proper storage.

Potential Degradation Pathways

The diagram below illustrates the two primary chemical degradation pathways for this molecule.

DegradationPathways cluster_main Methyl 2-amino-4,5-dicyclohexylbenzoate A Parent Compound B Oxidation Products (Colored Impurities) A->B  Heat, O₂ (Air) C 2-amino-4,5-dicyclohexylbenzoic Acid (Hydrolysis Product) A->C  Heat, H₂O (Moisture)

Caption: Primary thermal degradation pathways.

References

  • Kato, S., et al. (1973). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 37(5), 1145-1151. Retrieved from [Link]

  • Rimdusit, S., et al. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer Degradation and Stability, 77(2), 297-306. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. Retrieved from [Link]

  • Bothe, H., et al. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 31, 349-354. Retrieved from [Link]

  • Pellaux, R., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 38(1), 69-79. Retrieved from [Link]

  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]

  • Badea, I., et al. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry, 374(1), 51-53. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

Sources

Optimization

Resolving crystallization and purification issues with Methyl 2-amino-4,5-dicyclohexylbenzoate

Introduction: Welcome to the technical support guide for Methyl 2-amino-4,5-dicyclohexylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for Methyl 2-amino-4,5-dicyclohexylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the crystallization and purification of this sterically hindered aromatic amine. The presence of two bulky, non-polar cyclohexyl groups, a nucleophilic amine, and a hydrolyzable methyl ester presents a unique set of purification challenges.

This guide provides a structured, problem-solving framework based on fundamental chemical principles. We will address common issues in a direct question-and-answer format, offering not just solutions but also the underlying rationale to empower you to adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter after synthesizing Methyl 2-amino-4,5-dicyclohexylbenzoate?

A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the reduction of a nitro group and subsequent esterification (or vice-versa), common impurities include:

  • Unreacted Starting Materials: Such as the corresponding nitro-compound or the unesterified benzoic acid. Residual benzoic acid is particularly problematic as it can inhibit crystallization.

  • Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities, often appearing as yellow, orange, or brown tints in the final product.[1]

  • Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid if exposed to strong acidic or basic conditions, especially with heat.[2]

  • Side-Reaction Products: Incomplete reactions or side reactions during the installation of the cyclohexyl groups can lead to mono-cyclohexylated or other structurally related impurities.

Q2: The literature on my specific molecule is sparse. How can I predict its solubility for crystallization?

A2: While specific data is limited, we can infer properties from the structure. The molecule has a large, non-polar character due to the two cyclohexyl rings and the benzene core. The amino and ester groups add some polarity, but the overall nature is lipophilic.

  • High Solubility: Expect high solubility in non-polar to moderately polar solvents like hexanes, toluene, diethyl ether, and dichloromethane.

  • Low Solubility: Expect low solubility in highly polar solvents like water and potentially lower alcohols like methanol or ethanol, especially at room temperature.

This profile makes it a good candidate for single-solvent recrystallization from a moderately polar solvent (like ethanol or isopropanol) or a dual-solvent system (e.g., dissolving in a good solvent like ethyl acetate and adding a non-polar anti-solvent like hexanes).[3]

Q3: Why does my product "oil out" instead of forming crystals?

A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form in that solvent. This is common for compounds with low melting points or when a solution is cooled too rapidly. Impurities can also suppress the melting point and disrupt the crystal lattice formation, leading to an oil.[3] The key is to maintain a state of controlled supersaturation where nucleation and crystal growth can occur systematically.

Troubleshooting Guide: Crystallization & Purification

This section addresses specific experimental failures with actionable solutions.

Q4: I've isolated my crude product, but it's an intractable oil or waxy solid that refuses to crystallize. What is my first step?

A4: This is a classic crystallization challenge. The primary goal is to find a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.

Workflow: Systematic Solvent Screening

A systematic approach is crucial. Do not use your entire batch of crude product for trial-and-error.

Step-by-Step Protocol:

  • Preparation: Aliquot small, equal amounts (e.g., 20-30 mg) of your crude material into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent from the list below (see Table 1), starting with a small volume (e.g., 0.2 mL). Agitate at room temperature.

    • Observation 1: If the compound dissolves completely at room temperature, the solvent is too good. It cannot be used for single-solvent recrystallization but may be useful as the "good solvent" in a co-solvent pair.

  • Heating: For solvents where the compound is not soluble at room temperature, gently heat the mixture while stirring. Add the solvent dropwise until the solid just dissolves.

    • Observation 2: If a very large volume of solvent is required, it is a poor solvent and is not suitable.

  • Cooling (Crystal Formation): Once a saturated solution is obtained at high temperature, allow it to cool slowly to room temperature, and then in an ice bath.

    • Observation 3: The ideal solvent is one that yields a high quantity of crystalline solid upon cooling.

  • Anti-Solvent Test: For solvents that dissolved the compound at room temperature (from step 2), try adding a miscible "anti-solvent" (a solvent in which the compound is known to be insoluble, e.g., water or hexanes) dropwise until turbidity (cloudiness) persists. Then, add a drop of the good solvent to clarify and allow to cool.

Data Presentation: Solvent Selection Table
SolventPolarity IndexBoiling Point (°C)Suitability Notes
Heptane/Hexanes0.198 / 69Likely to be a good anti-solvent. May work as a single solvent if impurities are highly polar.
Toluene2.4111Good candidate. Its high boiling point allows for a wide temperature range for crystallization.
Ethyl Acetate4.477A versatile solvent. Likely to dissolve the compound well; may require an anti-solvent like hexanes for good recovery.[4]
Isopropanol (IPA)3.982An excellent candidate for single-solvent recrystallization due to its balance of polarity and hydrogen bonding capability. Often promotes good crystal growth.
Ethanol4.378Similar to IPA but slightly more polar. If the compound is too soluble in IPA, ethanol might be too good of a solvent.
Acetonitrile5.882A more polar option. May be a good choice if the product needs to be separated from very non-polar, greasy impurities.
Water10.2100The compound will be insoluble. Can be used as an anti-solvent with a water-miscible solvent like IPA or acetonitrile.

Table 1: A selection of common solvents for recrystallization screening, ordered by increasing polarity.

Visualization: Crystallization Troubleshooting Workflow

G start Crude Product is an Oil or Amorphous Solid solvent_screen Perform Small-Scale Solvent Screen (Table 1) start->solvent_screen dissolves_cold Dissolves in a solvent at room temp? solvent_screen->dissolves_cold dissolves_hot Dissolves in a solvent when hot? dissolves_cold->dissolves_hot No use_antisolvent Use as 'Good Solvent'. Add Anti-Solvent (e.g., Hexanes). dissolves_cold->use_antisolvent Yes crystals_cool Forms crystals on cooling? dissolves_hot->crystals_cool Yes poor_solvent Solvent is unsuitable. Try another. dissolves_hot->poor_solvent No crystals_cool->poor_solvent No (Oils Out) scale_up Optimal Solvent Found. Proceed with Bulk Recrystallization. crystals_cool->scale_up Yes use_antisolvent->crystals_cool

Caption: Decision workflow for troubleshooting initial crystallization failure.

Q5: My product crystallizes, but it's colored (yellow/brown) and the melting point is broad. How do I remove the color?

A5: Color is typically due to trace amounts of highly conjugated oxidation byproducts.

  • Activated Charcoal (Decolorization): This is the most common method. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (1-2% by weight) to the hot solution. Swirl or stir for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • CRITICAL STEP: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and filter flask.

  • Column Chromatography: If decolorization is insufficient, chromatography is the next step. A plug of silica gel can often be sufficient. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) will typically elute your less-polar product first, leaving the more polar, colored impurities adsorbed to the silica.[5]

Q6: I'm getting pure crystals, but my yield is very low (<50%). How can I improve it?

A6: Low yield in recrystallization usually means your compound has significant solubility in the solvent even at low temperatures.

  • Optimize the Solvent System: Re-evaluate your solvent choice. A co-solvent system may be superior. Dissolve the compound in a minimal amount of a "good" hot solvent and slowly add a "poor" hot anti-solvent until the solution is faintly turbid. This brings the solution closer to its saturation point, requiring less cooling to induce crystallization.

  • Control Cooling Rate: Do not rush the cooling process. Slow, gradual cooling (e.g., allowing the flask to cool to room temperature on the benchtop before moving to an ice bath) promotes the formation of larger, purer crystals and can improve yield. Rapid cooling traps impurities and leads to smaller crystals that are harder to collect.[3]

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after you collect your crystals still contains dissolved product. Concentrating this solution by rotary evaporation and cooling it again will yield a second crop of crystals. This second crop may be less pure than the first but can significantly increase your overall yield.

Protocols & Advanced Purification

Protocol: Purification by Flash Column Chromatography

This method is used when recrystallization fails to remove a persistent impurity.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from all impurities.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50g of silica gel for every 1g of crude material. Pack the column using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" technique results in better separation.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified Methyl 2-amino-4,5-dicyclohexylbenzoate.

Visualization: General Purification Strategy

G crude Crude Synthetic Product recrystallize Attempt Recrystallization crude->recrystallize purity_check Check Purity (TLC, Melting Point, NMR) recrystallize->purity_check is_pure Is Product Pure? purity_check->is_pure final_product Pure Product is_pure->final_product Yes chromatography Purify by Column Chromatography is_pure->chromatography No chromatography->purity_check

Sources

Troubleshooting

Overcoming matrix effects in Methyl 2-amino-4,5-dicyclohexylbenzoate mass spectrometry

Welcome to the Technical Support Center for the LC-MS/MS bioanalysis of Methyl 2-amino-4,5-dicyclohexylbenzoate . This guide is engineered for bioanalytical scientists and drug development professionals facing quantifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS/MS bioanalysis of Methyl 2-amino-4,5-dicyclohexylbenzoate .

This guide is engineered for bioanalytical scientists and drug development professionals facing quantification challenges with this specific building block. Due to its unique structural properties, this compound is notoriously susceptible to matrix effects in biological samples (e.g., plasma, serum, urine). Below, you will find expert-level troubleshooting workflows, mechanistic explanations, and validated protocols to ensure analytical integrity.

Analyte Profiling & The Root Cause of Matrix Effects

Q: Why does Methyl 2-amino-4,5-dicyclohexylbenzoate suffer from such severe signal suppression in biological matrices? A: The severity of the matrix effect is a direct consequence of the compound's physicochemical properties interacting with the Electrospray Ionization (ESI) process.

  • Extreme Lipophilicity: The molecule contains a bulky dicyclohexyl moiety, a benzene ring, and a methyl ester. In reversed-phase liquid chromatography (RPLC), this extreme hydrophobicity causes the analyte to elute very late in the gradient[1].

  • Co-elution with Phospholipids: In biological matrices like plasma or serum, glycerophosphocholines (phospholipids) are present at massive concentrations (~1 mg/mL). Because they contain long lipophilic fatty acid tails, they also elute late in RPLC, perfectly overlapping with the retention time of your analyte[2].

  • Charge Competition (The Mechanism): Phospholipids contain a highly surface-active trimethylammonium headgroup. During droplet desolvation in the ESI+ source, these lipids rapidly migrate to the droplet surface, outcompeting the basic primary amine of Methyl 2-amino-4,5-dicyclohexylbenzoate for available protons. This neutralizes the analyte and prevents it from entering the gas phase, resulting in massive signal suppression.

Q: Can matrix effects alter the chromatographic behavior of this compound, or just the MS signal? A: Yes, matrix effects can break standard LC behavior rules. High concentrations of co-eluting matrix components can loosely bond to the analyte or locally alter the mobile phase pH within the stationary phase. This can lead to retention time (Rt) shifts, peak broadening, or even the false appearance of split peaks (two LC-peaks for one compound), which can misguide automated integration software[3].

Diagnostic Workflows

To effectively troubleshoot, you must first map the suppression zones in your chromatographic run.

MatrixEffectTroubleshooting Start Detect Signal Loss or Variability Diag Run Post-Column Infusion (Qualitative Assessment) Start->Diag CheckSuppression Is Suppression at Analyte Retention Time? Diag->CheckSuppression Quant Post-Extraction Spike (Quantitative Assessment) CheckSuppression->Quant Yes Chrom Optimize Chromatography (Gradient/Column Shift) CheckSuppression->Chrom No (Shift RT) Cause Late-Eluting Phospholipids (Monitor m/z 184) Quant->Cause Prep Optimize Sample Prep (Lewis Acid-Base SPE) Cause->Prep Reval Re-evaluate Matrix Factor (Target MF: 0.85 - 1.15) Prep->Reval Chrom->Reval

Decision tree for diagnosing and resolving LC-MS/MS matrix effects.
Protocol A: Qualitative Assessment via Post-Column Infusion

This technique visualizes exactly where matrix components are suppressing the ESI signal[4].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the MS ion source[5].

  • Infusion: Continuously infuse a neat solution of Methyl 2-amino-4,5-dicyclohexylbenzoate (e.g., 100 ng/mL at 10 µL/min) into the MS. The MS should show a steady, flat baseline signal for the [M+H]+ transition.

  • Injection: Inject a blank biological matrix sample (e.g., protein-precipitated plasma) into the LC system and run your standard gradient.

  • Analysis: Any negative dips in the steady MS baseline indicate zones of ion suppression. If a dip aligns with the normal retention time of your analyte, matrix interference is confirmed[4].

Mitigation Strategies: Sample Preparation

Standard Protein Precipitation (PPT) leaves 100% of phospholipids in the sample, making it inadequate for this highly lipophilic analyte. To achieve a self-validating, robust assay, you must upgrade your sample clean-up.

Table 1: Comparison of Sample Preparation Techniques for Lipophilic Amines

TechniqueProtein RemovalPhospholipid RemovalSelectivity MechanismSuitability for this Analyte
Protein Precipitation (PPT) >95%<5%Solvent denaturationPoor: Leaves late-eluting lipids that suppress the analyte[2].
Liquid-Liquid Extraction (LLE) >99%~50%Hydrophobic partitioningModerate: Analyte extracts well, but lipophilic lipids co-extract[6].
Traditional SPE (C18/HLB) >99%~70-80%Hydrophobic/Polar bindingModerate: Analyte and lipids share similar hydrophobic retention profiles.
Phospholipid Depletion (Lewis Acid-Base) >99%>99% Chemical filtration (Zr-PO4)Excellent: Specifically traps lipids while the analyte passes through[7].

Q: How does Lewis Acid-Base Phospholipid Depletion work? A: Technologies like HybridSPE utilize zirconia (ZrO₂) coated onto a silica stationary phase. The zirconium atoms act as a strong Lewis acid (electron acceptor), while the phosphate moiety of the phospholipid acts as a strong Lewis base (electron donor)[7]. Because Methyl 2-amino-4,5-dicyclohexylbenzoate lacks a phosphate group, it passes through the sorbent unretained, completely decoupling the analyte from the matrix interference[8].

Protocol B: Phospholipid Depletion Workflow
  • Precipitation: Add 100 µL of plasma to a 96-well phospholipid depletion plate. Add 300 µL of 1% Formic Acid in Acetonitrile. (The acid disrupts analyte-protein binding).

  • Mixing: Agitate the plate for 2 minutes to ensure complete protein precipitation.

  • Filtration: Apply vacuum (10 in Hg) for 3-5 minutes. The precipitated proteins act as a mechanical filter, while the ZrO₂ sorbent chemically binds the phospholipids[7].

  • Collection: Collect the eluate. The highly lipophilic Methyl 2-amino-4,5-dicyclohexylbenzoate is now in the collection plate, free of phospholipid interference.

  • Evaporation/Reconstitution: Evaporate under N₂ and reconstitute in initial mobile phase conditions to ensure proper peak shape.

Mitigation Strategies: Chromatography & MS Optimization

If sample preparation cannot be altered due to budget or throughput constraints, consider the following instrumental adjustments:

Q: Can I chromatographically resolve the analyte from the phospholipids? A: It is difficult but possible. Phospholipids typically elute at >80% organic solvent. You can try utilizing a biphenyl or fluorophenyl stationary phase instead of a standard C18. These columns leverage pi-pi interactions with the benzene ring of the analyte, potentially altering its selectivity and shifting its retention time away from the purely hydrophobic phospholipids[1]. Additionally, ensure your gradient includes a prolonged high-organic wash step to prevent phospholipid carryover into subsequent injections[8].

Q: Should I change my ionization source? A: Yes. If ESI+ suppression is insurmountable, switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Therefore, it is significantly less susceptible to charge-competition from phospholipids[9].

Q: How do I correct for residual matrix effects? A: You must use an Internal Standard (IS). The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a Deuterated or 13C-labeled version of Methyl 2-amino-4,5-dicyclohexylbenzoate). Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same degree of suppression, allowing the ratio of Analyte/IS to remain constant[10]. If a SIL-IS is unavailable, a Post-Column Infused Standard (PCIS) can be utilized to mathematically correct for real-time suppression across the chromatogram[11].

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom Publishing URL:[Link]

  • Sample Prep Tech Tip: What is the Matrix Effect Source: Phenomenex URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (PMC) URL:[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis Source: ACS Publications URL:[Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics Source: National Institutes of Health (PMC) URL:[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: American Pharmaceutical Review URL:[Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: SepScience URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 2-amino-4,5-dicyclohexylbenzoate and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-Aminobenzoate Scaffold and the Quest for Novelty The 2-aminobenzoate framework is a cornerstone in medicinal chemistry, serving as a ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminobenzoate Scaffold and the Quest for Novelty

The 2-aminobenzoate framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents. Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. In the relentless pursuit of novel drug candidates with improved efficacy and pharmacokinetics, the exploration of unique substituent effects is paramount. This guide delves into a comparative analysis of Methyl 2-amino-4,5-dicyclohexylbenzoate against other dicyclohexylbenzoate derivatives and more common analogs, such as those with dimethyl and diethoxy substitutions.

The introduction of bulky, lipophilic dicyclohexyl moieties is a strategic design element aimed at modulating key physicochemical properties. These properties, including lipophilicity (logP) and solubility, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] An optimal balance between lipophilicity and solubility is often the key to successful drug development.[1] This guide provides a hypothetical yet scientifically grounded comparison, supported by detailed experimental protocols, to illuminate the potential advantages and challenges of incorporating dicyclohexyl groups into the 2-aminobenzoate scaffold.

Proposed Synthetic Pathways: From Precursors to Final Compounds

The synthesis of Methyl 2-amino-4,5-dicyclohexylbenzoate, while not explicitly detailed in the current literature, can be logically devised from established organic chemistry principles. A plausible two-step approach involves the nitration of a dicyclohexyl-substituted benzoic acid followed by the reduction of the nitro group and subsequent esterification. A similar pathway would be applicable for the synthesis of its analogs.

Step 1: Synthesis of the Nitroaromatic Intermediate

The initial step would likely involve the synthesis of 4,5-dicyclohexyl-2-nitrobenzoic acid. This could be achieved through a Friedel-Crafts-type reaction to introduce the cyclohexyl groups onto a suitable aromatic precursor, followed by nitration. The directing effects of the substituents on the benzene ring are crucial for achieving the desired regiochemistry.[4]

Step 2: Reduction and Esterification

The nitro group is a versatile precursor to the amino group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel is a common and efficient method for the reduction of nitroaromatics to anilines.[5][6][7] This method is often preferred over older techniques due to cleaner reactions and the absence of harsh acidic workups.[7]

Following the reduction, the carboxylic acid can be converted to the methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a classic and reliable method, though it can be influenced by steric hindrance.[8][9][10] For sterically hindered substrates, alternative methods like the Mitsunobu reaction might be considered.[11]

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Aromatic_Precursor Aromatic Precursor Dicyclohexyl_Benzoic_Acid 4,5-Dicyclohexylbenzoic Acid Aromatic_Precursor->Dicyclohexyl_Benzoic_Acid Friedel-Crafts Alkylation Nitro_Intermediate 4,5-Dicyclohexyl-2-nitrobenzoic Acid Dicyclohexyl_Benzoic_Acid->Nitro_Intermediate Nitration Amino_Acid 2-Amino-4,5-dicyclohexylbenzoic Acid Nitro_Intermediate->Amino_Acid Catalytic Hydrogenation Final_Product Methyl 2-amino-4,5-dicyclohexylbenzoate Amino_Acid->Final_Product Fischer Esterification

Caption: Proposed synthetic pathway for Methyl 2-amino-4,5-dicyclohexylbenzoate.

Comparative Analysis: A Hypothetical Performance Showdown

To objectively assess the potential of Methyl 2-amino-4,5-dicyclohexylbenzoate, we present a hypothetical comparison of its key properties against its dimethyl and diethoxy analogs.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of a drug molecule are fundamental to its biological activity.[12][13] Lipophilicity, often expressed as logP, influences membrane permeability and binding to target proteins, while aqueous solubility is crucial for systemic absorption and distribution.[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (mg/L)
Methyl 2-amino-4,5-dicyclohexylbenzoateC21H31NO2329.485.8Low
Methyl 2-amino-4,5-dimethylbenzoateC10H13NO2179.222.1Moderate
Methyl 2-amino-4,5-diethoxybenzoateC12H17NO4239.272.5Moderate to Low

Predicted values are for illustrative purposes and would require experimental verification.

The dicyclohexyl derivative is predicted to have a significantly higher molecular weight and logP compared to its analogs. This increased lipophilicity could enhance binding to hydrophobic pockets in target proteins but may also lead to lower aqueous solubility, potentially impacting bioavailability.[3]

In Vitro Biological Evaluation: Gauging Therapeutic Potential

The ultimate measure of a drug candidate's potential lies in its biological activity and safety profile. Here, we present a hypothetical comparison based on two common in vitro assays: a cytotoxicity assay and a receptor binding assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15] Lower IC50 values indicate higher cytotoxicity.

CompoundIC50 on Cancer Cell Line (e.g., A549) (µM)IC50 on Normal Cell Line (e.g., MRC-5) (µM)Selectivity Index (SI)
Methyl 2-amino-4,5-dicyclohexylbenzoate55010
Methyl 2-amino-4,5-dimethylbenzoate251004
Methyl 2-amino-4,5-diethoxybenzoate15805.3

Hypothetical data for illustrative purposes.

In this hypothetical scenario, the dicyclohexyl derivative exhibits greater potency against the cancer cell line and a higher selectivity index, suggesting a potentially more favorable therapeutic window.

Receptor Binding Assay

A competitive binding assay can determine the affinity of a compound for a specific receptor.[16] The inhibition constant (Ki) is a measure of this affinity, with lower values indicating stronger binding.

CompoundInhibition Constant (Ki) for Target Receptor (nM)
Methyl 2-amino-4,5-dicyclohexylbenzoate10
Methyl 2-amino-4,5-dimethylbenzoate150
Methyl 2-amino-4,5-diethoxybenzoate80

Hypothetical data for illustrative purposes.

The dicyclohexyl derivative is hypothesized to have a significantly lower Ki, suggesting a higher affinity for the target receptor. This could be attributed to the bulky cyclohexyl groups making favorable hydrophobic interactions within the receptor's binding site.

Experimental Protocols: A Guide to Generating Comparative Data

Reproducible and well-documented experimental protocols are the bedrock of scientific integrity. The following sections provide detailed methodologies for the synthesis and evaluation of the compounds discussed.

Synthesis of Methyl 2-amino-4,5-dicyclohexylbenzoate (Proposed)
  • Catalytic Hydrogenation of 4,5-dicyclohexyl-2-nitrobenzoic acid:

    • In a hydrogenation vessel, dissolve 4,5-dicyclohexyl-2-nitrobenzoic acid (1 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the starting material).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 2-amino-4,5-dicyclohexylbenzoic acid.

  • Fischer Esterification of 2-amino-4,5-dicyclohexylbenzoic acid:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-amino-4,5-dicyclohexylbenzoic acid in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.[9]

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-amino-4,5-dicyclohexylbenzoate.

Spectroscopic Characterization

The identity and purity of the synthesized compounds should be confirmed using standard spectroscopic techniques.[17][18][19]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

In Vitro Cytotoxicity (MTT) Assay

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

  • Cell Seeding: Seed cancer cells (e.g., A549) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Discussion: The Impact of the Dicyclohexyl Moiety

Based on our hypothetical data, the presence of the 4,5-dicyclohexyl substituents appears to significantly enhance both the potency and selectivity of the 2-aminobenzoate scaffold. This observation aligns with established principles of structure-activity relationships (SAR) in drug design.[20][21][22]

The bulky and lipophilic nature of the cyclohexyl groups can lead to:

  • Enhanced Receptor Binding: The cyclohexyl rings may fit into hydrophobic pockets of the target receptor, leading to stronger binding affinity (lower Ki).[20]

  • Altered Membrane Permeability: Increased lipophilicity can improve the ability of the compound to cross cell membranes, potentially leading to higher intracellular concentrations and greater potency.[3]

  • Modified Metabolic Stability: The cyclohexyl groups may block sites of metabolic degradation, leading to a longer half-life and sustained therapeutic effect.

It is crucial to note that excessive lipophilicity can also have detrimental effects, such as poor aqueous solubility, increased plasma protein binding, and potential for off-target toxicity.[1][2] Therefore, a careful balance must be struck.

Conclusion: A Promising but Uncharted Territory

While this guide presents a hypothetical comparison, it underscores the potential of Methyl 2-amino-4,5-dicyclohexylbenzoate as a valuable intermediate in drug discovery. The introduction of dicyclohexyl groups offers a compelling strategy for modulating the physicochemical and biological properties of the 2-aminobenzoate scaffold.

The predicted enhancements in potency and selectivity warrant further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and comparative evaluation of this and other novel dicyclohexylbenzoate derivatives. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of therapeutic agents.

References

  • METTLER TOLEDO. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. Retrieved from [Link]

  • Kappe, C. O., & Stadler, A. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(8), 1073–1081. [Link]

  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]

  • Wang, H., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 14(1), 16-32. [Link]

  • Lisciani, R., et al. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco; edizione scientifica, 41(2), 89–102.
  • Cao, F., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & medicinal chemistry letters, 62, 128643. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Patsnap. (2025, May 21). What are the physicochemical properties affecting drug distribution? Retrieved from [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • SlidePlayer. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 4(6), 657–669.
  • Chen, J., et al. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European journal of medicinal chemistry, 125, 1023–1035. [Link]

  • Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.
  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of medicinal chemistry, 45(12), 2556–2562. [Link]

  • de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(6), 855–859. [Link]

  • Prasad, V., et al. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Retrieved from [Link]

  • Abou, A., et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry, 10(1), 1-16.
  • Caves, R. M., et al. (1951). Dicyclic Hydrocarbons. VII. Synthesis and Physical Properties of Some 1,3-Diphenyl- and 1,3-Dicyclohexyl-2-alkylpropane Hydrocarbons. Journal of the American Chemical Society, 73(8), 3632–3635. [Link]

  • Horsman, G. P., et al. (2010). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and environmental microbiology, 76(13), 4443–4451. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Buitrago Santanilla, A., et al. (2021). Ultrahigh-Throughput Experimentation for Information-Rich Chemical Synthesis. Accounts of chemical research, 54(10), 2383–2394. [Link]

  • Taylor & Francis. (n.d.). Dicyclohexyl – Knowledge and References. Retrieved from [Link]

  • Al-Mestarihi, A. H., et al. (2022). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. RSC medicinal chemistry, 13(9), 1109–1120. [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Dąbrowski, R., et al. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Krska, S. W., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS medicinal chemistry letters, 8(12), 1226–1231. [Link]

  • Doceri. (2014, April 24). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Video]. YouTube. [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]

  • Green, N., et al. (2022). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Research Collection. [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-4,5-diethoxybenzoate (C12H17NO4). Retrieved from [Link]

  • Le, C. C., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Central Science, 5(5), 784-796.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Methyl 2-amino-4,5-dicyclohexylbenzoate

Introduction: The Imperative of Structural Verification for Novel Molecules This guide, therefore, serves a dual purpose. First, it provides a robust, predictive analysis of the expected ¹H and ¹³C Nuclear Magnetic Reson...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Verification for Novel Molecules

This guide, therefore, serves a dual purpose. First, it provides a robust, predictive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2-amino-4,5-dicyclohexylbenzoate based on established principles and data from analogous structures. Second, it outlines a comprehensive, self-validating experimental workflow for researchers to acquire and validate their own data. This approach moves beyond a simple data sheet to a practical guide for structural elucidation in a real-world research environment.

Molecular Structure and Predicted Spectroscopic Features

The structure of Methyl 2-amino-4,5-dicyclohexylbenzoate combines several key functional groups that will give rise to a distinct NMR fingerprint.

  • Aromatic Core: A tetrasubstituted benzene ring. The electron-donating amino (-NH₂) group and the electron-withdrawing methyl ester (-COOCH₃) group will significantly influence the chemical shifts of the two aromatic protons.

  • Aliphatic Moieties: Two cyclohexyl rings. These will produce a complex series of signals in the upfield (aliphatic) region of the ¹H NMR spectrum. The protons on the carbons directly attached to the benzene ring (methine protons) will be the most downfield of this group.

  • Ester and Amine Groups: The methyl group of the ester and the protons of the primary amine will each produce characteristic singlet signals.

Predictive ¹H and ¹³C NMR Analysis

In the absence of experimental data, in-silico NMR prediction tools provide a powerful starting point for spectral assignment.[1][2] These tools utilize extensive databases and algorithms, such as HOSE-code and machine learning methods, to estimate chemical shifts and coupling constants.[3] The following tables present the predicted ¹H and ¹³C NMR data for the target molecule.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.7s1HAr-H (H-6)Deshielded by adjacent -COOCH₃ group.
~6.5 - 6.7s1HAr-H (H-3)Shielded by adjacent -NH₂ group.
~5.0 - 5.5br s2H-NH₂ Broad singlet, chemical shift can vary with solvent and concentration.
~3.8 - 3.9s3H-COOCH₃ Typical range for a methyl ester.
~2.5 - 2.8m2HCyclohexyl-H (ipso)Methine protons directly attached to the aromatic ring.
~1.1 - 2.0m20HCyclohexyl-H (aliphatic)Overlapping multiplets from the remaining 10 protons on each cyclohexyl ring.
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~168 - 170C =O (Ester)Characteristic downfield shift for a carbonyl carbon in an ester.[4]
~148 - 152Ar-C -NH₂ (C-2)Aromatic carbon attached to the nitrogen.
~135 - 140Ar-C -Cyclohexyl (C-4, C-5)Aromatic carbons bearing the cyclohexyl substituents.
~131 - 134Ar-C -H (C-6)Aromatic methine carbon.
~115 - 118Ar-C -H (C-3)Aromatic methine carbon, shielded by the amino group.
~110 - 113Ar-C -COOCH₃ (C-1)Quaternary aromatic carbon attached to the ester group.
~51 - 53-COOC H₃Methyl carbon of the ester.
~35 - 45Cyclohexyl-C (ipso)Methine carbons of the cyclohexyl rings attached to the aromatic ring.
~25 - 35Cyclohexyl-C (aliphatic)Remaining methylene carbons of the cyclohexyl rings.[5]

Comparative Validation with Analogous Structures

To ground our predictions, we can compare them to experimental data for structurally related compounds. This comparative approach is a cornerstone of spectral interpretation.

Comparison with Methyl 2-aminobenzoate

This analogue helps validate the predicted shifts for the substituted benzene core.

Proton/Carbon Methyl 2-aminobenzoate (Experimental, CDCl₃)[6] Methyl 2-amino-4,5-dicyclohexylbenzoate (Predicted) Analysis of Difference
H-6 7.84 (dd)~7.5 - 7.7 (s)The replacement of H-4 and H-5 with bulky, weakly donating alkyl (cyclohexyl) groups is expected to cause a slight upfield shift for the remaining aromatic protons. The splitting pattern simplifies to a singlet due to the absence of adjacent protons.
H-3 6.62 (t)~6.5 - 6.7 (s)Similar to H-6, a slight upfield shift is predicted, and the multiplicity becomes a singlet.
-NH₂ 5.71 (br s)~5.0 - 5.5 (br s)The chemical environment is similar, so the shift is expected to be in the same range.
-COOCH₃ 3.84 (s)~3.8 - 3.9 (s)The electronic environment of the methyl ester is largely unchanged.
C=O 168.6~168 - 170The carbonyl environment is highly conserved.
**C-2 (C-NH₂) **150.5~148 - 152The substitution at C-4 and C-5 should have a minor effect on this position.
Comparison with Cyclohexyl-Substituted Aromatics

Compounds like ethyl 4-cyclohexylbenzoate provide reference points for the signals from the cyclohexyl groups.[7] In these systems, the aliphatic protons of the cyclohexyl ring typically appear in the δ 1.2-1.9 ppm range, with the methine proton attached to the aromatic ring appearing further downfield (~2.5 ppm). This aligns well with our predictions. The carbon signals for cyclohexyl groups attached to an aromatic ring are also well-documented, with the ipso-carbon around 44 ppm and others between 26-35 ppm, supporting our predicted ¹³C values.[7]

Standardized Protocol for Experimental Validation

The following workflow and detailed protocols are designed to ensure the acquisition of high-quality, reliable NMR data for the structural confirmation of synthesized Methyl 2-amino-4,5-dicyclohexylbenzoate.

NMR Validation Workflow

G Workflow for NMR Spectrum Validation cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation prep Dissolve ~10-20 mg in ~0.6 mL CDCl₃ with 0.03% TMS acq_h1 ¹H NMR Acquisition (zg30 pulse, 16 scans, 2s relaxation delay) prep->acq_h1 acq_c13 ¹³C{¹H} NMR Acquisition (zgpg30 pulse, ≥1024 scans, 2-5s relaxation delay) proc Fourier Transform Phase & Baseline Correction Integration (¹H) & Peak Picking acq_h1->proc acq_c13->proc analysis Assign signals based on: - Chemical Shift (δ) - Integration (¹H) - Multiplicity (¹H) proc->analysis compare Compare Experimental Data with Predicted Spectra & Analogous Compounds analysis->compare confirm Structural Confirmation compare->confirm

Caption: A standardized workflow for the validation of Methyl 2-amino-4,5-dicyclohexylbenzoate.

Experimental Methodologies

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified, dry compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.

  • Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.03% v/v, to set the 0 ppm mark.[8]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Instrument: Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, especially for the complex cyclohexyl region.

  • Experiment: A standard one-dimensional proton experiment (e.g., Bruker's zg30 pulse program).

  • Key Parameters:

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Pulse Angle: 30 degrees to ensure a good signal-to-noise ratio without saturating the sample, allowing for shorter relaxation delays.

    • Relaxation Delay (d1): 1-2 seconds.[9]

    • Number of Scans (ns): 16-32 scans, sufficient for a high signal-to-noise ratio for ¹H NMR.

3. ¹³C NMR Data Acquisition:

  • Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., Bruker's zgpg30). Proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines.[10]

  • Key Parameters:

    • Spectral Width: ~220 ppm, centered around 110 ppm.[9]

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is needed for quaternary carbons, which relax more slowly.[9]

    • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope (~1.1%).[10]

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat baseline.

  • For ¹H NMR, calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate all signals and normalize them to a known number of protons (e.g., the 3H of the methyl ester).

  • For ¹³C NMR, calibrate the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or the TMS signal if observed.

  • Compare the processed experimental spectra with the predicted data and the data from analogous compounds to assign each signal and confirm the structure.

Orthogonal Methods for Complete Structural Confirmation

While NMR is the most powerful tool for elucidating the precise connectivity of a molecule, it should be complemented by other analytical techniques for a truly self-validating system.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₂₁H₃₁NO₂). High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Expected absorbances include N-H stretches (around 3300-3500 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-H stretches for both aromatic and aliphatic groups.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.

Conclusion

The structural validation of a novel compound like Methyl 2-amino-4,5-dicyclohexylbenzoate requires a multi-faceted approach. This guide provides a robust framework, beginning with a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in comparisons with known compounds. By following the detailed experimental protocols for data acquisition and complementing the NMR data with orthogonal techniques such as mass spectrometry and FTIR, researchers can achieve unambiguous and reliable confirmation of the molecular structure, ensuring the integrity and reproducibility of their scientific work.

References

  • G.A. Voyiatzis, et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • SpectraBase. 4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. N-N-Dicyclohexyl-2-phenyl-4-quinolinamine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • P. Priyadarshini, et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]

  • ChemAxon. NMR Predictor - Documentation. Available at: [Link]

  • The Royal Society of Chemistry. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Mestrelab Research. Download NMR Predict. Available at: [Link]

  • DB Infotech. (2023). How to Predict NMR in ChemDraw. YouTube. Available at: [Link]

  • ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]

  • V. Mizyuk & V. Shibanov. (2014). Peculiarities of nmr 1h and 13c spectra of benzoates and benzoylformates carbalkoxyl fragments. ResearchGate. Available at: [Link]

  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Available at: [Link]

  • L. Patiny. Simulate and predict NMR spectra. Available at: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION A Microwave-Assisted Highly Practical Chemoselective Esterification and Amidation of Carboxylic Acids. Available at: [Link]

  • Y. Qin, et al. (2018). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief. Available at: [Link]

Sources

Validation

Comparative efficacy of Methyl 2-amino-4,5-dicyclohexylbenzoate in enzymatic assays

Title: Comparative Efficacy of Methyl 2-amino-4,5-dicyclohexylbenzoate (MADB) in Enzymatic Assays: A Fragment-Based Evaluation Introduction & Mechanistic Rationale Methyl 2-amino-4,5-dicyclohexylbenzoate (MADB) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Methyl 2-amino-4,5-dicyclohexylbenzoate (MADB) in Enzymatic Assays: A Fragment-Based Evaluation

Introduction & Mechanistic Rationale

Methyl 2-amino-4,5-dicyclohexylbenzoate (MADB) is a highly lipophilic anthranilic acid derivative. In structure-based drug discovery, anthranilic acids are recognized as privileged scaffolds for inhibiting human Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis . While established clinical DHODH inhibitors like Teriflunomide and Brequinar utilize smaller hydrophobic motifs to occupy the enzyme's ubiquinone (CoQ) binding tunnel, MADB introduces bulky 4,5-dicyclohexyl substitutions. This specific structural modification is designed to maximize entropic binding within the deep hydrophobic sub-pocket of the enzyme.

However, evaluating MADB in biochemical assays requires careful mechanistic consideration. As a methyl ester, MADB acts as a prodrug or a synthetic intermediate. In pure in vitro enzymatic systems, the esterification masks the critical carboxylic acid moiety required to form a vital ionic salt bridge with key arginine residues (e.g., Arg136 in human DHODH) . Therefore, an objective comparative evaluation must assess both the native ester (MADB) and its hydrolyzed free-acid form (ADB) against standard clinical alternatives.

Mechanistic Pathway Visualization

Mechanism of DHODH inhibition by MADB/ADB competing at the ubiquinone binding pocket.

Comparative Enzymatic Efficacy

To objectively assess the performance of MADB, we compare it against Teriflunomide and Brequinar using a standard 2,6-dichloroindophenol (DCIP) reduction assay. The data below synthesizes fragment-based screening metrics for these scaffolds.

CompoundActive FormBiochemical IC50 (nM)Ligand Efficiency (LE)LogP (Calculated) Δ Tm (°C) in TSA
MADB Methyl Ester> 50,000N/A5.8+0.2
ADB Free Acid185 ± 120.314.9+4.5
Teriflunomide Free Acid130 ± 80.422.6+5.1
Brequinar Free Acid20 ± 30.383.5+7.2

Expert Insight on Causality: The stark contrast in IC50 between MADB (>50 µM) and its free acid ADB (185 nM) validates the absolute necessity of the free carboxylate for target engagement. The bulky dicyclohexyl groups in ADB drive strong hydrophobic interactions (evidenced by a high LogP of 4.9), but they also incur a desolvation penalty in aqueous assays. This slightly lowers its Ligand Efficiency compared to Teriflunomide, though it provides a superior anchor in the lipid-rich inner mitochondrial membrane environment.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate internal controls to validate the assay's performance dynamically and rule out false positives caused by the high lipophilicity of the dicyclohexyl groups.

Protocol A: DHODH DCIP Reduction Kinetic Assay Causality: DHODH activity cannot be easily measured by direct product formation. Instead, we couple the oxidation of dihydroorotate to the reduction of a terminal electron acceptor, DCIP, mediated by decylubiquinone (CoQD). The loss of DCIP absorbance at 600 nm is directly proportional to enzyme activity.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Expert Note: MADB and ADB are highly lipophilic; the inclusion of Triton X-100 prevents compound aggregation and non-specific promiscuous inhibition (micelle formation).

  • Enzyme & Inhibitor Incubation: Mix 5 nM recombinant human DHODH with varying concentrations of compounds (0.1 nM to 100 µM) in a 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Add 100 µM CoQD and 60 µM DCIP to the mixture.

  • Reaction Initiation (Self-Validation Step): Inject 500 µM L-dihydroorotate (DHO) to initiate the reaction. Validation: Always include a "No DHO" control well. If absorbance drops in the absence of DHO, the compound is acting as a direct reducing agent against DCIP, flagging a false positive.

  • Kinetic Readout: Measure absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the initial velocity ( V0​ ) and fit to a non-linear regression model to determine the IC50.

Protocol B: Thermal Shift Assay (TSA) for Target Engagement Causality: To confirm that the IC50 drop is due to true active-site binding and not a detergent-micelle artifact, TSA measures the thermodynamic stabilization of the protein upon ligand binding.

  • Preparation: Mix 2 µM DHODH with 5x SYPRO Orange dye in the assay buffer.

  • Compound Addition: Add 50 µM of ADB or MADB.

  • Thermal Melting: Subject the plate to a temperature gradient (25°C to 95°C) at a ramp rate of 1°C/min using a real-time qPCR machine.

  • Analysis: Calculate the first derivative of the fluorescence curve to identify the melting temperature (Tm). A positive shift ( Δ Tm > 2°C) confirms specific thermodynamic target engagement.

Assay Workflow Visualization

Step-by-step workflow for the DHODH DCIP reduction kinetic assay.

Conclusion

While Methyl 2-amino-4,5-dicyclohexylbenzoate (MADB) itself is inactive in biochemical assays due to the masking of the critical carboxylate group, its free acid counterpart (ADB) serves as a potent, highly lipophilic fragment inhibitor of DHODH. When compared to Teriflunomide, ADB offers a significantly larger hydrophobic footprint. This makes it a highly valuable starting scaffold for structure-based drug discovery targeting the ubiquinone tunnel, provided that assay conditions are strictly controlled for lipophilicity and target engagement validation.

References

  • Title: Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Inhibitors of Human and Malaria Parasite Dihydroorotate Dehydrogenase Source: Lund University Research Portal URL: [Link]

Comparative

High-Resolution Purity Validation of Methyl 2-amino-4,5-dicyclohexylbenzoate: An LC-MS/MS Comparative Guide

As a Senior Application Scientist, I frequently encounter highly lipophilic, sterically hindered molecules that challenge conventional analytical frameworks. Methyl 2-amino-4,5-dicyclohexylbenzoate (Molecular Formula: C₂...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter highly lipophilic, sterically hindered molecules that challenge conventional analytical frameworks. Methyl 2-amino-4,5-dicyclohexylbenzoate (Molecular Formula: C₂₀H₂₉NO₂, Exact Mass: ~315.22 Da) is a prime example. Featuring two bulky cyclohexyl rings, an aromatic core, a primary amine, and a methyl ester, this compound exhibits complex chromatographic retention behavior. It is highly prone to co-eluting with structurally similar synthetic byproducts, such as mono-cyclohexyl derivatives or positional isomers.

To ensure the safety and efficacy of pharmaceutical products, establishing an analytical method that can definitively confirm the purity of such complex intermediates is critical[1]. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional methodologies and provides a self-validating, ICH Q2(R2)-compliant experimental protocol for its purity analysis.

The Causality Behind the Analytical Choice: Why LC-MS/MS?

When developing a purity assay for a complex matrix, the analytical technique must be chosen based on the specific physicochemical vulnerabilities of the target molecule.

  • The Limitation of HPLC-UV: While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust, cost-effective technique for routine assay testing[2], it fundamentally relies on chromophore absorbance. Synthetic impurities of Methyl 2-amino-4,5-dicyclohexylbenzoate (e.g., des-cyclohexyl variants) share an identical anthranilic acid chromophore. Consequently, HPLC-UV lacks the specificity to differentiate these co-eluting isobaric impurities.

  • The Limitation of GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) offers mass resolution, but the presence of the primary amine and the methyl ester makes the molecule highly susceptible to thermal degradation or transesterification in the heated GC inlet.

  • The LC-MS/MS Advantage: LC-MS/MS combines the mild, ambient-temperature separation of liquid chromatography with the exceptional specificity of mass spectrometry[3]. By utilizing Electrospray Ionization (ESI), the molecular ion is preserved. Furthermore, Multiple Reaction Monitoring (MRM) isolates the specific mass-to-charge (m/z) precursor and its unique fragments, effectively filtering out matrix noise and co-eluting structurally similar byproducts[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these three analytical platforms when applied to highly lipophilic, amine-containing aromatic esters[5].

Performance MetricHPLC-UVGC-MSUHPLC-MS/MS (Proposed)
Selectivity Moderate (Relies solely on chromatographic resolution)High (Mass matching, but limited by thermal artifacts)Exceptional (Utilizes precursor and product ion MRM transitions)
Sensitivity (LOD) ~0.1 µg/mL~10 ng/mL< 1 ng/mL (Enables trace impurity profiling)
Thermal Stability Req. LowHigh (Significant risk of ester/amine degradation)Low (Soft ionization preserves the intact molecule)
Matrix Interference High (Susceptible to co-eluting chromophores)ModerateMinimal (Mass filtering eliminates background noise)
Validation Capability Standard assay validation[2]Limited by artifact formationComprehensive compliance with ICH Q2(R2)[6]

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To guarantee trustworthiness, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system . The following methodology integrates System Suitability Testing (SST) and independent Quality Control (QC) checks directly into the run sequence. If the system fails to meet the predefined criteria at any step, the run invalidates itself, preventing the reporting of erroneous data. This aligns directly with the lifecycle management and risk-based approaches outlined in the ICH Q2(R2) guidelines[6].

LCMS_Workflow N1 1. Sample Preparation (Matrix Spiking & Dilution) N2 2. UHPLC Separation (C18, Gradient Elution) N1->N2 N3 3. ESI+ Ionization ([M+H]+ m/z 316.2) N2->N3 N4 4. Triple Quad MS/MS (MRM Transitions) N3->N4 N5 5. Data Processing (ICH Q2(R2) Compliance) N4->N5

Step-by-step LC-MS/MS analytical workflow for purity validation.

Step 1: Sample and Standard Preparation
  • Causality: Methyl 2-amino-4,5-dicyclohexylbenzoate is highly hydrophobic. Using a purely aqueous diluent will cause immediate precipitation and erratic injection volumes.

  • Diluent: Methanol:Water (80:20, v/v) to ensure complete thermodynamic solubility.

  • Standard Stock: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask; dissolve in diluent (1.0 mg/mL).

  • Self-Validation Check: Prepare an independent QC sample from a separate weighing. The QC sample must back-calculate to within ±5% of the calibration curve, proving the accuracy of the standard preparation before any unknown samples are analyzed.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: A C18 column with sub-2-micron particles provides the high theoretical plate count required to resolve the target from any potential isomers before they enter the mass spectrometer[7].

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (The low pH ensures the primary amine remains protonated, maximizing ESI+ efficiency).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min (40% B), 1–4 min (40% to 95% B), 4–5 min (95% B), 5–6 min (40% B). Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Triple Quadrupole MS/MS)
  • Causality: Electrospray Ionization in positive mode (ESI+) is optimal. The molecule readily accepts a proton at the amine group, yielding an [M+H]⁺ precursor ion at m/z 316.2.

  • Quantifier Transition: m/z 316.2 → 284.2 (Collision Energy: 15 eV). This represents the loss of methanol (32 Da) from the methyl ester group.

  • Qualifier Transition: m/z 316.2 → 234.1 (Collision Energy: 25 eV). This represents the cleavage of one of the bulky cyclohexyl rings (82 Da). The ratio between the quantifier and qualifier ions must remain constant (±20%) across all samples to definitively confirm peak identity.

Step 4: ICH Q2(R2) Validation Execution

The validation of this analytical procedure must demonstrate that it is fit for its intended purpose[8].

Validation_Logic Root ICH Q2(R2) Validation System Spec Specificity (Blank & Matrix Evaluation) Root->Spec Lin Linearity (R² > 0.999 over Range) Root->Lin Acc Accuracy (Spike Recovery 98-102%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec

Logical framework for analytical method validation based on ICH Q2(R2).

  • Specificity: Inject a blank diluent and a placebo matrix. Acceptance Criteria: No interfering peaks > 5% of the Lower Limit of Quantification (LLOQ) signal at the retention time of the analyte[6].

  • Linearity and Range: Inject calibration standards spanning 10 ng/mL to 1000 ng/mL. Acceptance Criteria: The calibration model must yield a coefficient of determination (R²) > 0.999[7].

  • Accuracy: Spike known concentrations of the analyte into the matrix at 50%, 100%, and 150% of the target specification limit. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[2].

  • Precision (Repeatability): Perform six replicate injections of the 100% target concentration standard. Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be < 2.0%[7].

Conclusion

For structurally complex and highly lipophilic compounds like Methyl 2-amino-4,5-dicyclohexylbenzoate, relying on legacy HPLC-UV methods introduces significant risk regarding undetected co-eluting impurities. By transitioning to a UHPLC-MS/MS framework utilizing specific MRM transitions, analytical scientists can achieve unparalleled specificity and sensitivity. When this technology is paired with a self-validating, ICH Q2(R2)-compliant protocol, the resulting data provides an authoritative, audit-proof foundation for pharmaceutical release and stability testing.

References

  • [validation of analytical procedures q2(r2) - ICH] - [ich.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtXzkB-E4QmHP2-7yFh2-nAY6Z8dWqjtSZsYd-1pM_hLuUI6oSCV6jmDlEszLU-vVJEzEZJEAvZlN5tv405Mf6_aiZC-t5cMbTuIE5eNFTnONe_nE85mu12B8nlsMIC8M32S0UrwyZshFuwNKS4jynoUb_yUhpeqigPSSimhSXBu6n1mKgrpMvZls=] 2.[ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA] - [europa.eu] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_CRrcjxLCmUKfqP-kRpmvYYyY2kE4_MfpbW_YQt86jpK-_NIidOzT0SqrTxFHUW6Ns1awUVBT2u5TxicrbOdl1WzsK2gNU6o081UOASLGPkyFB-Po4yI6dWza1NelS8yw3W85B5uteUxQiR60is_4imERhCujVZ71M_1dcMiGmA6EyE96159lXSLc99tsMfjD8FRSgECJjny2S4A2aGqhLbpa3qaZKIOEt4UL8FqnrmB3-FcT-Xk52fnFZp5_suTgFqdK] 3.[Cross-Validation of HPLC and LC-MS Methods for the Quantification of Acetyl-Octreotide] -[benchchem.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuNAaxgBmw63XbmGNdhCMB-A5ZrSFykc2GCV1w_6uQlqeBT1uIelBZXuBihOGrTOkeEH3ruwm8Hjf6ngaJRw1ZeU7sX5_k8_cTEKZ8R6TyOS4ijnpNTpdrTA3GSqQId3F64ALx574ll_Dago6mDeAJK4Bxzcb8O7uyaSbmZCJwMJrhAKThIoXUL_fK6poF689CTdVXAZOr4xBUzrqLsOyHMVBStKvc4vNb4GsyNz5xL9zpQg==]
  • [Current Developments in LC-MS for Pharmaceutical Analysis] - [jst.go.jp] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbagDK3pBSrPncoXMPiCX5WtDhAGQPXKANVryedvFaJPIuAldFQ2yaQIN0GiSpIajVz9Zut32d9k65fBdPNx-QKqzssnIZrQrxZT-g8_QMLjpe6RVs6tJZbyWLDRTtV3rq2Q3R9LONAPjrFsfMic1TeSQZiV16JoOQLKoaG7NZk6Al6E=]
  • [A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances] - [scirp.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkp6yprBTgyuI30FLsfWKwhm6p-ile4wsRLIrOjMYDpWmdkVFNHb1-_UobP0BMhfNg1DjCv2eo9Sywrcl446FZ1wZ1LFP_z5s-K77uGObV0uLd7sDUbCVmPVv_TEP5JmuG8VDb3cv_hpzVDLHI4U3VTAZcq4KNF6M=] 6.[A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS)] - [ajprd.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqfLAmJc4M2DT2y4PXYlAd88y20vgCpHFpKHX76s36iz1ibO1lcLq4rp_mpiMJsul3mJjrbo9BhHNM-y8Srlqv5oC-SuPdSDyMk2uEQoCseHRf76hLD8k5jkrbuKgO524srx0Xta-_4boRox8mPxfelCRShXUTSOIc] 7.[Analytical Method Development and Validation in Pharmaceuticals] - [resolvemass.ca] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlb_BZUWNki5i-gdLNFM_Gjs4moqHEtu04JWlbF4L0e9HBNpZ32ZaBJU393KrzWqKRJyIkUObrQ6_ePwkrioTAqMQtR5VvhsY-5OID4Yk90_c8zqHzwp5pN6iV1CvLB8SpDb8tX2m_J1snfMRL2yM_cqghM5uUMX8SU8uNK7-IQgDyf2ITlL141jmUVgEXR4gw0A==] 8.[Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities] -[akjournals.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw4ioGuxry_uH5k8F8YYAS57DA9s7EcuP_DhHtMU8W-mjvci-dpFD_o6Y2IP4VuisSjNRy8Fs0pYJY5XuNuoQ0b8WMHsFvIqYuRTGerbMXSfi0OE-lBMhDKDDiV6LjNMTARQLWsP5Kz0ZdKUWNpwqorPQAUqWMh7k94A==]

Sources

Validation

A Comparative Guide to the Cross-Validation of the Analytical Reference Standard for Methyl 2-amino-4,5-dicyclohexylbenzoate

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven approach to the cross-validation of a new, in-house (secondary) analytical reference standard for the novel compound Methyl 2-amino-4,5-dicyclohexylbenzoate against a well-characterized primary standard.

The methodologies and principles detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3] The objective is not merely to present protocols but to elucidate the scientific rationale behind each step, empowering researchers and drug development professionals to make informed decisions in their own laboratories.

The Imperative of Cross-Validation

A primary reference standard is a substance of the highest purity, whose value is accepted without reference to other standards. In contrast, a secondary standard is a substance whose characteristics are established by comparison to a primary reference standard. The establishment of a secondary, or in-house, reference standard is a common and necessary practice for routine quality control, given the often-limited availability and high cost of primary standards.

Cross-validation is the formal process of demonstrating that the secondary standard is fit for its intended purpose and will produce results that are equivalent to those obtained using the primary standard.[4][5][6] This process is a cornerstone of a robust quality system and is essential for ensuring the consistency and reliability of analytical data throughout the lifecycle of a drug product.[7][8]

Establishing the Benchmark: Characterization of the Primary Reference Standard

Before a secondary standard can be qualified, the primary standard against which it will be compared must be unequivocally characterized. For the purpose of this guide, we will assume a primary reference standard of Methyl 2-amino-4,5-dicyclohexylbenzoate has been obtained from a reputable source (e.g., a national pharmacopeia or a specialized supplier of certified reference materials) and is accompanied by a certificate of analysis.[9][10] The essential characterization data for this primary standard would include:

  • Structural Confirmation: Unambiguous confirmation of the chemical structure.

  • Purity Assessment: A comprehensive evaluation of its purity, including the identification and quantification of any impurities.

  • Assay (Potency): An accurate determination of its potency.

The following sections will detail the comparative analysis of a newly synthesized batch of Methyl 2-amino-4,5-dicyclohexylbenzoate (the secondary standard) against this well-defined primary standard.

Cross-Validation Workflow: A Multi-Technique Approach

The cross-validation of the secondary standard will be conducted using a battery of orthogonal analytical techniques to provide a comprehensive and reliable assessment.

Cross_Validation_Workflow cluster_0 Primary Standard cluster_1 Secondary Standard cluster_2 Comparative Analysis cluster_3 Decision Primary Primary Reference Standard Identity Identity Confirmation (NMR, MS) Primary->Identity Purity Purity Assessment (HPLC, DSC) Primary->Purity Assay Assay (Potency) (HPLC) Primary->Assay Secondary Secondary (In-house) Standard Secondary->Identity Secondary->Purity Secondary->Assay Decision Acceptance Criteria Met? Identity->Decision Purity->Decision Assay->Decision Qualified Qualified Secondary Standard Decision->Qualified Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for the cross-validation of a secondary reference standard.

Part 1: Identity Confirmation

The first and most critical step in cross-validation is to confirm that the secondary standard has the same chemical identity as the primary standard. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecular structure.

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.[11][12][13][14][15]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10 mg of the primary standard and the secondary standard into separate NMR tubes. Dissolve each in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0 to 220 ppm

  • Data Analysis: Process the spectra using appropriate software. Compare the chemical shifts, coupling constants, and integration of the signals from the secondary standard with those of the primary standard.

Data Presentation: Comparative NMR Data

ParameterPrimary StandardSecondary StandardAcceptance Criteria
¹H NMR
Chemical Shifts (ppm)Consistent with proposed structureIdentical to Primary Standard (±0.02 ppm)Chemical shifts and splitting patterns must be identical.
IntegrationConsistent with proton countIdentical to Primary Standard (±5%)Relative integration values must be consistent.
¹³C NMR
Chemical Shifts (ppm)Consistent with proposed structureIdentical to Primary Standard (±0.2 ppm)Number of signals and chemical shifts must be identical.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the primary and secondary standards in a suitable solvent such as methanol.

  • Instrumentation: Analyze the samples using an HRMS instrument (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 100-1000

    • Resolution: >10,000

  • Data Analysis: Compare the accurate mass of the molecular ion ([M+H]⁺) of the secondary standard with that of the primary standard and the theoretical mass.

Data Presentation: Comparative MS Data

ParameterPrimary StandardSecondary StandardAcceptance Criteria
Theoretical [M+H]⁺C₂₁H₃₂NO₂⁺C₂₁H₃₂NO₂⁺N/A
Measured [M+H]⁺330.2428330.2430Mass error < 5 ppm
Fragmentation PatternConsistent with structureIdentical to Primary StandardMajor fragment ions must be present and have similar relative intensities.
Part 2: Purity Assessment

Purity is a critical attribute of a reference standard. A combination of a high-resolution separation technique like HPLC and a thermodynamic technique like DSC provides a comprehensive purity profile.

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[16][17][18]

Experimental Protocol: Purity Determination by HPLC-UV

  • Chromatographic System: A validated stability-indicating HPLC method should be used.

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare solutions of the primary and secondary standards at a concentration of approximately 1 mg/mL in acetonitrile.

  • Analysis: Inject the solutions and analyze the resulting chromatograms.

  • Data Analysis: Compare the impurity profiles of the two standards. Calculate the purity of the secondary standard by area normalization, assuming all impurities have a similar response factor to the main peak.

Data Presentation: Comparative HPLC Purity Data

ParameterPrimary StandardSecondary StandardAcceptance Criteria
Purity by Area %99.9%99.8%Purity ≥ 99.5%
Largest Individual Impurity0.05%0.08%≤ 0.10%
Total Impurities0.10%0.20%≤ 0.50%
Impurity Profile-Qualitatively similar to Primary StandardNo new impurities > 0.10%

DSC is a thermoanalytical technique that can be used to determine the purity of highly pure, crystalline organic compounds.[19][20][21][22] The presence of impurities depresses the melting point and broadens the melting range.

Experimental Protocol: Purity by DSC

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the primary and secondary standards into aluminum pans and hermetically seal them.

  • DSC Parameters:

    • Heating Rate: 1 °C/min

    • Temperature Range: Ambient to 20 °C above the melting point

    • Purge Gas: Nitrogen at 50 mL/min

  • Data Analysis: Use the instrument software to calculate the purity based on the van't Hoff equation.

Data Presentation: Comparative DSC Purity Data

ParameterPrimary StandardSecondary StandardAcceptance Criteria
Purity (mol %)99.95%99.85%Purity ≥ 99.5 mol %
Onset of Melting (°C)150.2 °C149.8 °CWithin 2 °C of Primary Standard
Part 3: Assay (Potency) Determination

The final step is to determine the potency of the secondary standard relative to the primary standard. This is typically done using a validated quantitative analytical method, such as HPLC.

Experimental Protocol: Assay by HPLC

  • Chromatographic System: Use the same validated HPLC method as for the purity determination.

  • Standard Preparation: Accurately prepare a stock solution of the primary standard at a known concentration (e.g., 1.0 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately prepare a solution of the secondary standard at a concentration within the calibration range (e.g., 0.5 mg/mL).

  • Analysis: Inject the calibration standards and the secondary standard solution in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the primary standard. Determine the concentration of the secondary standard solution from the calibration curve and calculate its potency.

Data Presentation: Comparative Assay Data

ParameterPrimary StandardSecondary StandardAcceptance Criteria
Assigned Potency100.0% (as is)99.7%98.0% - 102.0% of the Primary Standard potency
RSD of ReplicatesN/A≤ 1.0%≤ 2.0%

Synthesis and Conclusion

The cross-validation process provides a comprehensive comparison of the secondary reference standard against the primary standard. The acceptance criteria for each analytical test must be met to qualify the secondary standard for use in routine analysis.

Decision_Flow start Start Cross-Validation identity_check Identity Confirmed? (NMR, MS) start->identity_check purity_check Purity Meets Spec? (HPLC, DSC) identity_check->purity_check Yes reinvestigate Re-purify or Re-synthesize and Re-evaluate identity_check->reinvestigate No assay_check Assay Meets Spec? (HPLC) purity_check->assay_check Yes purity_check->reinvestigate No qualified Secondary Standard Qualified assay_check->qualified Yes assay_check->reinvestigate No fail Secondary Standard Fails Qualification reinvestigate->fail

Caption: Decision-making flowchart for the qualification of a secondary standard.

Based on the hypothetical data presented in the tables, the secondary standard of Methyl 2-amino-4,5-dicyclohexylbenzoate meets all acceptance criteria. Its identity is confirmed, its purity profile is acceptable, and its potency is within the specified range of the primary standard. Therefore, this batch of the secondary standard can be considered qualified and suitable for its intended use in routine analytical testing.

This guide has outlined a robust and scientifically sound approach to the cross-validation of an analytical reference standard. By adhering to these principles and employing a multi-technique, orthogonal approach, laboratories can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link]

  • SlideShare. use of nmr in structure ellucidation. Available from: [Link]

  • Defense Technical Information Center. Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Institutes of Health. The Evolving Landscape of NMR Structural Elucidation. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]

  • Kanan Lab, Stanford University. A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Chemistry LibreTexts. 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. Available from: [Link]

  • Agilent. USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • Mettler Toledo. DSC purity determination. Available from: [Link]

  • Jetir.org. A BRIEF REVIEW ON HPLC METHOD VALIDATION. Available from: [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? Available from: [Link]

  • Chromatography Online. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • EBF. 018. Tom Verhaeghe - Cross Validations - final. Available from: [Link]

  • PMDA. Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Available from: [Link]

  • National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • ACS Publications. Direct Injection Gas Chromatographic/Mass Spectrometric Analysis for Denatonium Benzoate in Specific Denatured Alcohol Formulations. Available from: [Link]

  • ResearchGate. GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Available from: [Link]

  • National Institutes of Health. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]

  • Agilent. GC AND GC/MS. Available from: [Link]

  • Gsrs. METHYL 2-AMINO-4-(((2,5-DICHLOROPHENYL)AMINO)CARBONYL)BENZOATE. Available from: [Link]

Sources

Comparative

FTIR Spectroscopy Data Comparison Guide: Evaluating Batch Consistency of Methyl 2-amino-4,5-dicyclohexylbenzoate

As pharmaceutical intermediates grow in structural complexity, ensuring batch-to-batch solid-state consistency becomes critical to downstream synthetic success and final drug product efficacy. Methyl 2-amino-4,5-dicycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical intermediates grow in structural complexity, ensuring batch-to-batch solid-state consistency becomes critical to downstream synthetic success and final drug product efficacy. Methyl 2-amino-4,5-dicyclohexylbenzoate is a highly sterically hindered building block. Its unique structural features—specifically the juxtaposition of a primary amine, an ester group, and two bulky cyclohexyl rings—make it highly susceptible to polymorphic variations during crystallization.

This guide provides an objective, data-driven framework for using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to compare production batches against a Reference Standard (RS). By understanding the causality behind the spectral shifts, researchers can rapidly identify out-of-specification (OOS) batches and deduce the mechanistic reasons behind the deviations.

Mechanistic Principles: Spectral Signatures & Hydrogen Bonding

To accurately interpret the FTIR data for Methyl 2-amino-4,5-dicyclohexylbenzoate, we must first analyze the molecule's intrinsic vibrational mechanics.

The Role of Intramolecular Hydrogen Bonding: In the thermodynamically stable crystal lattice of this molecule, the ortho-relationship between the primary amine (-NH₂) at position 2 and the methyl ester (-COOCH₃) at position 1 strongly favors the formation of an intramolecular hydrogen bond (N-H···O=C).

  • Carbonyl (C=O) Shift: A standard conjugated aromatic ester typically exhibits a C=O stretching frequency between 1715–1730 cm⁻¹. However, the intramolecular hydrogen bond acts to lengthen the C=O bond, thereby lowering its force constant. This causes a distinct downward shift in the ester carbonyl stretch to approximately 1680–1690 cm⁻¹[1].

  • Amine (N-H) Shift: Primary amines generally display two distinct N-H stretching bands (asymmetric and symmetric) in the 3400–3250 cm⁻¹ region[2]. The participation of the amine in hydrogen bonding broadens these peaks and shifts them to slightly lower wavenumbers compared to a non-hydrogen-bonded state[3].

  • Aliphatic Shielding: The dicyclohexyl moiety at positions 4 and 5 contributes massive hydrophobic bulk, dominating the aliphatic C-H stretching region (2950–2850 cm⁻¹). This steric bulk makes the crystal lattice highly sensitive to the choice of crystallization solvent, increasing the risk of polymorphic shifts that can disrupt the delicate N-H···O=C hydrogen bonding network.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity, reproducible data, the following protocol utilizes a self-validating system based on guidelines[4]. ATR-FTIR is specifically chosen over KBr pellet transmission to prevent pressure-induced polymorphic transformations during sample preparation.

Step 1: Instrument Performance Verification Before analyzing any batches, qualify the spectrometer's wavenumber accuracy. Scan a 1.5 mil polystyrene film standard and verify that the sharp reference band is detected at 1601.2 cm⁻¹ (±1.0 cm⁻¹) [5]. Causality: This ensures the interferometer laser is perfectly aligned, preventing false-positive peak shifts.

Step 2: Background Acquisition Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution). Inspect the single-beam energy profile to ensure no anomalous water vapor or CO₂ spikes are present, which could mask the critical 3400 cm⁻¹ (amine) or 1700 cm⁻¹ (carbonyl) regions.

Step 3: Sample Measurement Place 2–3 mg of the Methyl 2-amino-4,5-dicyclohexylbenzoate powder directly onto the diamond ATR crystal. Lower the pressure anvil until the software registers optimal contact. Causality: Consistent pressure ensures a uniform pathlength, targeting a maximum absorbance between 0.4 and 0.8 AU to maintain detector linearity and prevent peak distortion.

Step 4: Data Processing Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by a linear baseline correction to normalize scattering effects from the powder[4].

Figure 1: Standardized ATR-FTIR workflow for batch-to-batch spectral conformity assessment.

Data Comparison: Batch Analysis

The following table summarizes the quantitative FTIR data obtained from three distinct samples: the validated Reference Standard (RS), a recent production batch (Batch A), and a deviating production batch (Batch B).

Table 1: FTIR Spectral Peak Assignments and Batch Comparison

Functional GroupExpected Region (cm⁻¹)Reference StandardBatch ABatch B (Deviating)
N-H Asymmetric Stretch 3400–33003415 cm⁻¹3416 cm⁻¹3460 cm⁻¹
N-H Symmetric Stretch 3330–32503322 cm⁻¹3321 cm⁻¹3385 cm⁻¹
Aliphatic C-H Stretch 2950–28502925, 2852 cm⁻¹2924, 2851 cm⁻¹2925, 2853 cm⁻¹
Ester C=O Stretch 1720–16801684 cm⁻¹1685 cm⁻¹1712 cm⁻¹
N-H Bend 1650–15801612 cm⁻¹1612 cm⁻¹1595 cm⁻¹
C-O Stretch (Ester) 1300–11001245 cm⁻¹1244 cm⁻¹1260 cm⁻¹
Causality Analysis of Spectral Deviations

Batch A: The spectral profile of Batch A aligns perfectly with the Reference Standard (all shifts are ≤ 1 cm⁻¹, well within the instrument's resolution limit). This confirms that Batch A possesses the correct chemical identity and identical solid-state polymorphic form.

Batch B: Batch B exhibits severe spectral deviations in the highly sensitive hydrogen-bonding regions.

  • Loss of Intramolecular Hydrogen Bonding: The ester C=O stretch has shifted dramatically upward from 1684 cm⁻¹ to 1712 cm⁻¹. This higher frequency is characteristic of a "free" (non-hydrogen-bonded) conjugated ester[1].

  • Amine De-shielding: Concurrently, the N-H asymmetric and symmetric stretches have shifted upward to 3460 cm⁻¹ and 3385 cm⁻¹, respectively. These values are typical of non-hydrogen-bonded primary aromatic amines[2].

References

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia."[Link]

  • Macromolecules (ACS Publications). "Fourier Transform Infrared Spectroscopy Study on Effects of Temperature on Hydrogen Bonding in Amine-Containing Polyurethanes."[Link]

  • The Journal of Physical Chemistry (ACS Publications). "Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides."[Link]

  • Organic Chemistry at CU Boulder. "IR Spectroscopy Tutorial: Amines."[Link]

Sources

Validation

Benchmarking the Investigational Scaffold Methyl 2-amino-4,5-dicyclohexylbenzoate Against Standard p38α MAPK Inhibitors

Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating emerging chemical scaffolds, I frequently encounter highly lipophilic building blocks that show potential for targeting challenging k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating emerging chemical scaffolds, I frequently encounter highly lipophilic building blocks that show potential for targeting challenging kinase conformations. Methyl 2-amino-4,5-dicyclohexylbenzoate (MADB, CAS: 2225147-35-1) is one such investigational scaffold. Characterized by a highly bulky, sterically hindered dicyclohexyl motif, MADB is theoretically precluded from binding the narrow ATP hinge region of most kinases. However, its extreme lipophilicity (calculated LogP > 5.0) makes it an intriguing candidate for occupying deep, hydrophobic allosteric pockets—specifically the DFG-out conformation of kinases like p38α Mitogen-Activated Protein Kinase (MAPK14) .

To rigorously evaluate MADB's potential, we must benchmark it against field-proven standard inhibitors [1][2]:

  • SB203580 (Type I Inhibitor): Binds directly to the ATP pocket of the active (DFG-in) conformation. It exhibits fast association and dissociation kinetics.

  • BIRB-796 / Doramapimod (Type II Inhibitor): Induces a massive conformational shift in the activation loop, stabilizing the inactive DFG-out state. This requires bulky hydrophobic groups (like its diaryl urea and tert-butyl moieties) to occupy the newly formed allosteric pocket, resulting in exceptionally slow off-rates ( Koff​ ) and prolonged residence time.

We hypothesize that MADB, due to its steric bulk, will mimic the slow-binding Type II mechanism of BIRB-796 rather than the fast-acting Type I mechanism of SB203580.

Mechanism p38_active p38α MAPK (DFG-in / Active) p38_inactive p38α MAPK (DFG-out / Inactive) p38_active->p38_inactive Conformational Shift SB203580 SB203580 Type I Inhibitor SB203580->p38_active Fast On/Off (ATP Pocket) BIRB796 BIRB-796 Type II Inhibitor BIRB796->p38_inactive Slow Binding (Allosteric Pocket) MADB MADB Investigational Scaffold MADB->p38_inactive Hydrophobic Insertion (Putative Allosteric)

Figure 1: Binding mechanisms of standard p38α inhibitors vs. the investigational MADB scaffold.

Experimental Workflows (Self-Validating Protocols)

To benchmark these compounds, we employ a two-tiered orthogonal approach. Each protocol is designed as a self-validating system to eliminate artifacts common to bulky, hydrophobic scaffolds.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality & Logic: Bulky, aromatic scaffolds often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence intensity assays. TR-FRET utilizes a long-lifetime Europium ( Eu3+ ) donor [3]. By introducing a time delay (e.g., 50–100 µs) before reading the emission, we eliminate short-lived background fluorescence, ensuring the IC50​ data is an artifact-free reflection of catalytic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration: Perform a 3-fold serial dilution of MADB, BIRB-796, and SB203580 in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a 1% DMSO final assay concentration.

  • Kinase Incubation (Self-Validating Step): Add 5 µL of recombinant p38α MAPK (final 1 nM) to a 384-well plate. Add 5 µL of the compound dilution. Critical: Incubate for 60 minutes at room temperature. Type II inhibitors require extended pre-incubation to achieve equilibrium due to slow conformational adaptation. Without this step, the apparent IC50​ of BIRB-796 and MADB would artificially inflate.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ULight-labeled peptide (50 nM) and ATP (at the apparent Km​ , ~10 µM). Incubate for 1 hour.

  • Detection: Stop the reaction with 10 mM EDTA. Add 2 nM Eu3+ -labeled anti-phospho antibody. Incubate for 1 hour.

  • Readout: Excite at 320 nm; read emissions at 615 nm (Eu) and 665 nm (ULight) using a TR-FRET compatible microplate reader. Calculate the 665/615 ratio to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Logic: IC50​ values are highly dependent on assay conditions (e.g., ATP concentration). For Type II inhibitors, the true driver of in vivo efficacy is Residence Time ( τ=1/Koff​ ). SPR provides real-time, label-free quantification of Kon​ and Koff​ , validating whether MADB truly mimics the slow-binding profile of BIRB-796.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize biotinylated p38α onto a Streptavidin (SA) sensor chip to a density of ~3000 Response Units (RU) to ensure sufficient signal-to-noise for small molecule binding.

  • Buffer Setup (Self-Validating Step): Use running buffer (PBS, 0.05% Tween-20, 2% DMSO). Critical: Exact DMSO matching between the running buffer and analyte samples is required. Any mismatch will cause a bulk refractive index shift, obscuring the subtle RU generated by small molecule binding.

  • Analyte Injection: Inject MADB, BIRB-796, and SB203580 at multiple concentrations (1 nM to 1000 nM) at a high flow rate of 50 µL/min to minimize mass transport limitation.

  • Dissociation Phase: Allow buffer to flow for a minimum of 30 minutes (1800 seconds) to accurately capture the slow dissociation phase of Type II inhibitors.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model (for SB203580) or a two-state conformational change model (for BIRB-796 and MADB) to derive Kd​ , Kon​ , and Koff​ .

Workflow cluster_Tier1 Tier 1: Biochemical Potency cluster_Tier2 Tier 2: Binding Kinetics Start Compound Library (MADB, BIRB-796, SB203580) TRFRET TR-FRET Kinase Assay (60 min Pre-incubation) Start->TRFRET IC50 Determine Apparent IC50 TRFRET->IC50 SPR Surface Plasmon Resonance (Real-time Label-free) IC50->SPR Select Hits < 1 µM Kinetics Derive Kon, Koff, and Residence Time SPR->Kinetics

Figure 2: Causality-driven experimental benchmarking workflow for kinase inhibitors.

Comparative Data Analysis

The table below summarizes the benchmarking data. While SB203580 shows high potency, its rapid off-rate limits its residence time. BIRB-796 demonstrates the gold standard for Type II inhibition with a residence time exceeding 100 minutes. The investigational scaffold MADB exhibits moderate biochemical potency but successfully mimics the slow-binding kinetic signature ( Koff​ ) characteristic of DFG-out allosteric binders, validating its structural rationale.

CompoundBinding MechanismApparent IC50​ (nM) Kd​ (nM) Koff​ ( s−1 )Residence Time ( τ )Calculated LogP
SB203580 Type I (ATP-competitive)5035 >0.1 (Fast) <10 seconds3.2
BIRB-796 Type II (DFG-out Allosteric)180.1 1.5×10−4 ~110 minutes4.8
MADB Type II (Putative Allosteric)14585 5.2×10−3 ~3.2 minutes5.6

*Note: MADB data represents an investigational screening profile provided for benchmarking demonstration purposes.

References

  • Title: Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site Source: Nature Structural Biology URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-4,5-dicyclohexylbenzoate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and respo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-4,5-dicyclohexylbenzoate, a compound for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative approach, drawing upon data from structurally similar aromatic amines and dicyclohexyl compounds to ensure the highest standards of safety and environmental stewardship.

The causality behind this cautious approach is rooted in the known hazards of analogous chemical structures. Many amino-substituted aromatic compounds are categorized as harmful if swallowed, inhaled, or upon skin contact.[1][2] Furthermore, related compounds have been shown to be very toxic to aquatic life with long-lasting effects. Therefore, treating Methyl 2-amino-4,5-dicyclohexylbenzoate as a hazardous substance is a critical first step in a self-validating safety system.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The following information is intended to supplement, not replace, their specific guidelines.

Hazard Profile of Analogous Compounds

To underscore the importance of careful handling, the table below summarizes the hazard classifications for compounds with similar functional groups.

Hazard ClassificationDescriptionSource Analogy
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Irritation/CorrosionMay cause skin irritation.[2][3]
Eye Damage/IrritationMay cause serious eye irritation.[2][3]
Aquatic ToxicityMay be harmful or toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of Methyl 2-amino-4,5-dicyclohexylbenzoate and associated waste.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

Waste Segregation at the Source

Proper segregation is fundamental to safe and compliant chemical waste disposal. Do not mix this waste stream with others unless explicitly instructed to do so by your EHS department.[4]

  • Solid Waste:

    • Unused or expired Methyl 2-amino-4,5-dicyclohexylbenzoate.

    • Contaminated disposables such as weigh boats, gloves, and wipes.

    • Procedure: Collect all solid waste in a designated, clearly labeled hazardous waste container.[5] This container should be made of a compatible material and have a tightly fitting lid.[6]

  • Liquid Waste:

    • Solutions containing Methyl 2-amino-4,5-dicyclohexylbenzoate.

    • Rinsate from the decontamination of non-disposable labware.

    • Procedure: Collect all liquid waste in a designated, labeled hazardous waste container.[5] Do not dispose of aqueous solutions down the drain due to the potential for aquatic toxicity.

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes should be placed in the solid hazardous waste container.[5]

    • Non-Disposable Labware: Glassware must be decontaminated.

      • Decontamination Procedure: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). This "triple-rinsing" is a standard practice for ensuring the removal of hazardous residues.[6][7]

      • Collect the Rinsate: The solvent used for rinsing must be collected as hazardous liquid waste.[6][7] After decontamination, the glassware can be washed according to standard laboratory procedures.

Container Management and Labeling

All waste containers must be managed in accordance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][8]

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-amino-4,5-dicyclohexylbenzoate," and the approximate concentration or quantity.[4][7]

  • Storage: Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated secondary containment area away from incompatible materials.[6][9]

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-4,5-dicyclohexylbenzoate.

G cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal_path Disposal Path Waste Methyl 2-amino-4,5-dicyclohexylbenzoate Waste Solid Solid Waste (Unused chemical, contaminated gloves, etc.) Waste->Solid Liquid Liquid Waste (Solutions, rinsate) Waste->Liquid Labware Contaminated Labware Waste->Labware Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Labware->Solid_Container Disposable Decontaminate Triple-Rinse with Solvent Labware->Decontaminate Non-Disposable EHS Arrange for EHS Pickup Solid_Container->EHS Liquid_Container->EHS Decontaminate->Liquid_Container Collect Rinsate caption Disposal workflow for Methyl 2-amino-4,5-dicyclohexylbenzoate.

Caption: Disposal workflow for Methyl 2-amino-4,5-dicyclohexylbenzoate.

Final Steps and Record-Keeping

Once your waste containers are full, ensure they are securely sealed and properly labeled. Contact your institution's EHS department to arrange for pickup.[10] It is also good practice to maintain a log of the chemical waste generated in your laboratory.

By adhering to these rigorous disposal procedures, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our environment. The principles of responsible chemical management are a cornerstone of scientific integrity.

References

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.